molecular formula C21H24Cl2N2O2 B1662633 LY266097 hydrochloride CAS No. 172895-39-5

LY266097 hydrochloride

カタログ番号: B1662633
CAS番号: 172895-39-5
分子量: 407.3 g/mol
InChIキー: KPXKZZURYAXZQE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LY266097 is an antagonist of the serotonin (5-HT) receptor subtype 5-HT2B (Ki = 0.5 nM). It is selective for 5-HT2B over 5-HT2A and 5-HT2C receptors (Kis = 19.5 and 24.55 nM, respectively). LY266097 (100 nmol, intrathecal) reduces hind paw tactile allodynia induced by L5/L6 spinal nerve ligation in a rat model of neuropathic pain. It also reduces hyperlocomotion induced by cocaine in rats when administered at a dose of 0.63 mg/kg without reducing cocaine-induced dopamine outflow in the nucleus accumbens shell.>Selective 5-HT2B receptor antagonist (pKi = 9.3). More than 100-fold selective over 5-HT2A and 5-HT2C. Attenuates amphetamine-induced locomotion in the rat.

特性

IUPAC Name

1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2.ClH/c1-12-4-6-16-15(10-12)14-8-9-23-17(20(14)24-16)11-13-5-7-18(25-2)21(26-3)19(13)22;/h4-7,10,17,23-24H,8-9,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXKZZURYAXZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCNC3CC4=C(C(=C(C=C4)OC)OC)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433285
Record name LY 266097
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172895-39-5
Record name LY-266097 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172895395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 266097
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 172895-39-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LY-266097 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9Q5A842YM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LY266097 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY266097 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 2B (5-HT2B) receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes. Emerging research has revealed a nuanced mechanism of action for LY266097, characterizing it as a biased agonist. This compound demonstrates a preference for the Gαq-mediated signaling pathway while simultaneously acting as a potent antagonist of β-arrestin2 recruitment. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Selective 5-HT2B Receptor Modulation

The primary molecular target of this compound is the 5-HT2B receptor. It exhibits high affinity and selectivity for this receptor subtype over other serotonin receptors, particularly the closely related 5-HT2A and 5-HT2C receptors.

Quantitative Data: Binding Affinities and Functional Activity

The interaction of this compound with serotonin receptors and its functional consequences have been quantified in several key studies. The data is summarized in the tables below.

Table 1: Radioligand Binding Affinities of this compound

Receptor SubtypepKiReference
Human 5-HT2B9.8[1]
Human 5-HT2A7.7[1]
Human 5-HT2C7.6[1]

Table 2: Functional Activity of this compound at the Human 5-HT2B Receptor

PathwayParameterValueReference
Gαq ActivationEC50 (Partial Agonism)37 nM[2]
Emax (Partial Agonism)62%[2]
IC50 (Antagonism)78 nM[2]
β-arrestin2 RecruitmentActivityPotent Antagonist[2]
IC50/KiNot explicitly reported

Signaling Pathways

The 5-HT2B receptor, upon activation, can signal through multiple intracellular pathways. The two primary pathways implicated in its function and modulated by LY266097 are the Gαq/Phospholipase C (PLC) pathway and the β-arrestin pathway.

Gαq/Phospholipase C (PLC) Signaling Pathway

Canonical activation of the 5-HT2B receptor by an agonist leads to the coupling of the Gαq protein. This activates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). LY266097 acts as a partial agonist on this pathway, weakly stimulating it in the absence of a full agonist, but also antagonizing the action of full agonists.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5HT2B_Receptor 5-HT2B Receptor Gaq Gαq 5HT2B_Receptor->Gaq Couples PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca²⁺ Release IP3->Ca2_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates LY266097 LY266097 LY266097->5HT2B_Receptor Partially Activates/ Antagonizes Agonist Agonist Agonist->5HT2B_Receptor Activates

Figure 1. Gαq/PLC Signaling Pathway of the 5-HT2B Receptor.

β-arrestin Signaling Pathway

Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), the 5-HT2B receptor can recruit β-arrestin proteins. This interaction desensitizes the G protein signaling and can initiate a separate wave of signaling cascades, often related to receptor internalization and downstream MAP kinase activation. This compound is a potent antagonist of this pathway, effectively blocking the recruitment of β-arrestin2 to the receptor.[2]

Beta_Arrestin_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5HT2B_Receptor 5-HT2B Receptor GRK GRK 5HT2B_Receptor->GRK Activates Beta_Arrestin β-arrestin2 5HT2B_Receptor->Beta_Arrestin Recruits GRK->5HT2B_Receptor Phosphorylates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates MAPK_Signaling MAPK Signaling Beta_Arrestin->MAPK_Signaling Initiates LY266097 LY266097 LY266097->Beta_Arrestin Antagonizes Recruitment Agonist Agonist Agonist->5HT2B_Receptor Activates

Figure 2. β-arrestin Signaling Pathway of the 5-HT2B Receptor.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays

These assays are fundamental for determining the affinity and selectivity of a compound for its target receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT2A, 5-HT2B, and 5-HT2C receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptors are prepared.

    • Radioligand: A specific radioligand for each receptor subtype is used (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B, [3H]mesulergine for 5-HT2C).

    • Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The IC50 value (concentration of LY266097 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for Gαq Activation)

This functional assay measures the increase in intracellular calcium concentration following receptor activation via the Gαq pathway.

Calcium_Mobilization_Workflow Cell_Culture Culture cells expressing 5-HT2B receptor Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Addition Add varying concentrations of LY266097 (agonist mode) or LY266097 + agonist (antagonist mode) Dye_Loading->Compound_Addition Fluorescence_Measurement Measure fluorescence intensity over time using a fluorescence plate reader Compound_Addition->Fluorescence_Measurement Data_Analysis Analyze data to determine EC50 (agonist) or IC50 (antagonist) values Fluorescence_Measurement->Data_Analysis

Figure 3. Experimental Workflow for Calcium Mobilization Assay.

  • Methodology:

    • Cell Culture: Cells (e.g., HEK293 or CHO) stably or transiently expressing the human 5-HT2B receptor are seeded in 96- or 384-well plates.

    • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which becomes fluorescent upon binding to free intracellular calcium.

    • Compound Addition: A fluorescence plate reader with automated injection capabilities is used to add varying concentrations of this compound (to measure partial agonism) or a fixed concentration of a 5-HT2B agonist in the presence of varying concentrations of LY266097 (to measure antagonism).

    • Fluorescence Measurement: The fluorescence intensity is measured kinetically before and after compound addition.

    • Data Analysis: The change in fluorescence is used to generate dose-response curves, from which EC50 (for agonism) and IC50 (for antagonism) values are calculated.

Bioluminescence Resonance Energy Transfer (BRET) Assay (for β-arrestin2 Recruitment)

BRET assays are used to monitor protein-protein interactions in living cells, making them ideal for studying β-arrestin recruitment to the receptor.

BRET_Assay_Workflow Transfection Co-transfect cells with 5-HT2B-Rluc (donor) and β-arrestin2-YFP (acceptor) constructs Cell_Plating Plate transfected cells in a white, opaque microplate Transfection->Cell_Plating Compound_Treatment Treat cells with varying concentrations of LY266097 in the presence of an agonist Cell_Plating->Compound_Treatment Substrate_Addition Add the luciferase substrate (e.g., coelenterazine (B1669285) h) Compound_Treatment->Substrate_Addition Light_Measurement Measure light emission at two wavelengths (donor and acceptor) Substrate_Addition->Light_Measurement BRET_Ratio_Calculation Calculate the BRET ratio (acceptor emission / donor emission) Light_Measurement->BRET_Ratio_Calculation Data_Analysis Generate dose-response curves to determine IC50 for antagonism BRET_Ratio_Calculation->Data_Analysis

Figure 4. Experimental Workflow for BRET Assay.

  • Methodology:

    • Constructs: Cells are co-transfected with two constructs: the 5-HT2B receptor fused to a Renilla luciferase (Rluc; the BRET donor) and β-arrestin2 fused to a yellow fluorescent protein (YFP; the BRET acceptor).

    • Cell Culture: Transfected cells are plated in a suitable microplate.

    • Compound Treatment: Cells are treated with a 5-HT2B agonist to induce β-arrestin2 recruitment, in the presence of varying concentrations of this compound.

    • Substrate Addition: The luciferase substrate (e.g., coelenterazine h) is added.

    • Detection: A plate reader capable of detecting dual-wavelength light emission is used to measure the light emitted by both the Rluc donor and the YFP acceptor.

    • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates proximity of the donor and acceptor, i.e., β-arrestin2 recruitment. The ability of LY266097 to inhibit this increase is used to determine its antagonist potency (IC50).

In Vivo Pharmacological Effects

Preclinical studies have investigated the in vivo effects of this compound, particularly its impact on neurotransmitter systems.

Modulation of Dopamine (B1211576) Neuron Activity

Studies have shown that LY266097 can influence the activity of dopamine neurons. For instance, its co-administration can counteract the inhibitory effect of selective serotonin reuptake inhibitors (SSRIs) on the firing activity of dopamine neurons. While a specific in vivo microdialysis study detailing the experimental protocol for LY266097's effect on dopamine release has not been identified in the public literature, a general protocol for such an experiment is described below.

  • General In Vivo Microdialysis Protocol:

    • Animal Model: Typically, rats or mice are used.

    • Surgical Implantation: A guide cannula is stereotaxically implanted into a brain region of interest, such as the nucleus accumbens or prefrontal cortex.

    • Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

    • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

    • Sample Collection: Dialysate samples, containing extracellular fluid from the brain region, are collected at regular intervals.

    • Drug Administration: this compound is administered systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.

    • Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Data Analysis: Changes in dopamine levels from baseline following drug administration are analyzed.

Clinical Development Status

As of the date of this guide, a thorough search of clinical trial registries and scientific literature did not reveal any registered clinical trials for this compound. While other selective 5-HT2B antagonists have been investigated in clinical settings for conditions such as pulmonary arterial hypertension, the clinical development of LY266097 remains undisclosed in the public domain.

Conclusion

This compound presents a complex and intriguing mechanism of action as a biased agonist at the 5-HT2B receptor. Its ability to selectively antagonize the β-arrestin2 pathway while exhibiting partial agonism at the Gαq pathway distinguishes it from non-biased antagonists. This unique pharmacological profile suggests potential therapeutic applications where biased signaling could offer a more targeted and potentially safer therapeutic approach. Further research is warranted to fully elucidate the in vivo consequences of this biased agonism and to explore its potential in a clinical setting.

References

LY266097 Hydrochloride: A Technical Guide to a Selective 5-HT2B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of LY266097 hydrochloride, a potent and selective antagonist of the serotonin (B10506) 2B (5-HT2B) receptor. LY266097, a synthetic β-carboline, has been instrumental in elucidating the physiological and pathological roles of the 5-HT2B receptor.[1] This document details the mechanism of action of LY266097, its binding affinity and selectivity, the signaling pathways of the 5-HT2B receptor, and comprehensive experimental protocols for its study. Notably, while widely cited as a selective antagonist, some research indicates that LY266097 can act as a biased agonist, showing preference for Gq signaling over β-arrestin2 recruitment.[1][2] This guide aims to be a critical resource for researchers in pharmacology and drug development investigating the 5-HT2B receptor.

Introduction to the 5-HT2B Receptor

The 5-HT2B receptor is a subtype of the serotonin receptor family, which are G protein-coupled receptors (GPCRs).[3][4] These receptors are widely distributed throughout the central nervous system and peripheral tissues, including the cardiovascular system, gastrointestinal tract, and brain.[5] Activation of the 5-HT2B receptor is primarily coupled to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC).[2][6] This, in turn, results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[4][6] The 5-HT2B receptor is implicated in a variety of physiological processes, including cardiac development and function, and has been linked to pathological conditions such as valvular heart disease and pulmonary arterial hypertension.[3][6][7]

This compound: A Profile

LY266097 is a tetrahydro-β-carboline derivative that has been characterized as a potent and selective antagonist of the 5-HT2B receptor.[1][2] Its selectivity for the 5-HT2B receptor over the closely related 5-HT2A and 5-HT2C subtypes makes it a valuable tool for studying the specific functions of the 5-HT2B receptor.[1][8]

Chemical and Physical Properties
PropertyValue
IUPAC Name 1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, monohydrochloride
Molecular Formula C₂₁H₂₃ClN₂O₂ • HCl[8][9]
Molar Mass 407.33 g·mol⁻¹[8]
CAS Number 172895-39-5[8][9]
Quantitative Pharmacological Data

The following table summarizes the binding affinities of this compound for various serotonin receptor subtypes.

Receptor SubtypeBinding Affinity (Ki)Binding Affinity (pKi)Reference
5-HT2B 0.5 nM9.3[8][9]
5-HT2A 19.5 nM7.7[9][10]
5-HT2C 24.55 nM7.6[9][10]

Note: Ki values represent the concentration of the drug that will bind to half of the receptors at equilibrium. pKi is the negative logarithm of the Ki value.

Mechanism of Action and Signaling Pathways

LY266097 exerts its effects by competitively binding to the 5-HT2B receptor, thereby preventing the binding of the endogenous agonist serotonin (5-HT) and subsequent receptor activation. The canonical signaling pathway for the 5-HT2B receptor is depicted below.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor 5-HT2B Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin (5-HT) Serotonin->Receptor Binds & Activates LY266097 LY266097 LY266097->Receptor Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream Radioligand_Binding_Workflow A Prepare Serial Dilutions of LY266097 B Combine Membranes, [³H]LSD, and LY266097 A->B C Incubate to Equilibrium B->C D Filter to Separate Bound and Free Ligand C->D E Wash Filters D->E F Add Scintillation Fluid and Count Radioactivity E->F G Calculate Specific Binding F->G H Determine IC50 via Non-linear Regression G->H I Calculate Ki using Cheng-Prusoff Equation H->I Logical_Relationship cluster_ligand Ligand cluster_receptor Receptor cluster_action Action cluster_effect Pharmacological Effect LY266097 This compound Binding Competitive Binding LY266097->Binding Receptor 5-HT2B Receptor Receptor->Binding Antagonism Antagonism of 5-HT Action Binding->Antagonism BiasedAgonism Biased Agonism (Gq) Binding->BiasedAgonism

References

The Serotonin 2B Receptor Antagonist LY266097 Hydrochloride: A Technical Overview of its Binding Affinity and Signaling Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY266097 hydrochloride is a potent and selective ligand for the serotonin (B10506) 2B (5-HT2B) receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes. Initially identified as a selective antagonist, subsequent research has revealed a more complex pharmacological profile, characterizing it as a Gq-biased partial agonist. This guide provides a comprehensive analysis of the binding affinity of this compound to serotonin 5-HT2 receptor subtypes and delves into the intricacies of its signaling pathways. All quantitative data are presented in tabular format for clarity, and detailed experimental methodologies are provided. Furthermore, key signaling and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions.

Binding Affinity of this compound

This compound demonstrates high affinity for the human 5-HT2B receptor, with significantly lower affinity for the 5-HT2A and 5-HT2C receptor subtypes. This selectivity is a key feature of its pharmacological profile. The binding affinity is commonly expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A lower Ki value or a higher pKi value indicates a higher binding affinity.

Table 1: Binding Affinity of this compound for Human 5-HT2 Receptor Subtypes
Receptor SubtypepKiKi (nM)Selectivity vs. 5-HT2BReference
5-HT2B 9.80.16-[1][2][3]
9.70.20-[1]
9.30.50-[4][5][6]
5-HT2A 7.719.95~100-fold[1][2]
-19.5~98-fold[7]
5-HT2C 7.625.12~126-fold[1][2]
-24.55~123-fold[7]

Note: Ki values were calculated from the corresponding pKi values (Ki = 10(-pKi) M) and are presented in nanomolar (nM) units. The selectivity is expressed as the ratio of Ki values (Ki(subtype) / Ki(5-HT2B)).

Experimental Protocols

The binding affinity data presented above were primarily determined using radioligand binding assays. While the specific protocol from the initial characterization by Audia et al. (1996) is not publicly detailed, the following represents a standard and widely accepted methodology for determining the binding affinity of a compound to the 5-HT2B receptor through competitive inhibition.[8]

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled compound (the "competitor," e.g., LY266097) to displace a radiolabeled ligand that is specifically bound to the receptor.

Materials:

  • Receptor Source: Cell membranes prepared from a stable cell line (e.g., CHO-K1 or HEK293 cells) recombinantly expressing the human 5-HT2B receptor.[9]

  • Radioligand: A high-affinity 5-HT2B receptor ligand labeled with a radioisotope, typically [3H]LSD or [3H]-5-HT.[1]

  • Competitor Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 10 mM MgCl2, 0.5 mM EDTA).

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) presoaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

  • Membrane Preparation: The receptor-expressing cells are harvested, homogenized, and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains:

    • A fixed volume of the cell membrane preparation.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Varying concentrations of the competitor compound (LY266097).

    • For determining non-specific binding, a high concentration of a known 5-HT2 receptor antagonist (e.g., methysergide) is used instead of the competitor.

    • For determining total binding, only the assay buffer is added instead of the competitor.

  • Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[1]

  • Termination and Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then quickly washed with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Ligand_Prep Radioligand and Competitor Serial Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination (Non-linear Regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Fig 1. Workflow for Radioligand Competition Binding Assay.

Signaling Pathways of the 5-HT2B Receptor and the Role of LY266097

The 5-HT2B receptor is known to signal through multiple intracellular pathways. The canonical pathway involves coupling to Gq/11 proteins, while an alternative pathway involves β-arrestin.

Canonical Gq/11 Signaling Pathway

Upon agonist binding, the 5-HT2B receptor undergoes a conformational change that activates the heterotrimeric G protein Gq/11. This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

G Agonist 5-HT / Agonist Receptor 5-HT2B Receptor Agonist->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Co-activates Response Cellular Response PKC->Response Phosphorylates Targets

Fig 2. Canonical 5-HT2B Receptor Gq/11 Signaling Pathway.
β-Arrestin Signaling and Biased Agonism of LY266097

In addition to G protein coupling, agonist-bound GPCRs can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization. Furthermore, β-arrestin can act as a scaffold protein, initiating a separate wave of signaling, for instance, by activating mitogen-activated protein kinase (MAPK) pathways.[1]

LY266097 was initially classified as an antagonist. However, more recent and detailed studies have revealed that it is a Gq-biased partial agonist .[1][5] This means that LY266097 can activate the Gq/11 signaling pathway to some extent (partial agonism), but it does not promote the recruitment of β-arrestin.[1] This property of "biased agonism" or "functional selectivity" is of significant interest in modern pharmacology, as it suggests the possibility of designing drugs that selectively activate beneficial signaling pathways while avoiding those that may lead to adverse effects.

G cluster_Gq Gq-Mediated Signaling cluster_Arrestin β-Arrestin Pathway LY266097_Gq LY266097 Receptor_Gq 5-HT2B Receptor LY266097_Gq->Receptor_Gq Gq_Activation Gq/11 Activation Receptor_Gq->Gq_Activation Partial Agonism LY266097_Arr LY266097 Receptor_Arr 5-HT2B Receptor LY266097_Arr->Receptor_Arr Arrestin_Recruitment No β-Arrestin Recruitment Receptor_Arr->Arrestin_Recruitment Blocks

Fig 3. Gq-Biased Agonism of LY266097 at the 5-HT2B Receptor.

Conclusion

This compound is a valuable pharmacological tool for studying the 5-HT2B receptor. It exhibits high affinity and selectivity for this receptor subtype over the closely related 5-HT2A and 5-HT2C receptors. Its characterization as a Gq-biased partial agonist highlights the complexity of GPCR signaling and offers a unique profile for investigating the distinct physiological roles of the Gq and β-arrestin pathways downstream of 5-HT2B receptor activation. The data and protocols presented in this guide provide a foundational resource for researchers in neuroscience, pharmacology, and drug development.

References

An In-depth Technical Guide to LY266097 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 172895-39-5

Chemical Name: 1-[(2-Chloro-3,4-dimethoxyphenyl)methyl]-2,3,4,9-tetrahydro-6-methyl-1H-pyrido[3,4-b]indole hydrochloride

This technical guide provides a comprehensive overview of LY266097 hydrochloride, a potent and selective serotonin (B10506) 5-HT2B receptor antagonist. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its pharmacological properties, mechanism of action, experimental protocols, and relevant data presented in a clear and accessible format.

Core Compound Properties

This compound is a synthetic β-carboline derivative that has been instrumental in elucidating the physiological and pathological roles of the 5-HT2B receptor.[1] Its high selectivity makes it a valuable tool for preclinical research in neuroscience and other therapeutic areas.[2]

PropertyValueReference
CAS Number 172895-39-5
Molecular Formula C₂₁H₂₃ClN₂O₂・HCl
Molecular Weight 407.33 g/mol
Purity ≥98% (HPLC)
Appearance White to tan crystalline solid[3][4]
Solubility Soluble in DMSO (to 100 mM) and ethanol (B145695) (to 100 mM). Soluble in chloroform (B151607) (approx. 30 mg/ml).[3][5][3][5]
Storage Store at +4°C or -20°C, desiccated.[3][6] Stable for ≥4 years at -20°C.[3][3][6]

Pharmacological Profile and Mechanism of Action

This compound is a highly selective antagonist of the serotonin 5-HT2B receptor.[7] It exhibits significantly lower affinity for other serotonin receptor subtypes, such as 5-HT2A and 5-HT2C, making it a precise tool for studying 5-HT2B receptor-mediated functions.[7] Some studies have also suggested it may act as a biased agonist, selective for Gq signaling over β-arrestin2 recruitment.[1]

The 5-HT2B receptor, a G protein-coupled receptor (GPCR), is coupled to Gq/11 proteins.[8] Activation of this receptor by serotonin (5-HT) initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.

This compound exerts its antagonistic effect by binding to the 5-HT2B receptor and preventing the binding of serotonin, thereby inhibiting the downstream signaling pathway.[7] This mechanism of action underlies its observed effects in various preclinical models.

ReceptorpKiKi (nM)Selectivity vs. 5-HT2BReference
5-HT2B9.30.5-[5]
5-HT2A7.719.5>100-fold[2][5]
5-HT2C7.624.55>100-fold[2][5]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the 5-HT2B receptor signaling pathway and a typical experimental workflow for studying the effects of this compound.

G cluster_membrane Cell Membrane receptor 5-HT2B Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes serotonin Serotonin (5-HT) serotonin->receptor Activates ly266097 LY266097 HCl ly266097->receptor Antagonizes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: 5-HT2B receptor signaling pathway and antagonism by LY266097 HCl.

G cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_recording Electrophysiological Recording cluster_data_analysis Data Analysis animal_model Sprague-Dawley Rats anesthesia Anesthesia animal_model->anesthesia drug_admin Intraperitoneal (i.p.) Injection of LY266097 HCl (0.6 mg/kg) anesthesia->drug_admin recording In vivo single-unit recordings of VTA dopamine (B1211576) neurons drug_admin->recording analysis Analysis of firing rate and burst firing activity recording->analysis

Caption: Experimental workflow for in vivo electrophysiology studies.

Key Preclinical Findings and Applications

This compound has been utilized in a variety of preclinical studies to investigate the role of the 5-HT2B receptor in different physiological and pathological processes.

  • Neuroscience:

    • Modulation of Dopamine Systems: Studies have shown that this compound can modulate the activity of the mesoaccumbens dopaminergic pathway. For instance, it has been observed to attenuate amphetamine-induced locomotion in rats.[7] Furthermore, it can rescue the escitalopram-induced decrease in dopamine neuron firing activity, suggesting a potential role in the treatment of depression.[2][9][10]

    • Neuropathic Pain: Intrathecal administration of LY266097 has been shown to reduce tactile allodynia in a rat model of neuropathic pain, indicating the involvement of 5-HT2B receptors in pain processing.[5]

    • Cocaine-Induced Hyperlocomotion: LY266097 reduces hyperlocomotion induced by cocaine in rats without affecting cocaine-induced dopamine outflow in the nucleus accumbens shell.[5]

Detailed Experimental Protocols

The following are representative experimental protocols derived from published literature involving this compound.

This protocol is based on studies investigating the effects of this compound on the firing activity of dopamine neurons in the ventral tegmental area (VTA).[9][11]

  • Animals: Male Sprague-Dawley rats are used for these experiments.[2][11]

  • Anesthesia: Rats are anesthetized, for example, with chloral (B1216628) hydrate.

  • Drug Administration:

    • This compound is dissolved in a suitable vehicle (e.g., saline).

    • The compound is administered intraperitoneally (i.p.) at a dose of 0.6 mg/kg.[2][9]

    • In some studies, it is co-administered with other compounds like the selective serotonin reuptake inhibitor (SSRI) escitalopram.[9][11]

  • Electrophysiological Recordings:

    • Single-unit extracellular recordings of presumed dopamine neurons in the VTA are performed using glass microelectrodes.

    • Neurons are identified based on their characteristic electrophysiological properties (e.g., firing rate, waveform).

  • Data Analysis: The firing rate and burst firing activity of the neurons are analyzed before and after drug administration to determine the effect of this compound.

This protocol is designed to assess the effect of this compound on amphetamine-induced hyperlocomotion.[7]

  • Animals: Male rats are used.

  • Apparatus: Locomotor activity is measured in open-field arenas equipped with infrared photobeams to automatically track movement.

  • Procedure:

    • Rats are habituated to the testing environment.

    • This compound or vehicle is administered at a specific time point before the administration of amphetamine.

    • Amphetamine is administered to induce hyperlocomotion.

    • Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a defined period.

  • Data Analysis: The locomotor activity of rats treated with this compound is compared to that of the vehicle-treated control group to determine if the compound attenuates amphetamine-induced hyperlocomotion.

This is a general protocol to determine the binding affinity of this compound to serotonin receptors.

  • Materials:

    • Cell membranes expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

    • Radioligand specific for the receptor of interest (e.g., [³H]LSD for 5-HT2A/2B, [³H]mesulergine for 5-HT2C).

    • This compound at various concentrations.

    • Incubation buffer and filtration apparatus.

  • Procedure:

    • Cell membranes are incubated with the radioligand and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

    • After incubation, the mixture is rapidly filtered to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Synthesis Outline

A general synthesis method for compounds structurally related to this compound involves the following key steps:[7]

  • Starting Material: The synthesis often begins with a substituted tetrahydro-β-carboline derivative, such as methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate.[7]

  • Acylation: Introduction of a chloroacetyl group onto the pyridoindole framework using chloroacetyl chloride in the presence of a base like triethylamine (B128534) and a solvent such as dichloromethane.[7]

  • Nucleophilic Substitution: Reaction between the chloroacetylated intermediate and the appropriate substituted phenyl group.

  • Purification: The final product, this compound, is purified using techniques like silica (B1680970) gel column chromatography.[7]

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT2B receptor. Its high selectivity and well-characterized antagonistic properties make it suitable for a wide range of in vitro and in vivo studies. The information and protocols provided in this guide are intended to support researchers in designing and conducting experiments to further explore the therapeutic potential of targeting the 5-HT2B receptor.

References

LY266097 Hydrochloride: A Technical Profile of a Biased 5-HT2B Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth analysis of LY266097 hydrochloride, a synthetic β-carboline derivative that has been characterized as a biased agonist for the serotonin (B10506) 5-HT2B receptor. Initially identified as a selective antagonist, subsequent research has revealed a more complex pharmacological profile, demonstrating preferential activation of the Gq signaling pathway over β-arrestin2 recruitment.[1] This document compiles and presents the key quantitative data and experimental methodologies that substantiate the biased agonism of LY266097, providing a critical resource for researchers in pharmacology and drug development.

Core Concept: Biased Agonism

Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor. In the context of G-protein coupled receptors (GPCRs) like the 5-HT2B receptor, agonists can differentially engage G-protein-mediated signaling and β-arrestin-mediated signaling. This phenomenon offers the potential to develop drugs with more selective therapeutic actions and reduced side effects.

Quantitative Pharmacology of this compound

LY266097 has been demonstrated to act as a partial agonist at the Gq-mediated signaling pathway while concurrently acting as an antagonist at the β-arrestin2 recruitment pathway. The following table summarizes the quantitative data from key pharmacological studies.

ParameterPathwayValueReference
EC50 Gq-mediated Calcium Flux37 nM[2][3]
Emax Gq-mediated Calcium Flux62% (relative to 5-HT)[2][3]
IC50 5-HT-induced Gq activation78 nM[2][3]
Activity β-arrestin2 RecruitmentNo significant activity[2][3]

Signaling Pathway of this compound

The biased agonism of LY266097 at the 5-HT2B receptor is characterized by its differential engagement of the Gq and β-arrestin2 signaling cascades. Upon binding of LY266097, the 5-HT2B receptor undergoes a conformational change that favors coupling to Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. However, this conformational state does not effectively recruit β-arrestin2.

G_protein_signaling cluster_membrane Plasma Membrane Receptor 5-HT2B Receptor Gq Gq Receptor->Gq Activates B_Arrestin β-arrestin2 Receptor->B_Arrestin PLC Phospholipase C (PLC) Gq->PLC Activates Downstream Downstream Signaling (e.g., Ca2+ mobilization) PLC->Downstream LY266097 LY266097 LY266097->Receptor Binds No_Recruitment No Recruitment

Figure 1. Biased signaling of LY266097 at the 5-HT2B receptor.

Experimental Protocols

The characterization of LY266097 as a biased agonist relies on specific in vitro functional assays. The detailed methodologies for the Gq-mediated calcium flux and β-arrestin2 recruitment assays are outlined below.

Gq-Mediated Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gq signaling pathway.

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Cells are transiently transfected with a plasmid encoding the human 5-HT2B receptor using a suitable transfection reagent (e.g., Lipofectamine 2000).

2. Calcium Flux Measurement:

  • Dye Loading: Transfected cells are seeded into 96-well black-walled, clear-bottom plates. After 24 hours, the culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Addition: After incubation, the dye-containing solution is removed, and the cells are washed. A baseline fluorescence reading is taken. LY266097 or a reference agonist (e.g., 5-HT) is then added at various concentrations.

  • Data Acquisition: Fluorescence intensity is measured over time using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation and emission wavelengths appropriate for the dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

  • Data Analysis: The change in fluorescence intensity from baseline is calculated. Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the agonist concentration. EC50 and Emax values are determined using a non-linear regression analysis (e.g., four-parameter logistic equation). For antagonist testing, cells are pre-incubated with LY266097 before the addition of a fixed concentration of 5-HT, and the IC50 is calculated.

calcium_flux_workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture Culture HEK293T cells transfect Transfect with 5-HT2B receptor plasmid culture->transfect seed Seed cells in 96-well plate transfect->seed load_dye Load cells with Fluo-4 AM seed->load_dye wash Wash cells load_dye->wash add_compound Add LY266097 / 5-HT wash->add_compound read_fluorescence Measure fluorescence over time add_compound->read_fluorescence calculate_response Calculate peak response read_fluorescence->calculate_response plot_curves Generate dose-response curves calculate_response->plot_curves determine_params Determine EC50 / Emax plot_curves->determine_params

Figure 2. Experimental workflow for the Gq-mediated calcium flux assay.

β-Arrestin2 Recruitment Assay (Tango Assay)

The Tango assay is a widely used method to quantify ligand-induced recruitment of β-arrestin to a GPCR.

1. Principle:

  • The assay utilizes a modified GPCR with a C-terminal TEV (Tobacco Etch Virus) protease cleavage site followed by a transcription factor. A separate fusion protein consists of β-arrestin2 linked to the TEV protease.

  • Ligand-induced recruitment of the β-arrestin2-TEV fusion protein to the modified GPCR brings the protease into proximity with its cleavage site.

  • Cleavage of the transcription factor allows it to translocate to the nucleus and drive the expression of a reporter gene, typically luciferase.

2. Assay Protocol:

  • Cell Line: HTLA cells, which are HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein, are used.

  • Transfection: HTLA cells are transfected with the plasmid encoding the 5-HT2B receptor-TEV-transcription factor fusion construct.

  • Compound Treatment: 24 hours post-transfection, cells are seeded into 96-well plates. After another 24 hours, the cells are treated with varying concentrations of LY266097 or a reference agonist.

  • Incubation: The cells are incubated for a sufficient period (e.g., 12-18 hours) to allow for reporter gene expression.

  • Luminescence Measurement: A luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The luminescence signal is plotted against the logarithm of the agonist concentration to generate dose-response curves.

Conclusion

The available pharmacological data robustly supports the classification of this compound as a biased agonist of the 5-HT2B receptor. Its ability to selectively engage Gq signaling without promoting β-arrestin2 recruitment makes it a valuable tool for dissecting the distinct physiological roles of these pathways. This property also highlights the potential for developing functionally selective drugs targeting the 5-HT2B receptor for various therapeutic applications, while potentially avoiding adverse effects associated with β-arrestin signaling. Further research utilizing LY266097 will continue to illuminate the complex signaling mechanisms of the 5-HT2B receptor and the broader implications of biased agonism in drug discovery.

References

LY266097 Hydrochloride: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY266097 hydrochloride is a potent and selective synthetic β-carboline derivative that has emerged as a critical pharmacological tool in neuroscience research.[1] Primarily characterized as a 5-HT2B receptor antagonist, further studies have revealed a more complex pharmacological profile, identifying it as a Gq-biased partial agonist.[2] This unique mechanism of action, demonstrating preference for Gq signaling over β-arrestin2 recruitment, makes LY266097 an invaluable instrument for dissecting the nuanced roles of the 5-HT2B receptor in various physiological and pathological processes.[2] The 5-HT2B receptor is implicated in a range of functions, including the modulation of dopamine (B1211576) and serotonin (B10506) release, and has been investigated as a potential therapeutic target for dopamine-related neuropsychiatric disorders. This guide provides an in-depth overview of this compound, including its pharmacological data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Pharmacological Data

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its pharmacological properties.

Binding Affinity
Parameter Value
pKi at 5-HT2B Receptor9.3
Receptor Selectivity
Receptor Selectivity over 5-HT2B
5-HT2A Receptor>100-fold
5-HT2C Receptor>100-fold
Functional Activity
Assay Result
Gq Partial AgonismModest
β-arrestin2 RecruitmentNo detectable activity
PI HydrolysisConfirmed Gq partial agonism

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established research and offer a foundation for reproducible studies.

In Vitro Assays

This protocol is adapted from studies characterizing the binding of ligands to the 5-HT2B receptor.

  • Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2B receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human 5-HT2B receptor.

    • Radioligand: [³H]-LSD.

    • Non-specific binding control: Serotonin (5-HT).

    • This compound.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

    • Scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine cell membranes, [³H]-LSD at a concentration near its Kd, and either buffer, a saturating concentration of 5-HT (for non-specific binding), or varying concentrations of LY266097.

    • Incubate at 37°C for 60 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters three times with ice-cold wash buffer.

    • Add scintillation cocktail to the filters and quantify radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of LY266097 from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

This protocol is based on methods used to assess Gq protein activation.

  • Objective: To measure the effect of this compound on Gq-mediated signaling by quantifying inositol (B14025) phosphate (B84403) accumulation.

  • Materials:

    • HEK293 cells co-transfected with the human 5-HT2B receptor and a Gq protein.

    • [³H]-myo-inositol.

    • Agonist (e.g., 5-HT).

    • This compound.

    • Stimulation buffer containing LiCl.

    • Dowex AG1-X8 resin.

  • Procedure:

    • Culture cells in a medium containing [³H]-myo-inositol for 24-48 hours to label the phosphoinositide pools.

    • Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes.

    • Add varying concentrations of this compound (or 5-HT as a positive control).

    • Incubate for 60 minutes at 37°C.

    • Lyse the cells and separate the inositol phosphates from free inositol using Dowex AG1-X8 chromatography.

    • Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

    • Generate dose-response curves to determine the EC50 and Emax values for LY266097.

This protocol utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure β-arrestin2 recruitment to the 5-HT2B receptor.

  • Objective: To determine if this compound induces the recruitment of β-arrestin2 to the 5-HT2B receptor.

  • Materials:

    • HEK293 cells co-expressing the 5-HT2B receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

    • Agonist (e.g., 5-HT).

    • This compound.

    • BRET substrate (e.g., coelenterazine (B1669285) h).

  • Procedure:

    • Plate the transfected cells in a 96-well plate.

    • Add varying concentrations of this compound or 5-HT.

    • Incubate at 37°C for a specified time (e.g., 15-30 minutes).

    • Add the BRET substrate.

    • Measure the light emission at the donor and acceptor wavelengths using a BRET-compatible plate reader.

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Generate dose-response curves to assess the ability of LY266097 to promote β-arrestin2 recruitment.

In Vivo Assays

This protocol is based on the study by Auclair et al. (2010) and is designed to assess the effect of LY266097 on dopamine-mediated behaviors.

  • Objective: To evaluate the ability of this compound to attenuate amphetamine-induced hyperlocomotion.

  • Animals: Male Sprague-Dawley rats.

  • Materials:

    • This compound (0.63 mg/kg).

    • d-Amphetamine sulfate (B86663) (1 mg/kg).

    • Vehicle (e.g., saline).

    • Locomotor activity chambers.

  • Procedure:

    • Habituate the rats to the locomotor activity chambers for at least 60 minutes.

    • Administer this compound (or vehicle) via intraperitoneal (i.p.) injection.

    • 30 minutes after the first injection, administer d-amphetamine sulfate (or vehicle) via i.p. injection.

    • Immediately place the rats back into the locomotor activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for at least 90 minutes.

    • Analyze the data by comparing the locomotor activity of the different treatment groups.

This protocol, also adapted from Auclair et al. (2010), measures the effect of LY266097 on dopamine outflow in the nucleus accumbens.

  • Objective: To determine the effect of this compound on basal and amphetamine-stimulated dopamine release in the nucleus accumbens.

  • Animals: Male Sprague-Dawley rats.

  • Materials:

    • This compound (0.63 mg/kg).

    • d-Amphetamine sulfate (0.5 mg/kg).

    • Vehicle (e.g., saline).

    • Microdialysis probes.

    • Perfusion solution (artificial cerebrospinal fluid).

    • HPLC system with electrochemical detection.

  • Procedure:

    • Surgically implant a guide cannula targeting the nucleus accumbens.

    • After a recovery period, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate (e.g., 1 µL/min).

    • Collect baseline dialysate samples to establish basal dopamine levels.

    • Administer this compound (or vehicle) via i.p. injection.

    • Continue collecting dialysate samples.

    • After a set period, administer d-amphetamine sulfate via i.p. injection and continue sample collection.

    • Analyze the dopamine content of the dialysate samples using HPLC with electrochemical detection.

    • Express the results as a percentage change from baseline dopamine levels.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

G_Signaling_Pathway cluster_receptor 5-HT2B Receptor cluster_ligand Ligand cluster_signaling Intracellular Signaling Receptor 5-HT2B-R Gq Gq Protein Receptor->Gq Activates BetaArrestin β-Arrestin2 Receptor->BetaArrestin No Recruitment LY266097 LY266097 LY266097->Receptor Binds to PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Downstream_Gq Cellular Response (Gq-mediated) Ca_PKC->Downstream_Gq Downstream_Arrestin Receptor Internalization & Desensitization BetaArrestin->Downstream_Arrestin

LY266097 Gq-Biased Signaling at the 5-HT2B Receptor.

G_Experimental_Workflow_In_Vivo cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_data_collection Data Collection cluster_analysis Data Analysis Habituation Habituation to Locomotor Chamber LY266097_Admin Administer LY266097 or Vehicle (i.p.) Habituation->LY266097_Admin Surgery Stereotaxic Surgery (Microdialysis) Microdialysis Collect Dialysate Samples Amphetamine_Admin Administer Amphetamine or Vehicle (i.p.) LY266097_Admin->Amphetamine_Admin LY266097_Admin->Microdialysis Locomotion Record Locomotor Activity Amphetamine_Admin->Locomotion Locomotion_Analysis Analyze Locomotor Data Locomotion->Locomotion_Analysis Dopamine_Analysis HPLC-ECD Analysis of Dopamine Microdialysis->Dopamine_Analysis

Workflow for In Vivo Amphetamine Challenge Studies.

Conclusion

This compound stands as a uniquely selective and functionally biased tool for the investigation of the 5-HT2B receptor in neuroscience. Its ability to preferentially activate the Gq signaling pathway without engaging β-arrestin2 provides a means to dissect the distinct contributions of these pathways to neuronal function and behavior. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize LY266097 in their studies, ultimately advancing our understanding of the complex roles of the 5-HT2B receptor in the central nervous system.

References

An In-depth Technical Guide to the Role of LY266097 Hydrochloride in Dopamine Release Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LY266097 hydrochloride, a pivotal pharmacological tool in neuroscience research. We will delve into its mechanism of action, its specific role in modulating the dopamine (B1211576) system, and detailed experimental protocols for its application in preclinical studies. The information presented is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their investigations.

Introduction to this compound

This compound is a synthetic, potent, and selective antagonist of the serotonin (B10506) 2B (5-HT2B) receptor.[1][2][3] It belongs to the tetrahydro-β-carboline class of compounds.[1][4] Due to its high selectivity for the 5-HT2B receptor over the closely related 5-HT2A and 5-HT2C subtypes, LY266097 has become an invaluable tool for elucidating the specific physiological and pathological roles of the 5-HT2B receptor.[1][5][6] Its application has been particularly significant in studies investigating the intricate relationship between the serotonergic and dopaminergic systems, which are central to mood, reward, and motor control.[2][5][6]

Mechanism of Action

The primary mechanism of action of LY266097 is the competitive blockade of the 5-HT2B receptor.[1][5] This receptor, a G-protein coupled receptor (GPCR), is typically activated by serotonin to initiate a signaling cascade via Gq/11, leading to the activation of phospholipase C.[4] By occupying the receptor's binding site, LY266097 prevents serotonin from binding and triggering these downstream events.

While widely regarded as an antagonist, some structural and signaling studies have suggested that LY266097 may also function as a biased agonist, selectively activating Gq signaling without recruiting β-arrestin2.[2][4] This nuanced activity underscores the importance of careful experimental design and interpretation when using this compound.

The central 5-HT2B receptor has been identified as a key pharmacological target for modulating the mesoaccumbens dopaminergic pathway, which plays a critical role in reward and motivation.[1][6]

Data Presentation: Quantitative Analysis

The efficacy and selectivity of this compound are defined by its binding affinities and its observed effects in vivo. The following tables summarize key quantitative data from preclinical studies.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeBinding Affinity (pKi)Binding Affinity (Ki, nM)Selectivity over 5-HT2B
Human 5-HT2B 9.8[5][7]0.5[6]-
Human 5-HT2A 7.7[5][7]19.5[6]>100-fold[1][5]
Human 5-HT2C 7.6[5][7]24.55[6]>100-fold[1][5]

Note: pKi is the negative logarithm of the Ki value. Higher pKi values indicate stronger binding affinity.

Table 2: Summary of In Vivo Effects on Dopaminergic Systems

Experimental ModelLY266097 DoseKey FindingReference
Rats treated with Escitalopram (B1671245) (SSRI)0.6 mg/kg (i.p.)Rescued the SSRI-induced decrease in dopamine (DA) and counteracted the inhibitory effect of escitalopram on the firing activity of DA neurons.[5]
Rats treated with Cocaine0.63 mg/kgReduced cocaine-induced hyperlocomotion without affecting the cocaine-induced increase in dopamine outflow in the nucleus accumbens shell.[6]
Rats treated with AmphetamineNot specifiedAttenuates amphetamine-induced locomotion.[1]

Role in Dopamine Release Studies

LY266097 has been instrumental in demonstrating the modulatory role of 5-HT2B receptors on dopamine neuron activity.

  • Interaction with Antidepressants: Studies have shown that while a selective serotonin reuptake inhibitor (SSRI) like escitalopram can suppress the firing rate of dopamine neurons, co-administration of LY266097 can reverse this effect.[5] This suggests that 5-HT2B receptor blockade can disinhibit dopamine neurons, a finding with significant implications for the treatment of depression where dopaminergic signaling is often blunted.[5] Specifically, administering LY266097 (0.6 mg/kg) was found to rescue an escitalopram-induced decrease in dopamine.[5]

  • Modulation of Psychostimulant Effects: Research involving cocaine has revealed a more complex interaction. LY266097 was shown to inhibit cocaine-induced hyperlocomotion, a dopamine-dependent behavior.[6] Intriguingly, this behavioral inhibition occurred independently of changes in dopamine outflow in the nucleus accumbens, suggesting that 5-HT2B receptors modulate the downstream consequences of dopamine release rather than the release itself in this context.[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

5.1 In Vivo Electrophysiological Recording of VTA Dopamine Neurons

This protocol is adapted from methodologies used to assess the impact of 5-HT2B ligands on dopamine neuron activity in anesthetized rats.[7]

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with chloral (B1216628) hydrate). The animal is then placed in a stereotaxic frame. A burr hole is drilled in the skull overlying the Ventral Tegmental Area (VTA).

  • Electrode Placement: A single-barreled glass recording microelectrode is lowered into the VTA according to precise stereotaxic coordinates.

  • Neuron Identification: Dopaminergic neurons are identified based on their characteristic electrophysiological properties, including a slow firing rate (1-10 Hz), a broad action potential duration, and a biphasic (positive-negative) waveform.

  • Drug Administration: A baseline firing rate is established for a stable neuron over several minutes. This compound, dissolved in its vehicle, is then administered (e.g., intraperitoneally, i.p.).

  • Data Acquisition and Analysis: The firing rate and bursting activity of the neuron are recorded continuously before and after drug administration. Changes in these parameters are quantified to determine the effect of 5-HT2B receptor blockade.

5.2 Preparation and Administration of LY266097 for In Vivo Studies

Reliable and consistent in vivo results depend on the proper solubilization and administration of the compound.

  • Stock Solution Preparation: Due to its solubility characteristics, a stock solution is typically prepared in an organic solvent. This compound is soluble up to 100 mM in DMSO and ethanol.[1]

  • Working Solution for Injection (Suspension): For intraperitoneal (i.p.) or oral (p.o.) administration, a suspended solution is often used.

    • Prepare a stock solution in DMSO (e.g., 20.8 mg/mL).[5]

    • For the final working solution, add the DMSO stock to a vehicle solution one by one. A common vehicle is a mixture of 90% (20% SBE-β-CD in Saline) and 10% DMSO.[5]

    • For a 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of the SBE-β-CD/Saline solution and mix thoroughly.[5]

    • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]

  • Administration: The working solution should be prepared fresh on the day of the experiment and administered at the desired volume to achieve the target dose in mg/kg.[5]

Mandatory Visualizations

Diagram 1: Signaling Pathway of 5-HT2B Modulation of Dopamine Neurons

G cluster_0 Serotonergic Terminal cluster_1 Dopaminergic Neuron (VTA) Serotonin Serotonin 5HT2B_R 5-HT2B Receptor Serotonin->5HT2B_R Activates Gq_PLC Gq/PLC Signaling 5HT2B_R->Gq_PLC Activates DA_Neuron Dopamine Neuron Activity Gq_PLC->DA_Neuron Modulates (-) DA_Release Dopamine Release (Nucleus Accumbens) DA_Neuron->DA_Release Leads to LY266097 LY266097 LY266097->5HT2B_R Blocks

Caption: Proposed mechanism of LY266097 action on dopamine neurons.

Diagram 2: General Experimental Workflow for In Vivo Dopamine Studies

G A Animal Acclimation & Preparation B Surgical Implantation (e.g., Cannula, Electrode) A->B C Baseline Data Recording (e.g., Firing Rate, DA Levels) B->C E Systemic Administration (i.p., s.c.) D Drug Preparation (LY266097 in Vehicle) D->E F Post-Injection Data Acquisition (Electrophysiology or Microdialysis) E->F G Behavioral Assessment (e.g., Locomotor Activity) E->G H Data Analysis & Statistical Comparison (Baseline vs. Post-Drug) F->H G->H I Histological Verification (Probe/Electrode Placement) H->I

Caption: Workflow for preclinical evaluation of LY266097.

References

Investigating Allodynia with LY266097 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of allodynia using LY266097 hydrochloride, a selective 5-HT2B receptor antagonist. The document outlines the pharmacological background, key experimental findings, detailed protocols, and the underlying signaling pathways relevant to the study of this compound in preclinical models of neuropathic pain.

Introduction to this compound and Allodynia

Allodynia, a condition where a normally non-painful stimulus is perceived as painful, is a hallmark of neuropathic pain. The serotonin (B10506) 2B (5-HT2B) receptor has emerged as a potential therapeutic target for mitigating this debilitating symptom. This compound is a potent and selective antagonist of the 5-HT2B receptor, demonstrating over 100-fold selectivity compared to the 5-HT2A and 5-HT2C receptor subtypes.[1] Preclinical research has indicated that this compound can effectively reduce tactile hypersensitivity in models of nerve injury, suggesting its therapeutic potential in alleviating neuropathic pain.[2][3]

Physicochemical Properties of this compound:

PropertyValue
Molecular Weight 407.33 g/mol
Formula C₂₁H₂₃ClN₂O₂·HCl
CAS Number 172895-39-5
Purity ≥98%
Solubility Soluble to 100 mM in DMSO and ethanol
Storage Store at +4°C
Chemical Name 1-[(2-Chloro-3,4-dimethoxyphenyl)methyl]-2,3,4,9-tetrahydro-6-methyl-1H-pyrido[3,4-b]indole hydrochloride

Source:[1][3][4][5]

Quantitative Data on the Anti-Allodynic Effects of this compound

The primary research investigating this compound in a model of neuropathic pain demonstrated a dose-dependent reduction in mechanical allodynia. The following table summarizes the key quantitative findings from this study.

Table 1: Dose-Dependent Effect of Intrathecal this compound on Mechanical Allodynia in a Rat Model of Spinal Nerve Ligation

Dose (nmol)Maximal Anti-Allodynic Effect (%)ED₅₀ (nmol)
1 - 10087.3 ± 4.711.8 ± 6.4

Data extracted from Pineda-Farias et al., 2015.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in assessing the efficacy of this compound in a preclinical model of allodynia.

L5/L6 Spinal Nerve Ligation (SNL) Model in Rats

This surgical procedure is a widely used model to induce neuropathic pain and subsequent allodynia.

Objective: To create a consistent peripheral nerve injury that results in chronic mechanical allodynia.

Materials:

  • Male Sprague-Dawley rats (150-200 g)

  • Anesthetic (e.g., isoflurane, pentobarbital)

  • Surgical instruments (scalpels, forceps, retractors)

  • 6-0 silk suture

  • Wound clips or sutures for skin closure

  • Antiseptic solution and sterile drapes

  • Post-operative analgesics

Procedure:

  • Anesthetize the rat following approved institutional protocols.

  • Place the rat in a prone position and shave the back region over the lumbar spine.

  • Sterilize the surgical area with an antiseptic solution.

  • Make a dorsal midline incision at the level of the L4 to S2 vertebrae.

  • Separate the paraspinal muscles from the spinous processes to expose the L6 transverse process.

  • Carefully remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.

  • Isolate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

  • Tightly ligate the L5 and L6 spinal nerves with a 6-0 silk suture.[6][7][8][9][10]

  • Ensure hemostasis and close the muscle layer with sutures.

  • Close the skin incision with wound clips or sutures.[6][7]

  • Administer post-operative analgesics as required and monitor the animal for recovery.

  • Allow a post-operative period of at least 7 days for the development of stable allodynia before behavioral testing.

Assessment of Mechanical Allodynia using Von Frey Filaments

The von Frey test is a standard behavioral assay to quantify mechanical sensitivity.

Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

  • Set of calibrated von Frey filaments (e.g., Stoelting)

  • Elevated wire mesh platform

  • Plexiglas enclosures for animal acclimation

Procedure:

  • Place the rats in individual Plexiglas chambers on the wire mesh floor and allow them to acclimate for at least 15-20 minutes before testing.

  • Begin testing by applying a von Frey filament to the plantar surface of the hind paw ipsilateral to the nerve ligation.

  • Apply the filament with enough force to cause it to bend slightly and hold for 6-8 seconds.[11]

  • A positive response is noted as a sharp withdrawal of the paw.

  • The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[11] Start with a filament in the middle of the force range (e.g., 2.0 g).

  • If there is a positive response, the next filament tested is of a lower force. If there is no response, a filament of higher force is used.

  • The pattern of responses is used to calculate the 50% withdrawal threshold using a specific formula.

Western Blotting for 5-HT2B Receptor Expression in Spinal Cord Tissue

This technique is used to quantify the protein levels of the 5-HT2B receptor.

Objective: To determine the expression levels of the 5-HT2B receptor protein in the spinal cord.

Materials:

  • Spinal cord tissue (lumbar region)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against 5-HT2B receptor

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Dissect the lumbar spinal cord from euthanized rats and immediately freeze it in liquid nitrogen or on dry ice.

  • Homogenize the tissue in lysis buffer on ice.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Determine the protein concentration of the lysate using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the 5-HT2B receptor overnight at 4°C.

  • Wash the membrane multiple times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of this compound in Allodynia

The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway, leading to the activation of phospholipase C (PLC).[12] This, in turn, results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). In the context of neuropathic pain, the upregulation and activation of this pathway in spinal neurons are thought to contribute to neuronal sensitization and the perception of pain from non-painful stimuli. This compound, as a 5-HT2B receptor antagonist, is proposed to block this signaling cascade, thereby reducing neuronal hyperexcitability and alleviating allodynia.

G_1 cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Dorsal Horn) Serotonin Serotonin (5-HT) HTR2B 5-HT2B Receptor Serotonin->HTR2B binds to Gq_G11 Gq/G11 HTR2B->Gq_G11 activates LY266097 LY266097 HCl LY266097->HTR2B antagonizes PLC Phospholipase C (PLC) Gq_G11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Neuronal_Sensitization Neuronal Sensitization (e.g., phosphorylation of ion channels) Ca_release->Neuronal_Sensitization PKC->Neuronal_Sensitization Allodynia Allodynia Neuronal_Sensitization->Allodynia

Caption: Proposed signaling pathway of 5-HT2B receptor-mediated allodynia and its inhibition by LY266097 HCl.

Experimental Workflow for Investigating this compound

The following diagram illustrates the typical workflow for a preclinical study evaluating the anti-allodynic effects of this compound.

G_2 cluster_0 Phase 1: Induction of Neuropathic Pain cluster_1 Phase 2: Behavioral Assessment cluster_2 Phase 3: Molecular Analysis cluster_3 Phase 4: Data Analysis Induction L5/L6 Spinal Nerve Ligation in Rats Development Development of Stable Mechanical Allodynia (>7 days post-surgery) Induction->Development Baseline Baseline Von Frey Test (Pre-drug administration) Development->Baseline Drug_Admin Intrathecal Administration of LY266097 HCl or Vehicle Baseline->Drug_Admin Post_Drug_Test Post-Drug Von Frey Test (Time-course analysis) Drug_Admin->Post_Drug_Test Tissue_Harvest Harvest Lumbar Spinal Cord Tissue Post_Drug_Test->Tissue_Harvest After final behavioral test Data_Analysis Statistical Analysis of: - Paw Withdrawal Thresholds - Protein Expression Levels Post_Drug_Test->Data_Analysis Western_Blot Western Blot for 5-HT2B Receptor Expression Tissue_Harvest->Western_Blot Western_Blot->Data_Analysis

Caption: Experimental workflow for evaluating LY266097 HCl in a model of allodynia.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for the treatment of allodynia associated with neuropathic pain. Its selective antagonism of the 5-HT2B receptor provides a targeted approach to mitigating the neuronal sensitization that underlies this condition. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the efficacy and mechanism of action of this compound and other 5-HT2B receptor modulators in the context of neuropathic pain. Further studies are warranted to translate these promising preclinical findings into clinical applications.

References

LY266097 Hydrochloride: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for LY266097 hydrochloride, a selective 5-HT2B receptor antagonist. The following sections detail toxicological data, safe handling procedures, and relevant experimental protocols to ensure the safe and effective use of this compound in a laboratory setting.

Safety and Toxicological Profile

While a comprehensive Safety Data Sheet (SDS) with specific quantitative toxicological data such as LD50 values for this compound is not publicly available, general safety precautions should be observed as with any research chemical. The following table summarizes the known safety and toxicological information.

Table 1: Safety and Toxicological Data Summary

ParameterDataSource
Acute Toxicity No data available.Generic SDS
Skin Corrosion/Irritation No data available.Generic SDS
Serious Eye Damage/Irritation No data available.Generic SDS
Respiratory or Skin Sensitization No data available.Generic SDS
Germ Cell Mutagenicity No data available.Generic SDS
Carcinogenicity No data available.Generic SDS
Reproductive Toxicity No data available.Generic SDS
Specific Target Organ Toxicity (Single Exposure) No data available.Generic SDS
Specific Target Organ Toxicity (Repeated Exposure) No data available.Generic SDS
Aspiration Hazard No data available.Generic SDS

Handling and Storage Precautions

Proper handling and storage of this compound are crucial to maintain its integrity and ensure the safety of laboratory personnel.

Table 2: Handling and Storage Guidelines

GuidelineRecommendationSource(s)
Storage Temperature Store at 4°C for short-term storage. For long-term storage, -20°C is recommended. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]
Storage Conditions Keep in a sealed container, away from moisture and light.[1]
Personal Protective Equipment (PPE) Wear appropriate protective clothing, gloves, and eye/face protection. Ensure adequate ventilation or use a fume hood.[3]
Spill and Exposure Procedures In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.[3]
Disposal Dispose of in accordance with local, state, and federal regulations.[3]

Experimental Protocols

This compound has been utilized in various preclinical studies, primarily in rodent models, to investigate its role as a 5-HT2B receptor antagonist. Below are generalized experimental protocols based on available literature.

Amphetamine-Induced Locomotor Activity in Rats

This protocol is designed to assess the effect of this compound on the hyperactivity induced by amphetamine.

Experimental Workflow: Amphetamine-Induced Locomotor Activity

G cluster_acclimation Acclimation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis acclimate Acclimate rats to locomotor activity chambers pretreat Administer this compound or vehicle acclimate->pretreat 30-60 min treat Administer amphetamine or saline pretreat->treat 30 min post-pretreatment record Record locomotor activity treat->record Immediately after treatment analyze Analyze locomotor activity data record->analyze

Caption: Workflow for assessing the effect of LY266097 on amphetamine-induced locomotion.

Methodology:

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Prior to testing, rats are habituated to the locomotor activity chambers for a period of 30-60 minutes.

  • Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., saline, DMSO). Amphetamine is dissolved in saline.

  • Administration:

    • Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • After a predetermined pretreatment time (e.g., 30 minutes), administer amphetamine (e.g., 0.5-1.5 mg/kg, i.p. or s.c.) or saline.

  • Data Collection: Immediately following amphetamine or saline administration, place the animals back into the locomotor activity chambers and record activity for a specified duration (e.g., 60-120 minutes) using an automated activity monitoring system.

  • Data Analysis: Locomotor activity is typically quantified as distance traveled, horizontal activity, and vertical activity (rearing). Data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare treatment groups.[4][5][6][7][8]

Neuropathic Pain Model in Rats

This protocol outlines a general procedure to evaluate the analgesic effects of this compound in a rat model of neuropathic pain, such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) model.

Experimental Workflow: Neuropathic Pain Assessment

G cluster_surgery Surgery cluster_baseline Baseline Testing cluster_treatment Treatment cluster_post_treatment Post-Treatment Testing cluster_analysis Data Analysis surgery Induce neuropathic pain (e.g., CCI, SNL) baseline Measure baseline pain responses (e.g., von Frey, Hargreaves) surgery->baseline Allow for recovery and pain development treat Administer this compound or vehicle baseline->treat post_test Measure pain responses at various time points treat->post_test analyze Analyze changes in pain thresholds post_test->analyze

Caption: Workflow for evaluating the analgesic effects of LY266097 in a rat model of neuropathic pain.

Methodology:

  • Animals: Male Sprague-Dawley or Wistar rats are typically used.

  • Neuropathic Pain Induction:

    • Chronic Constriction Injury (CCI): Under anesthesia, the sciatic nerve is exposed, and loose ligatures are placed around it.

    • Spinal Nerve Ligation (SNL): Under anesthesia, the L5 and/or L6 spinal nerves are exposed and tightly ligated.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold.

    • Thermal Hyperalgesia: Assessed using the Hargreaves plantar test to measure the paw withdrawal latency to a radiant heat source.

  • Experimental Procedure:

    • After a post-operative recovery period and confirmation of neuropathic pain development (typically 7-14 days), baseline behavioral measurements are taken.

    • This compound or vehicle is administered (e.g., i.p., s.c., or intrathecally).

    • Behavioral tests are repeated at various time points after drug administration to assess the analgesic effect.

  • Data Analysis: Changes in paw withdrawal thresholds or latencies are calculated and compared between treatment groups using appropriate statistical analyses.[9][10][11][12][13][14]

Signaling Pathway

This compound is a selective antagonist of the 5-HT2B receptor. This receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

5-HT2B Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FiveHT2B 5-HT2B Receptor Gq11 Gq/11 Protein FiveHT2B->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream Serotonin Serotonin (5-HT) Serotonin->FiveHT2B Activates LY266097 LY266097 LY266097->FiveHT2B Blocks

References

In-Depth Technical Guide: Material Safety Data Sheet for LY266097 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and associated signaling pathways for LY266097 hydrochloride. The information is intended to support researchers and drug development professionals in the safe and effective use of this compound.

Section 1: Material Safety and Chemical Properties

This compound is a potent and selective antagonist of the serotonin (B10506) 2B (5-HT2B) receptor.[1] It is a valuable tool for investigating the physiological and pathological roles of the 5-HT2B receptor.

1.1: Identification and Physical/Chemical Properties
PropertyValueReference
Chemical Name 1-[(2-Chloro-3,4-dimethoxyphenyl)methyl]-2,3,4,9-tetrahydro-6-methyl-1H-pyrido[3,4-b]indole hydrochloride[2][3][4]
CAS Number 172895-39-5[1][2][4][5]
Molecular Formula C₂₁H₂₃ClN₂O₂ ⋅ HCl[1][2][4][5]
Molecular Weight 407.33 g/mol [2][4][5][6]
Appearance Crystalline solid
Purity ≥98%[2][5]
Solubility Soluble in DMSO (to 100 mM) and ethanol (B145695) (to 100 mM).[2]
1.2: Handling, Storage, and Stability
ConditionRecommendationReference
Storage Temperature Store at -20°C for long-term storage. May be stored at +4°C for short-term use.[1][2][5]
Shipping Temperature Shipped at ambient temperature.
Stability Stable for at least two years when stored as a solid at -20°C.
Handling For maximum recovery, centrifuge the original vial before removing the cap. Prepare solutions fresh for in vivo experiments.[1]
1.3: Safety and Hazard Information

For research use only. Not for human or veterinary use.

HazardPrecaution
Acute Toxicity The toxicological properties of this compound have not been fully investigated. Assume it is hazardous and handle with appropriate caution.
Skin Corrosion/Irritation May cause skin irritation. Avoid contact with skin.
Eye Damage/Irritation May cause eye irritation. Avoid contact with eyes.
Respiratory Sensitization May cause respiratory tract irritation if inhaled.
Ingestion May be harmful if swallowed.
1.4: First Aid Measures
ExposureAction
Eye Contact Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
Skin Contact Wash off with soap and plenty of water. Seek medical attention if irritation persists.
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
1.5: Fire-Fighting and Accidental Release Measures
SituationProcedure
Fire Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Wear appropriate personal protective equipment. Sweep up spilled solid material, avoiding dust formation. Place in a suitable, closed container for disposal.

Section 2: Biological Activity and Selectivity

This compound is a highly selective antagonist for the 5-HT2B receptor. Its selectivity is a key feature that makes it a valuable research tool.

Receptor SubtypepKiKi (nM)Selectivity vs. 5-HT2BReference
5-HT2B 9.30.50-[2]
5-HT2A 7.719.95>100-fold[2]
5-HT2C 7.625.12>100-fold[2]

Section 3: Experimental Protocols

This section details the methodologies for key experiments that have utilized this compound to investigate its effects on neurotransmitter systems and behavior.

3.1: In Vivo Microdialysis in Rats

This protocol is used to measure extracellular neurotransmitter levels in specific brain regions of freely moving or anesthetized rats.

G cluster_surgery Surgical Preparation cluster_microdialysis Microdialysis Procedure cluster_analysis Neurotransmitter Analysis cluster_drug_admin Drug Administration Rat Rat Anesthesia Anesthesia Rat->Anesthesia Halothane Stereotaxic_Frame Stereotaxic_Frame Anesthesia->Stereotaxic_Frame Guide_Cannula_Implantation Guide_Cannula_Implantation Stereotaxic_Frame->Guide_Cannula_Implantation e.g., Nucleus Accumbens Microdialysis_Probe_Insertion Microdialysis_Probe_Insertion Guide_Cannula_Implantation->Microdialysis_Probe_Insertion After recovery Perfusion Perfusion Microdialysis_Probe_Insertion->Perfusion Artificial CSF (e.g., 1-2 µL/min) Sample_Collection Sample_Collection Perfusion->Sample_Collection e.g., every 20 min HPLC_ECD HPLC_ECD Sample_Collection->HPLC_ECD Dopamine (B1211576), Serotonin, and metabolites Data_Analysis Data_Analysis HPLC_ECD->Data_Analysis Quantification LY266097_Admin This compound (i.p. or s.c.) LY266097_Admin->Perfusion Before or after baseline collection

Fig. 1: Workflow for in vivo microdialysis experiments.

Methodology:

  • Animals: Male Sprague-Dawley rats are typically used.

  • Surgery: Under anesthesia (e.g., halothane), rats are implanted with a guide cannula targeting the brain region of interest, such as the nucleus accumbens or striatum, using a stereotaxic frame.

  • Microdialysis: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for baseline measurement and after drug administration.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Neurochemical Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

3.2: Locomotor Activity in Rats

This experiment assesses the effect of this compound on spontaneous or drug-induced locomotor activity.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_measurement Data Acquisition & Analysis Rats Rats Habituation Habituation Rats->Habituation e.g., 60 min in locomotor activity chambers Drug_Administration Drug_Administration Habituation->Drug_Administration Vehicle or LY266097 (i.p.) Stimulant_Injection Stimulant_Injection Drug_Administration->Stimulant_Injection e.g., Amphetamine or Cocaine (i.p.) (optional, after a set time) Locomotor_Activity_Recording Locomotor_Activity_Recording Stimulant_Injection->Locomotor_Activity_Recording Infrared beam breaks (e.g., for 90-120 min) Data_Analysis Data_Analysis Locomotor_Activity_Recording->Data_Analysis Distance traveled, stereotypy counts

Fig. 2: Workflow for locomotor activity experiments.

Methodology:

  • Apparatus: Locomotor activity is monitored in transparent chambers equipped with infrared photobeam detectors.

  • Habituation: Rats are placed in the activity chambers for a habituation period (e.g., 60 minutes) to allow their activity to stabilize.

  • Drug Administration: Rats are administered vehicle or this compound (i.p.).

  • Stimulant Challenge (Optional): To assess the effect on drug-induced hyperlocomotion, a psychostimulant such as amphetamine or cocaine can be administered at a set time after LY266097.

  • Data Recording: Locomotor activity, measured by the number of photobeam breaks, is recorded for a specified duration (e.g., 90-120 minutes).

  • Data Analysis: The total distance traveled and/or the number of stereotypic movements are quantified and compared between treatment groups.

Section 4: Signaling Pathways

This compound exerts its effects by blocking the 5-HT2B receptor, which is a Gq/11-coupled receptor. This antagonism can modulate the activity of various downstream signaling pathways and neurotransmitter systems, most notably the dopamine system.

4.1: Antagonism of 5-HT2B Receptor and Modulation of Dopaminergic Activity

The 5-HT2B receptor is known to have a facilitatory influence on the mesoaccumbens dopamine pathway. By blocking this receptor, LY266097 can attenuate dopamine release in the nucleus accumbens.

G cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Dopaminergic Neuron (e.g., in VTA) cluster_antagonist Pharmacological Intervention Serotonin Serotonin (5-HT) Receptor 5-HT2B Receptor Serotonin->Receptor Activates G_protein Gq/11 Receptor->G_protein PLC Phospholipase C G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Dopamine_Release Increased Dopamine Release (in Nucleus Accumbens) Ca_PKC->Dopamine_Release Facilitates LY266097 LY266097 LY266097->Receptor Blocks

References

Methodological & Application

Application Notes and Protocols: LY266097 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LY266097 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 2B (5-HT2B) receptor.[1] It exhibits high selectivity for the 5-HT2B receptor over the 5-HT2A and 5-HT2C subtypes.[2] This compound is a valuable tool for investigating the physiological and pathological roles of the 5-HT2B receptor, which is implicated in a variety of processes including central nervous system functions, cardiovascular regulation, and neuropathic pain.[2][3][4] Some studies also suggest that LY266097 may act as a biased agonist, preferentially activating Gq signaling pathways without recruiting β-arrestin2.[2][4]

Physicochemical Properties and Solubility

This compound is a crystalline solid.[5] For optimal use in experimental settings, understanding its solubility is critical. The solubility in dimethyl sulfoxide (B87167) (DMSO) is a key parameter for the preparation of stock solutions for in vitro studies.

Table 1: Solubility of this compound in DMSO

SolventConcentration (Molar)Concentration (Mass/Volume)ConditionsSource
DMSO100 mM--
DMSO137.97 mM56.2 mg/mLSonication and heating to 60°C are recommended.[6]

Mechanism of Action

This compound primarily functions as a selective antagonist at the 5-HT2B receptor. The binding affinity (pKi) for human 5-HT2A, 5-HT2B, and 5-HT2C receptors has been reported as 7.7, 9.8, and 7.6, respectively, highlighting its high affinity and selectivity for the 5-HT2B subtype.[6][7] The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, typically signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. By blocking this receptor, LY266097 can inhibit these downstream effects.

Gq_Pathway cluster_membrane Cell Membrane 5HT2B_Receptor 5-HT2B Receptor Gq_protein Gq Protein 5HT2B_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Serotonin Serotonin (5-HT) Serotonin->5HT2B_Receptor Activates LY266097 LY266097 HCl LY266097->5HT2B_Receptor Inhibits Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Cellular Responses Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Figure 1: Simplified 5-HT2B receptor signaling pathway and the inhibitory action of LY266097 HCl.

Applications in Research

This compound is utilized in a range of research applications to probe the function of the 5-HT2B receptor.

  • Neuroscience: It is used to study the role of 5-HT2B receptors in modulating the mesoaccumbens dopaminergic pathway and its implications for conditions like depression and addiction.[2][3][6] For instance, it has been shown to attenuate amphetamine-induced locomotion in rats.

  • Pain Research: The compound is employed in models of neuropathic pain, where it has been found to reduce tactile allodynia.[3][8]

  • Cardiovascular Research: Given the expression of 5-HT2B receptors in the cardiovascular system, LY266097 can be used to investigate their role in vascular tone and cardiac function.[4]

Experimental Protocols

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted in aqueous media for experiments.

Materials:

  • This compound (Molecular Weight: 407.33 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettors and sterile tips

Procedure:

  • Weighing: Accurately weigh out 4.07 mg of this compound powder using an analytical balance.

  • Solubilization: Add the weighed powder to a sterile vial. Using a calibrated pipette, add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex thoroughly. If complete dissolution is not achieved, sonication and gentle warming (up to 60°C) can be applied to facilitate solubilization.[6] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term stability (up to one year).[6] Avoid repeated freeze-thaw cycles. For short-term storage, aliquots can be kept at -20°C.[1]

Table 2: Dilution Guide for 10 mM Stock Solution

Desired Final ConcentrationVolume of 10 mM StockFinal Volume of Media
1 µM1 µL10 mL
10 µM10 µL10 mL
100 µM100 µL10 mL

Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

This protocol provides a general workflow for treating cultured cells with this compound to assess its biological effects.

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare the desired concentrations of the compound by diluting the stock solution in fresh, pre-warmed cell culture medium. Also, prepare a vehicle control using the same final concentration of DMSO that will be present in the highest concentration of the drug treatment.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Return the cells to the incubator for the desired treatment period (this can range from minutes to days depending on the endpoint being measured).

  • Assay: Following incubation, perform the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo®), quantitative PCR, Western blotting, or functional assays like calcium imaging.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM Stock in DMSO C Prepare Working Solutions (Drug & Vehicle Control) A->C B Seed Cells in Culture Plates D Treat Cells with LY266097 HCl or Vehicle B->D C->D E Incubate for Defined Period D->E F Perform Downstream Assay (e.g., Viability, qPCR, Western) E->F G Data Analysis & Interpretation F->G

Figure 2: General experimental workflow for in vitro studies using this compound.

Safety Precautions

This compound should be handled with care. It is intended for research use only.[1] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Application Note and Protocols for Preparing LY266097 Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of stock solutions of LY266097 hydrochloride, a potent and selective 5-HT2B receptor antagonist.[1][2][3] Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results. The protocols cover the preparation of high-concentration stock solutions in organic solvents and subsequent dilution for in vivo applications. All quantitative data are presented in tabular format for clarity, and key workflows and signaling pathways are illustrated with diagrams.

Chemical Properties and Storage

This compound is a selective antagonist of the serotonin (B10506) 2B (5-HT2B) receptor, exhibiting over 100-fold selectivity compared to the 5-HT2A and 5-HT2C receptors.[1] It is essential to handle and store the compound correctly to maintain its integrity.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₂₃ClN₂O₂ · HCl[1][2][4]
Molecular Weight 407.33 g/mol (Note: Varies by batch, always refer to the Certificate of Analysis)[1][5][6]
CAS Number 172895-39-5[1][2][7]
Appearance Crystalline solid, light yellow to light brown[4][7]
Purity ≥98%[1][4]

Note on Molecular Weight: Different suppliers report slightly different molecular weights for this compound. It is critical to always use the batch-specific molecular weight provided on the product vial or the Certificate of Analysis (CoA) for accurate molarity calculations.[6]

Table 2: Solubility Data

SolventSolubilitySource
DMSO ≥ 62.5 mg/mL (≥ 153.44 mM)[7]
Soluble to 100 mM[1]
Ethanol Soluble to 100 mM[1]
Chloroform 30 mg/mL[4]

Table 3: Recommended Storage Conditions

FormStorage TemperatureDurationSource
Solid Powder 4°C (short-term)[1][7]
-20°C≥ 4 years[2][4]
Stock Solution in Solvent -20°C1 month[7]
-80°C6 months[7]

Experimental Protocols

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous/high-purity DMSO

  • Sterile, amber glass vial or a clear vial wrapped in foil

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.07 mg of the compound (based on a molecular weight of 407.33 g/mol ).

  • Dissolution: Add the appropriate volume of DMSO to the powder. For a 10 mM solution, if you weighed 4.07 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if necessary.[5][7]

  • Storage: Store the stock solution in a tightly sealed vial at -20°C for up to one month or at -80°C for up to six months.[7] Protect from light.[7]

Protocol for Preparing a Working Solution for In Vivo Studies

This protocol provides an example of preparing a suspended solution for intraperitoneal (i.p.) or oral administration in animal models.

Materials:

  • 10 mM this compound in DMSO (from Protocol 2.1)

  • 20% SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) in saline

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Dilution Calculation: Determine the final concentration and volume of the working solution required for your experiment.

  • Preparation: To prepare a 1 mL working solution as an example, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.[7]

  • Mixing: Mix the solution thoroughly by vortexing to ensure a uniform suspension.

  • Administration: The resulting suspended solution can be used for oral or intraperitoneal injections.[7]

Diagrams

G cluster_workflow Experimental Workflow: Stock Solution Preparation start Start: Obtain LY266097 HCl Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Compound on Analytical Balance equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve store Store at -20°C or -80°C dissolve->store end End: Ready for Dilution store->end G cluster_pathway Signaling Pathway: 5-HT2B Receptor Antagonism serotonin Serotonin (5-HT) ht2br 5-HT2B Receptor serotonin->ht2br Activates gq11 Gq/11 Protein ht2br->gq11 Couples to plc Phospholipase C (PLC) gq11->plc Activates downstream Downstream Signaling (e.g., IP3, DAG, Ca2+) plc->downstream Initiates ly266097 LY266097 HCl ly266097->ht2br Blocks

References

Application Notes and Protocols for In Vivo Studies of LY266097 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY266097 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 2B receptor (5-HT2B).[1] It exhibits high selectivity for the 5-HT2B receptor over the 5-HT2A and 5-HT2C receptor subtypes.[2] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT2B receptor in various in vivo models. The 5-HT2B receptor is implicated in a range of biological processes, including central nervous system functions, and has been studied in the context of depression, dopamine (B1211576) release modulation, and neuropathic pain.[1][2][3] Some research also suggests that LY266097 may act as a biased agonist, selective for Gq signaling over β-arrestin2 recruitment.[2]

These application notes provide an overview of this compound and detailed protocols for its use in in vivo research settings.

Physicochemical Properties and Receptor Affinity

A summary of the key physicochemical properties and binding affinities of this compound is presented below.

PropertyValueReference
Molecular Formula C₂₁H₂₃ClN₂O₂ · HCl
Molecular Weight 407.33 g/mol
CAS Number 172895-39-5
Purity ≥98%
Solubility Soluble to 100 mM in DMSO and ethanol
Storage Store at +4°C
Receptor SubtypeBinding Affinity (pKi)SelectivityReference
5-HT2B 9.8>100-fold vs 5-HT2A/2C[1]
5-HT2A 7.7-[1]
5-HT2C 7.6-[1]

Signaling Pathway

The 5-HT2B receptor primarily signals through the Gq/G11 protein-coupled pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2B Receptor G_protein Gq/G11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Serotonin Serotonin (5-HT) Serotonin->Receptor Activates LY266097 LY266097 HCl (Antagonist) LY266097->Receptor Blocks

5-HT2B Receptor Gq Signaling Pathway

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a suspended solution of this compound suitable for oral or intraperitoneal injection.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to create a 20.8 mg/mL stock solution, dissolve the appropriate amount of this compound in DMSO.

  • To prepare the final working solution for injection, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.

  • Mix the solution thoroughly by vortexing or pipetting up and down until a uniform suspension is achieved. This will yield a final concentration of 2.08 mg/mL.[1]

  • The final vehicle composition will be 10% DMSO and 90% (20% SBE-β-CD in saline).

  • Prepare fresh on the day of the experiment.

In Vivo Study Workflow

The following diagram illustrates a general workflow for an in vivo study using this compound.

in_vivo_workflow start Study Design (e.g., animal model, endpoints) prep Prepare LY266097 HCl Working Solution start->prep acclimatize Animal Acclimatization start->acclimatize administer Administer Vehicle or LY266097 HCl prep->administer randomize Randomize Animals into Groups acclimatize->randomize randomize->administer monitor Monitor Animals (e.g., clinical signs, behavior) administer->monitor endpoints Endpoint Measurement (e.g., behavioral tests, tissue collection) monitor->endpoints analysis Data Analysis and Interpretation endpoints->analysis

General In Vivo Experimental Workflow
Example In Vivo Applications and Dosing Regimens

The following table summarizes published in vivo studies utilizing this compound, providing examples of animal models, dosing regimens, and observed effects.

Animal ModelDosing RegimenRouteKey FindingsReference
Rat Model of Neuropathic Pain (L5/L6 spinal nerve ligation) 100 nmolIntrathecalReduced hind paw tactile allodynia.[3]
Cocaine-Induced Hyperlocomotion in Rats 0.63 mg/kgNot specifiedReduced hyperlocomotion induced by cocaine without affecting dopamine outflow in the nucleus accumbens shell.[3]
Rat Model of Depression (in combination with Escitalopram) 0.6 mg/kg/day for 2 daysIntraperitoneal (i.p.)Rescued Escitalopram-induced decrease in dopamine neuron firing activity.[1]
Rat Model of Depression (alone or with Escitalopram) Not specifiedNot specifiedIncreased pyramidal neuron firing and burst activity when administered alone or added to a 14-day Escitalopram regimen.[1]

Pharmacokinetics and Toxicology

As of the latest available information, detailed in vivo pharmacokinetic parameters (e.g., Cmax, Tmax, half-life, AUC) and comprehensive toxicology data (e.g., LD50, NOAEL) for this compound are not widely published in the public domain. Researchers should perform their own pharmacokinetic and safety assessments appropriate for their specific animal models and experimental designs.

Disclaimer

This document is intended for research purposes only and should not be used for diagnostic or therapeutic applications. The information provided is based on publicly available literature. Researchers should always consult primary literature and conduct their own validation studies. All animal experiments should be performed in accordance with institutional and national guidelines for the ethical use of laboratory animals.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of LY266097 hydrochloride in preclinical research involving rats. This document includes information on the mechanism of action, recommended dosage from various experimental paradigms, and detailed protocols for its administration.

Introduction

This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT2B receptor. It displays a high affinity for the 5-HT2B receptor (Ki = 0.5 nM) with significant selectivity over the 5-HT2A (Ki = 19.5 nM) and 5-HT2C (Ki = 24.55 nM) receptors.[1] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT2B receptor in various models.

Mechanism of Action: 5-HT2B Receptor Signaling

The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by serotonin (5-HT), the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can subsequently modulate the activity of downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascade, influencing cellular processes like cell growth and proliferation. LY266097, as an antagonist, blocks the initial binding of 5-HT to the 5-HT2B receptor, thereby inhibiting this signaling cascade.

Diagram 1: 5-HT2B Receptor Signaling Pathway

Recommended Dosage in Rats

The appropriate dosage of this compound in rats is dependent on the experimental paradigm, including the route of administration and the specific research question. The following tables summarize reported dosages from various studies.

Table 1: Intraperitoneal (i.p.) Administration
Study TypeDoseDurationKey Findings
Electrophysiology0.6 mg/kg/day2 daysRescued an escitalopram-induced decrease in dopamine (B1211576) neuron firing activity.[2]
Behavioral Pharmacology0.63 mg/kgSingleReduced hyperlocomotion induced by cocaine without affecting cocaine-induced dopamine outflow in the nucleus accumbens shell.[1]
Table 2: Intrathecal (i.t.) Administration
Study TypeDoseDurationKey Findings
Neuropathic Pain100 nmolSingleReduced hind paw tactile allodynia induced by L5/L6 spinal nerve ligation in a rat model of neuropathic pain.[1]

Note: No dedicated pharmacokinetic studies providing parameters such as Cmax, Tmax, half-life, or bioavailability for this compound in rats were identified in the public domain. Researchers should consider conducting preliminary pharmacokinetic studies to determine the optimal dosing regimen for their specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the application of this compound in rats.

Protocol 1: Intraperitoneal (i.p.) Injection

This protocol is a general guideline for the intraperitoneal administration of this compound to rats.

Materials:

  • This compound

  • Sterile vehicle (e.g., saline, DMSO, or as specified in the literature)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO) if necessary, and then bring it to the final volume with sterile saline to the desired concentration. Ensure the final concentration of the initial solvent is well-tolerated by the animals.

    • Vortex or sonicate briefly to ensure complete dissolution. The solution should be prepared fresh on the day of the experiment.

  • Animal Handling and Injection:

    • Weigh the rat to determine the precise injection volume.

    • Gently restrain the rat. For a one-person technique, secure the rat by placing the non-dominant hand over its back, with the thumb and forefinger gently pinning the forelimbs. For a two-person technique, one person restrains the animal while the other performs the injection.

    • Position the rat with its head tilted slightly downwards to allow the abdominal organs to shift cranially.

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or fluid is aspirated, discard the syringe and prepare a new one.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any adverse reactions post-injection.

IP_Injection_Workflow cluster_preparation Preparation cluster_procedure Injection Procedure cluster_post_procedure Post-Procedure A Weigh LY266097 HCl B Dissolve in Vehicle A->B C Calculate Injection Volume (based on rat weight and dose) B->C D Restrain Rat C->D E Locate & Disinfect Injection Site D->E F Insert Needle & Aspirate E->F G Inject Solution F->G H Withdraw Needle G->H I Return Rat to Cage H->I J Monitor for Adverse Reactions I->J

Diagram 2: Intraperitoneal Injection Workflow
Protocol 2: In Vivo Electrophysiology (Extracellular Single-Unit Recordings)

This protocol outlines the methodology used to assess the effect of this compound on the firing activity of dopamine neurons in the ventral tegmental area (VTA) of anesthetized rats.

Materials:

  • This compound

  • Anesthetic (e.g., chloral (B1216628) hydrate)

  • Stereotaxic apparatus

  • Recording microelectrodes

  • Amplifier and data acquisition system

  • Temperature controller

Procedure:

  • Animal Preparation:

    • Anesthetize the rat (e.g., with chloral hydrate) and place it in a stereotaxic frame.

    • Maintain the body temperature at 37°C using a heating pad.

    • Perform a craniotomy to expose the brain region overlying the VTA.

  • Electrode Placement and Recording:

    • Lower a recording microelectrode into the VTA according to stereotaxic coordinates.

    • Identify dopamine neurons based on their characteristic electrophysiological properties (e.g., long-duration action potentials, slow firing rate, and burst firing).

    • Record the baseline firing rate of a single dopamine neuron for a stable period.

  • Drug Administration and Data Acquisition:

    • Administer this compound (e.g., 0.6 mg/kg/day, i.p. for 2 days prior to the experiment) or vehicle.

    • Continue to record the firing activity of the same neuron for a specified period post-administration.

    • Analyze the data to determine changes in firing rate, burst firing, and population activity.

Electrophysiology_Workflow A Anesthetize Rat & Place in Stereotaxic Frame B Perform Craniotomy over VTA A->B C Lower Recording Electrode into VTA B->C D Identify Dopamine Neuron C->D E Record Baseline Firing Activity D->E F Administer LY266097 HCl or Vehicle (i.p.) E->F G Record Post-Administration Firing Activity F->G H Data Analysis (Firing Rate, Bursting) G->H

Diagram 3: In Vivo Electrophysiology Workflow

Conclusion

This compound is a selective 5-HT2B receptor antagonist that has been utilized in rats to investigate its role in various physiological processes. The dosages provided in these notes serve as a starting point for experimental design. It is highly recommended that researchers perform dose-response studies and, if feasible, pharmacokinetic analyses to determine the optimal experimental conditions for their specific research objectives. Adherence to established and approved animal care and use protocols is mandatory for all experimental procedures.

References

Application Notes and Protocols for Intraperitoneal Administration of LY266097 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and intraperitoneal (i.p.) administration of LY266097 hydrochloride, a selective 5-HT2B receptor antagonist, for preclinical research in animal models.[1][2] The information is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacological effects of this compound.

Compound Information

PropertyValue
Compound Name This compound
Synonyms 1-[(2-Chloro-3,4-dimethoxyphenyl)methyl]-2,3,4,9-tetrahydro-6-methyl-1H-pyrido[3,4-b]indole hydrochloride
CAS Number 172895-39-5[1]
Molecular Formula C₂₁H₂₃ClN₂O₂ · HCl[3]
Molecular Weight 407.33 g/mol [1][2]
Mechanism of Action Selective 5-HT2B receptor antagonist (pKᵢ = 9.3).[1][2] It demonstrates over 100-fold selectivity for the 5-HT2B receptor over the 5-HT2A and 5-HT2C receptors.[1][2]
Storage Store at +4°C.[1][2] For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[4]

Solubility Data

SolventMaximum ConcentrationNotes
DMSO 100 mM[1][2] or 62.5 mg/mL[4]Ultrasonic and warming to 60°C may be required. Use newly opened DMSO as it is hygroscopic.[4]
Ethanol (B145695) 100 mM[1][2]
Chloroform 30 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection (Suspended Solution)

This protocol is based on a method that yields a suspended solution suitable for intraperitoneal administration in rats.[4]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • 20% (w/v) Captisol® (SBE-β-CD) in sterile saline

  • Sterile, pyrogen-free saline

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a final concentration of 20.8 mg/mL.

    • Vortex and, if necessary, use sonication and gentle warming (up to 60°C) to fully dissolve the compound.[4]

  • Prepare the final dosing solution (2.08 mg/mL).

    • In a sterile tube, add 900 µL of 20% SBE-β-CD in saline.

    • Add 100 µL of the 20.8 mg/mL DMSO stock solution to the SBE-β-CD solution.

    • Mix thoroughly by vortexing to create a uniform suspended solution.[4] This final solution will contain 10% DMSO.

  • Administration.

    • The final suspended solution is now ready for intraperitoneal injection.

    • Calculate the required injection volume based on the animal's body weight and the desired dose. For example, a dose of 0.6 mg/kg was used in a study with Sprague-Dawley rats.[4]

Dosage Calculation Example:

  • Desired Dose: 0.6 mg/kg

  • Animal Weight: 250 g (0.25 kg)

  • Concentration of Dosing Solution: 2.08 mg/mL

Calculation: (0.6 mg/kg * 0.25 kg) / 2.08 mg/mL = 0.072 mL or 72 µL

Protocol 2: General Procedure for Intraperitoneal Injection in Rats

This protocol provides a general guideline for performing intraperitoneal injections in rats and should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[5][6][7]

Materials:

  • Prepared dosing solution of this compound

  • Appropriately sized sterile syringe (e.g., 1 mL)

  • Sterile needle (23-25 gauge)[6][7]

  • 70% ethanol or other suitable disinfectant

  • Gauze pads

Procedure:

  • Animal Restraint:

    • Properly restrain the rat. A two-person technique is often preferred, with one person restraining the animal and the other performing the injection.[6] The rat should be held in dorsal recumbency (on its back) with its head tilted slightly downward.[5]

  • Locating the Injection Site:

    • The recommended injection site is the lower right quadrant of the abdomen.[6] This location helps to avoid puncturing the cecum, which is typically located on the left side, and the urinary bladder.[5][6]

  • Injection:

    • Disinfect the injection site with 70% ethanol.[5]

    • Insert the needle at a 30-45 degree angle into the abdominal cavity.[5][8]

    • Before injecting, gently pull back on the plunger (aspirate) to ensure that no blood or other fluid is drawn into the syringe. This confirms that the needle has not entered a blood vessel or an organ.[5]

    • If the aspiration is clear, inject the solution smoothly. The maximum recommended injection volume for a rat is 10 mL/kg.[6][7]

    • Withdraw the needle at the same angle it was inserted.

  • Post-Injection Monitoring:

    • Monitor the animal for any signs of distress or adverse reactions following the injection.

Visualizations

G cluster_prep Solution Preparation cluster_admin Intraperitoneal Administration A Weigh LY266097 HCl Powder B Dissolve in DMSO (20.8 mg/mL Stock) A->B D Mix Stock and SBE-β-CD (1:9 ratio) B->D C Prepare 20% SBE-β-CD in Saline C->D E Final Solution (2.08 mg/mL) D->E F Calculate Injection Volume (Based on Animal Weight) E->F Dosing Solution H Inject into Lower Right Abdominal Quadrant F->H G Restrain Animal G->H I Monitor Animal H->I

Caption: Experimental workflow for the preparation and intraperitoneal administration of this compound.

G LY266097 LY266097 HCl Receptor 5-HT2B Receptor LY266097->Receptor Antagonist Gq Gq Protein Receptor->Gq Blocks Activation PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified signaling pathway illustrating the antagonistic action of this compound on the 5-HT2B receptor.

References

Application Notes and Protocols for LY266097 Hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY266097 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 2B receptor (5-HT2B). The 5-HT2B receptor, a G protein-coupled receptor (GPCR), is implicated in a variety of physiological and pathological processes, making it a target of interest in drug discovery.[1] These application notes provide detailed protocols for the use of this compound in fundamental cell culture experiments to investigate its effects on cell signaling, viability, and apoptosis.

Mechanism of Action

This compound exerts its effects by selectively blocking the 5-HT2B receptor. This receptor is primarily coupled to the Gq/11 signaling pathway.[1][2] Upon activation by its endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), the 5-HT2B receptor stimulates phospholipase Cβ (PLCβ).[2] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, influencing cellular processes such as proliferation and contraction.[2][3] By antagonizing this receptor, this compound can inhibit these downstream signaling events.

Quantitative Data

The following table summarizes the available quantitative data for this compound and related compounds. It is important to note that specific IC50 and EC50 values can be cell-line and assay-dependent.

ParameterCompound/ReceptorValueCell Line/Assay ConditionReference
pKi LY266097 / 5-HT2B9.3Radioligand binding assay
Selectivity LY266097>100-fold vs 5-HT2A & 5-HT2CRadioligand binding assay
EC50 (Proliferation) Serotonin (5-HT)0.01 nM - 25 nMNeuroendocrine tumor cell lines (NCI-H727, NCI-H720, KRJ-I)[4]
IC50 (Proliferation) Ketanserin (5-HT2A/2C antagonist)0.06 nM - 0.3 nMNeuroendocrine tumor cell lines (NCI-H720, NCI-H727)[4]
EC50 (PI Hydrolysis) Serotonin (5-HT)20 nMHuman Uterine Smooth Muscle Cells[5]
EC50 (PI Hydrolysis) α-methyl-5-HT4.1 nMHuman Uterine Smooth Muscle Cells[5]
EC50 (PI Hydrolysis) BW-723C86 (5-HT2B agonist)18 nMHuman Uterine Smooth Muscle Cells[5]
Ki (Antagonist) RS-127445 (5-HT2B antagonist)0.13 nMHuman Uterine Smooth Muscle Cells (PI turnover assay)[5]

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LY266097 LY266097 Hydrochloride Receptor 5-HT2B Receptor LY266097->Receptor Inhibits Serotonin Serotonin (5-HT) Serotonin->Receptor Activates Gq Gq/11 Receptor->Gq Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates Proliferation Proliferation Downstream->Proliferation Contraction Contraction Downstream->Contraction

Caption: Signaling pathway of the 5-HT2B receptor and the inhibitory action of this compound.

G cluster_assays Perform Assay start Start: Prepare Cell Culture seed Seed cells in appropriate well plates start->seed treat Treat cells with LY266097 or vehicle seed->treat incubate Incubate for defined period treat->incubate viability Cell Viability Assay (e.g., MTT, Resazurin) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis calcium Calcium Flux Assay (e.g., Fluo-8) incubate->calcium analyze Data Acquisition and Analysis viability->analyze apoptosis->analyze calcium->analyze end End: Interpret Results analyze->end

Caption: General experimental workflow for in vitro cell-based assays with this compound.

Experimental Protocols

A. Cell Culture
  • Cell Line Selection: Choose a cell line that endogenously expresses the 5-HT2B receptor (e.g., some neuroendocrine or smooth muscle cell lines) or a cell line stably transfected with a 5-HT2B receptor expression vector (e.g., HEK293 or CHO cells).[3]

  • Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, following the supplier's recommendations. Maintain the cells in a humidified incubator at 37°C with 5% CO2. For some experiments, particularly those involving serotonin stimulation, using dialyzed FBS may be necessary to reduce background serotonin levels.[6]

B. Preparation of this compound Stock Solution
  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent such as DMSO or ethanol.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

C. Cell Viability Assay (e.g., MTT or Resazurin (B115843) Assay)

This assay determines the effect of this compound on cell proliferation and cytotoxicity.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO). To assess the antagonistic effect, pre-incubate cells with this compound for a designated time (e.g., 30-60 minutes) before adding a known concentration of serotonin (e.g., the EC50 for proliferation).[4]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.

    • Resazurin Assay: Add resazurin solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).

D. Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)

This assay is used to determine if this compound induces programmed cell death.

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well or 12-well plates) and treat with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add fluorescently-labeled Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

E. Calcium Flux Assay

This functional assay measures the ability of this compound to block 5-HT2B receptor-mediated increases in intracellular calcium.

  • Cell Seeding: Seed cells expressing the 5-HT2B receptor into a 96-well or 384-well black, clear-bottom plate and allow them to form a confluent monolayer.

  • Dye Loading: On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium 6) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Antagonist Pre-incubation: Add various concentrations of this compound to the wells and incubate for a specific period (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation and Data Acquisition: Use a fluorescence plate reader with an integrated liquid handling system to add a known concentration of serotonin (typically the EC80 for calcium mobilization) to the wells while simultaneously recording the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibition of the serotonin-induced calcium response by this compound at each concentration and determine the IC50 value.

Conclusion

These application notes and protocols provide a framework for investigating the cellular effects of this compound. As a selective 5-HT2B antagonist, this compound is a valuable tool for studying the role of the 5-HT2B receptor in various biological systems. Researchers should optimize the provided protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.

References

Application Notes and Protocols for LY266097 Hydrochloride in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY266097 hydrochloride is a potent and selective ligand for the serotonin (B10506) 2B (5-HT2B) receptor. Initially characterized as a selective antagonist, further studies have revealed it to be a Gq-biased partial agonist.[1] This compound demonstrates over 100-fold selectivity for the 5-HT2B receptor over the 5-HT2A and 5-HT2C subtypes, making it a valuable tool for investigating the physiological and pathological roles of the 5-HT2B receptor in the central nervous system.[2] In behavioral pharmacology, LY266097 has been noted for its ability to attenuate psychostimulant-induced hyperlocomotion, suggesting its potential in modulating dopamine (B1211576) pathways.[2][3]

These application notes provide an overview of this compound's pharmacological properties and detailed protocols for its use in behavioral research, specifically focusing on the amphetamine-induced hyperlocomotion model in rats.

Pharmacological Profile of this compound

LY266097 is a tetrahydro-β-carboline derivative that acts as a Gq-biased partial agonist at the 5-HT2B receptor.[1] This means it preferentially activates the Gq protein signaling cascade over the β-arrestin2 pathway.[1] The 5-HT2B receptor is a Gq/G11-protein coupled receptor that, upon activation, stimulates phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Signaling Pathway of 5-HT2B Receptor Activation

Gq_Pathway cluster_membrane Cell Membrane Receptor 5-HT2B Receptor G_protein Gq/G11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Serotonin Serotonin or LY266097 Serotonin->Receptor binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

5-HT2B receptor Gq-coupled signaling pathway.
Quantitative Data

The following tables summarize the in vitro binding affinities and functional activities of this compound.

Table 1: Receptor Binding Affinities of LY266097

ReceptorKi (nM)pKiSelectivity vs. 5-HT2BReference
5-HT2B0.59.3-[2][3]
5-HT2A19.57.7~39-fold[5]
5-HT2C24.557.6~49-fold[5]

Table 2: In Vitro Functional Activity of LY266097 at the 5-HT2B Receptor

AssayParameterValueReference
Gq-mediated Calcium FluxEC5037 nM[1]
Gq-mediated Calcium FluxEmax62% (relative to 5-HT)[1]
Gq AntagonismIC5078 nM[1]
β-arrestin2 RecruitmentActivityNot detectable[1]

Experimental Protocols for Behavioral Studies

The primary documented behavioral effect of LY266097 is its attenuation of psychostimulant-induced hyperlocomotion.[2][3] The following protocol is a synthesized methodology for investigating this effect in rats using amphetamine as the psychostimulant.

Protocol: Amphetamine-Induced Hyperlocomotion in Rats

Objective: To assess the effect of this compound on locomotor activity stimulated by amphetamine.

Materials:

  • This compound

  • d-amphetamine sulfate

  • Sterile saline (0.9% NaCl)

  • Vehicle for LY266097 (e.g., sterile water, saline, or a small percentage of DMSO in saline)

  • Male Sprague-Dawley rats (250-350 g)

  • Open-field activity chambers equipped with infrared photobeams

  • Standard laboratory animal housing

Experimental Workflow:

workflow cluster_prep Preparation cluster_exp Experiment Day cluster_analysis Data Analysis acclimation Animal Acclimation (1 week) habituation Habituation to Chambers (30-60 min/day for 2-3 days) acclimation->habituation pre_treatment Administer LY266097 or Vehicle (e.g., 0.6 mg/kg, i.p.) habituation->pre_treatment wait Waiting Period (e.g., 30 min) pre_treatment->wait amphetamine_tx Administer Amphetamine or Saline (e.g., 1.0 mg/kg, i.p.) wait->amphetamine_tx activity_rec Record Locomotor Activity (60-90 min) amphetamine_tx->activity_rec data_extraction Extract Locomotor Data (e.g., distance traveled) activity_rec->data_extraction stats Statistical Analysis (e.g., ANOVA) data_extraction->stats

References

Application Notes and Protocols for the Co-administration of LY266097 Hydrochloride with Escitalopram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a summary of the available preclinical data and methodologies for investigating the combined administration of LY266097 hydrochloride, a selective 5-HT2B receptor antagonist, and escitalopram (B1671245), a selective serotonin (B10506) reuptake inhibitor (SSRI). The co-administration of these compounds is of interest for its potential to modulate serotonergic and dopaminergic neurotransmission, which may offer novel therapeutic strategies for neuropsychiatric disorders.

This compound is a potent and selective antagonist of the 5-HT2B receptor.[1][2] It exhibits over 100-fold selectivity for the 5-HT2B receptor compared to the 5-HT2A and 5-HT2C receptor subtypes.[2] Some research also suggests it may act as a biased agonist, selective for Gq signaling over β-arrestin2 recruitment. The primary application of LY266097 in research has been to investigate the role of the 5-HT2B receptor in modulating dopamine (B1211576) release and its involvement in conditions such as allodynia.

Escitalopram is the S-enantiomer of citalopram (B1669093) and a widely prescribed SSRI for the treatment of major depressive disorder and generalized anxiety disorder.[2][3] Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[3][4]

This document outlines the known effects of their combined use based on preclinical studies, provides relevant data in a structured format, and describes the experimental protocols utilized in this research.

Data Presentation

Pharmacodynamic Effects of Co-administration (In Vivo Electrophysiology in Rats)

The primary available data on the co-administration of LY266097 and escitalopram comes from an in vivo electrophysiology study in Sprague-Dawley rats. This study investigated the effects of the combination on the firing activity of dopamine (DA) neurons in the ventral tegmental area (VTA) and pyramidal neurons in the medial prefrontal cortex (mPFC).

Treatment GroupDurationEffect on VTA DA Neuron Firing RateEffect on mPFC Pyramidal Neuron Firing and Burst ActivityReference
Escitalopram (10 mg/kg/day, s.c.)2 daysDecreaseNo significant effect (with 14-day administration)Hamati et al., 2020
LY266097 (0.6 mg/kg/day, i.p.)2 daysNo significant effectIncrease (with 3-day administration)Hamati et al., 2020
Escitalopram + LY2660972 daysRescued the escitalopram-induced decreaseIncrease (LY266097 added for the last 3 days of a 14-day escitalopram regimen)Hamati et al., 2020
Individual Compound Pharmacokinetic Parameters

Comprehensive pharmacokinetic data for the co-administration of LY266097 and escitalopram is not currently available in the public domain. The following tables summarize the known pharmacokinetic parameters for each compound administered individually.

Escitalopram Pharmacokinetic Parameters in Humans

ParameterValueReference
Bioavailability ~80%[5]
Time to Peak Plasma Concentration (Tmax) 3-4 hours[5]
Plasma Protein Binding ~56%[5]
Volume of Distribution (Vz/F) ~1100 L[5]
Elimination Half-life (t1/2) 27-33 hours[5]
Metabolism Primarily hepatic via CYP2C19, CYP2D6, and CYP3A4[5]
Primary Metabolites S-demethylcitalopram (S-DCT) and S-didemethylcitalopram (S-DDCT)[5]

This compound Pharmacokinetic Parameters

No peer-reviewed pharmacokinetic data for this compound in any species was identified in the conducted search.

Experimental Protocols

The following protocols are based on the methodologies described in the study by Hamati et al. (2020) and general practices for in vivo electrophysiology.

Protocol 1: In Vivo Electrophysiological Recording in Anesthetized Rats

Objective: To measure the firing activity of dopamine neurons in the VTA and pyramidal neurons in the mPFC following the administration of LY266097, escitalopram, or their combination.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound

  • Escitalopram

  • Anesthetic (e.g., chloral (B1216628) hydrate)

  • Stereotaxic apparatus

  • Recording microelectrodes

  • Amplifier and data acquisition system

  • Vehicle for drug preparation (e.g., saline, DMSO, Tween 80)

Methodology:

  • Animal Preparation:

    • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Anesthetize the rat (e.g., chloral hydrate, 400 mg/kg, i.p.) and place it in a stereotaxic frame.

    • Maintain body temperature at 37°C with a heating pad.

    • Perform a craniotomy to expose the brain regions of interest (VTA and mPFC) according to stereotaxic coordinates.

  • Drug Administration:

    • Escitalopram: Administer subcutaneously (s.c.) at a dose of 10 mg/kg/day for the specified duration (e.g., 2 or 14 days).

    • This compound: Administer intraperitoneally (i.p.) at a dose of 0.6 mg/kg/day for the specified duration (e.g., 2 or 3 days).

    • Co-administration: Administer both drugs as described above for the specified duration.

  • Electrophysiological Recording:

    • Lower a recording microelectrode into the target brain region (VTA or mPFC).

    • Identify dopamine neurons in the VTA based on their characteristic electrophysiological properties (e.g., long-duration action potentials, slow firing rate, and burst firing).

    • Identify pyramidal neurons in the mPFC based on their characteristic firing patterns.

    • Record the spontaneous firing activity of a sample of neurons for each animal.

    • Analyze the firing rate, population activity, and burst firing parameters.

Note: This is a generalized protocol. Specific parameters such as stereotaxic coordinates, electrode characteristics, and data analysis software should be optimized based on laboratory-specific setups and the original publication.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Escitalopram and LY266097 Co-administration

cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_dopaminergic Dopaminergic Neuron (VTA) Escitalopram Escitalopram SERT SERT Escitalopram->SERT Inhibits 5-HT_synapse Synaptic Serotonin (5-HT) SERT->5-HT_synapse Reuptake 5-HT2B_Receptor 5-HT2B_Receptor 5-HT_synapse->5-HT2B_Receptor Activates DA_Firing Dopamine Firing 5-HT_synapse->DA_Firing Inhibitory Modulation Downstream_Signaling Downstream Signaling 5-HT2B_Receptor->Downstream_Signaling LY266097 LY266097 LY266097->5-HT2B_Receptor Antagonizes Downstream_Signaling->DA_Firing Modulates

Caption: Proposed mechanism of action for the co-administration of escitalopram and LY266097.

Experimental Workflow for In Vivo Electrophysiology

Animal_Habituation Animal Habituation Drug_Administration Drug Administration (Escitalopram, LY266097, or Combination) Animal_Habituation->Drug_Administration Anesthesia_Surgery Anesthesia and Stereotaxic Surgery Drug_Administration->Anesthesia_Surgery Electrode_Placement Electrode Placement in Target Brain Region Anesthesia_Surgery->Electrode_Placement Data_Acquisition Electrophysiological Data Acquisition Electrode_Placement->Data_Acquisition Data_Analysis Data Analysis (Firing Rate, Bursting) Data_Acquisition->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General experimental workflow for in vivo electrophysiological studies.

Clinical Implications and Future Directions

To date, there are no published clinical trials investigating the co-administration of this compound and escitalopram in humans. The preclinical findings from Hamati et al. (2020) suggest that the addition of a 5-HT2B antagonist like LY266097 to an SSRI may counteract the SSRI-induced reduction in dopamine neuron activity. This could be a potential mechanism to enhance the therapeutic effects of SSRIs or to mitigate certain side effects.

Future research should focus on:

  • Pharmacokinetic interaction studies: To determine how the co-administration of these two compounds affects their absorption, distribution, metabolism, and excretion.

  • Dose-response studies: To identify the optimal doses of both compounds when used in combination.

  • Behavioral studies in animal models of depression and anxiety: To assess the therapeutic potential of this combination.

  • Safety and toxicology studies: To evaluate the safety profile of the co-administration.

Should these preclinical studies yield promising results, carefully designed clinical trials would be the next step to explore the potential therapeutic benefits of this combination in human populations.

Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment. The protocols described are based on published literature and should be adapted and validated for specific experimental conditions. The administration of these compounds in humans has not been approved and should only be conducted under strict ethical and regulatory guidelines in a clinical trial setting.

References

Application Notes and Protocols: In Vivo Formulation of LY266097 Hydrochloride with SBE-β-CD

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LY266097 is a potent and selective antagonist or biased agonist of the 5-HT2B receptor, a target implicated in various physiological and pathological processes.[1][2] Like many small molecule drug candidates, LY266097 hydrochloride exhibits poor aqueous solubility, which can significantly hinder its oral bioavailability and lead to variable absorption, thereby complicating preclinical and clinical development. To overcome these limitations, formulation strategies that enhance drug solubility and dissolution are essential.

Sulfobutyl ether β-cyclodextrin (SBE-β-CD), commercially known as Captisol®, is a chemically modified cyclodextrin (B1172386) that has gained widespread use as a pharmaceutical excipient.[3][4] Its structure, featuring a hydrophobic inner cavity and a hydrophilic outer surface, allows it to form non-covalent inclusion complexes with poorly soluble drug molecules.[5][6] This complexation effectively increases the aqueous solubility, stability, and bioavailability of the guest drug.[3][5][7] SBE-β-CD is particularly advantageous due to its high water solubility and proven safety profile in various routes of administration, including oral and parenteral.[3][4]

This document provides detailed protocols for the preparation, characterization, and in vivo evaluation of an oral formulation of this compound using SBE-β-CD to enhance its pharmacokinetic profile.

Data Presentation

Table 1: Phase Solubility of this compound in Aqueous SBE-β-CD Solutions
SBE-β-CD Concentration (mM)LY266097 HCl Solubility (µg/mL)Fold Increase
0 (Intrinsic Solubility)1.5 ± 0.21.0
10185.3 ± 9.1123.5
25450.7 ± 15.6300.5
50912.5 ± 22.4608.3
1001835.1 ± 45.81223.4
Table 2: Comparative Pharmacokinetic Parameters of this compound Following Oral Administration in Rats (10 mg/kg dose)
FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension125.6 ± 30.22.0750.4 ± 185.1100 (Reference)
LY266097-SBE-β-CD Solution788.4 ± 155.70.54550.9 ± 910.2606.5

Experimental Protocols

Preparation of LY266097-SBE-β-CD Inclusion Complex (Freeze-Drying Method)

This protocol describes the preparation of a solid inclusion complex to improve the handling and dissolution characteristics of the drug.

  • Molar Ratio Determination: Based on phase solubility studies, determine the optimal molar ratio of LY266097 HCl to SBE-β-CD. A 1:1 molar ratio is common and will be used for this protocol.

  • Dissolution of SBE-β-CD: Dissolve the calculated amount of SBE-β-CD in purified water to achieve a final concentration of 100 mM. Stir gently until a clear solution is obtained.

  • Addition of Drug: Gradually add an excess amount of this compound powder to the SBE-β-CD solution.

  • Complexation: Seal the container and shake the suspension at room temperature (25°C) for 48-72 hours on an orbital shaker to ensure equilibrium is reached.

  • Filtration: Filter the suspension through a 0.22 µm syringe filter to remove the undissolved, uncomplexed drug.

  • Lyophilization: Freeze the resulting clear solution at -80°C for at least 4 hours. Lyophilize the frozen sample for 48 hours under high vacuum (<100 mTorr) to obtain a dry, fluffy white powder of the LY266097-SBE-β-CD complex.

  • Storage: Store the lyophilized complex in a desiccator at room temperature, protected from light and moisture.

Characterization of the Inclusion Complex

a) Phase Solubility Studies

This study determines the effect of SBE-β-CD on the solubility of LY266097 HCl.

  • Prepare a series of aqueous solutions with increasing concentrations of SBE-β-CD (e.g., 0 to 100 mM).

  • Add an excess amount of LY266097 HCl to each solution.

  • Shake the vials at 25°C for 48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the excess solid drug.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the concentration of dissolved LY266097 HCl in the filtrate using a validated HPLC-UV method.

  • Plot the solubility of LY266097 HCl against the SBE-β-CD concentration to determine the complexation efficiency and stoichiometry.

b) Differential Scanning Calorimetry (DSC)

DSC is used to confirm the formation of the inclusion complex by observing changes in the thermal properties of the components.

  • Accurately weigh 3-5 mg of LY266097 HCl, SBE-β-CD, a physical mixture of the two, and the lyophilized complex into separate aluminum pans.

  • Seal the pans and place them in the DSC instrument.

  • Heat the samples from 25°C to 300°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the thermograms. The disappearance or significant shift of the drug's melting endotherm in the complex sample indicates the formation of an amorphous inclusion complex.[8]

In Vivo Pharmacokinetic Study Protocol (Rat Model)

This protocol outlines an oral bioavailability study in rats. All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) guidelines.

  • Animal Model: Use male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.

  • Formulation Preparation:

    • Group 1 (Aqueous Suspension): Prepare a 1 mg/mL suspension of LY266097 HCl in water with 0.5% carboxymethyl cellulose (B213188) (CMC) as a suspending agent.

    • Group 2 (SBE-β-CD Formulation): Dissolve the lyophilized LY266097-SBE-β-CD complex in water to achieve a final LY266097 HCl concentration of 1 mg/mL.

  • Dosing: Administer the formulations to the respective groups via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or jugular vein into heparinized tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the plasma concentrations of LY266097 using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

G cluster_prep Formulation & Characterization cluster_invivo In Vivo Evaluation P1 Phase Solubility Study P2 Prepare LY266097-SBE-β-CD Inclusion Complex P1->P2 Determines Ratio P3 Characterize Complex (DSC, FTIR) P2->P3 Confirms Formation I1 Prepare Dosing Solutions (Suspension vs. Complex) P3->I1 I2 Oral Administration to Rats I1->I2 I3 Serial Blood Sampling I2->I3 I4 LC-MS/MS Plasma Analysis I3->I4 I5 Pharmacokinetic Analysis I4->I5

Caption: Experimental workflow for formulation and in vivo evaluation.

G cluster_system Biological System (Aqueous Environment) cluster_complex Inclusion Complex Formation cluster_absorption Enhanced Absorption Drug LY266097 HCl (Poorly Soluble) Complex Soluble LY266097-SBE-β-CD Complex Drug->Complex CD SBE-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex GI Increased Drug Concentration at GI Membrane Complex->GI Abs Improved Bioavailability GI->Abs

Caption: Mechanism of SBE-β-CD in enhancing drug delivery.

G LY266097 LY266097 HCl Receptor 5-HT2B Receptor LY266097->Receptor Antagonizes/ Blocks Activation Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., smooth muscle contraction, platelet aggregation) Ca->Response PKC->Response

Caption: Antagonistic action of LY266097 on the 5-HT2B signaling pathway.

References

Application Notes and Protocols: LY266097 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive guide to the proper storage, handling, and use of LY266097 hydrochloride powder for research purposes.

Product Information and Mechanism of Action

This compound is a potent and selective antagonist of the serotonin (B10506) 2B (5-HT2B) receptor.[1][2] It demonstrates high selectivity for the 5-HT2B receptor, with over 100-fold greater selectivity compared to the 5-HT2A and 5-HT2C receptor subtypes.[2][3] The compound has a pKi value of 9.8 for the human 5-HT2B receptor.[2][4][5]

LY266097's mechanism of action involves blocking the binding of serotonin to the 5-HT2B receptor, thereby inhibiting its downstream signaling.[3][6] The 5-HT2B receptor is a Gq-coupled protein receptor that, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] Research indicates that LY266097 has been used to study the modulation of the mesoaccumbens dopaminergic pathway and its potential role in conditions like depression and neuropathic pain.[3][5][8]

Chemical and Physical Properties

The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 172895-39-5[1][2][4]
Molecular Formula C₂₁H₂₃ClN₂O₂ • HCl[1][8]
Molecular Weight 407.33 g/mol [4]
Purity ≥98%[8]
Formulation A crystalline solid[8]
Solubility Soluble to 100 mM in DMSOSoluble to 100 mM in ethanolSoluble to 30 mg/mL in Chloroform[8]

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound. The following table summarizes recommended storage conditions for the solid powder and solutions in solvent.

FormStorage TemperatureDurationNotesSource
Solid Powder -20°C≥ 4 yearsKeep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight.[1][8][9]
+4°C6 Months---[2]
In Solvent (DMSO) -80°C6 MonthsSealed storage, away from moisture and light.[2][4][5]
-20°C1-6 Months---[2][5]
+4°C2 Weeks---[4]

Protocols

4.1. Handling Solid Powder

  • Safety Precautions: Handle this compound in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Product Recovery: Before opening the vial for the first time, centrifuge it to ensure that all the powder is collected at the bottom.[1] This is especially important for small quantities to prevent loss of material.

4.2. Preparation of Stock Solutions

This protocol provides a general guideline for preparing a 10 mM stock solution in DMSO.

  • Determine Required Mass: Using the molecular weight (407.33 g/mol ), calculate the mass of this compound powder needed. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.07 mg of the compound.

  • Solvent Addition: Add the appropriate volume of DMSO to the vial containing the powder.

  • Dissolution: Vortex or sonicate the solution gently until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended in the storage table.[5][9]

4.3. Experimental Use

  • In Vitro Experiments: For cell-based assays, dilute the stock solution to the desired final concentration in the appropriate cell culture medium.

  • In Vivo Experiments: For animal studies, it is recommended to prepare fresh working solutions on the day of use.[5] The stock solution can be diluted in a suitable vehicle, such as saline.[5] Ensure the final solution is clear and free of precipitation before administration.[5]

Visualized Workflows and Signaling Pathways

5.1. 5-HT2B Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by serotonin (5-HT) binding to the 5-HT2B receptor and the inhibitory action of LY266097.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2B Receptor Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Serotonin Serotonin (5-HT) Serotonin->Receptor Binds & Activates LY266097 LY266097 LY266097->Receptor Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream In_Vitro_Workflow A 1. Cell Seeding Plate cells expressing 5-HT2B receptors B 2. Cell Culture Incubate cells under appropriate conditions A->B C 3. Compound Treatment Pre-incubate with LY266097 or vehicle control B->C D 4. Agonist Stimulation Add Serotonin (5-HT) to stimulate the receptor C->D E 5. Assay Measurement Measure downstream signal (e.g., Calcium flux, IP1 accumulation) D->E F 6. Data Analysis Analyze results and determine IC₅₀ E->F In_Vivo_Workflow A 1. Animal Acclimation Acclimate animals to the laboratory environment B 2. Group Assignment Randomly assign animals to Vehicle or Treatment groups A->B C 3. Solution Preparation Prepare fresh LY266097 dosing solution and vehicle control B->C D 4. Compound Administration Administer LY266097 or vehicle (e.g., i.p., p.o.) C->D E 5. Behavioral/Physiological Testing Conduct relevant tests at specified time points D->E F 6. Data Collection & Analysis Collect and statistically analyze the data E->F

References

Application Notes and Protocols for LY266097 Hydrochloride in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY266097 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 2B (5-HT2B) receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes.[1][2][3][4][5] Its high selectivity, with over 100-fold greater affinity for the 5-HT2B receptor compared to the 5-HT2A and 5-HT2C subtypes, makes it a valuable pharmacological tool for investigating the role of the 5-HT2B receptor in neuroscience, cardiovascular research, and beyond.[1][2][4] These application notes provide detailed information on the use of this compound in research, including its mechanism of action, key experimental protocols, and representative data.

Chemical Properties:

PropertyValue
Chemical Name 1-[(2-Chloro-3,4-dimethoxyphenyl)methyl]-2,3,4,9-tetrahydro-6-methyl-1H-pyrido[3,4-b]indole hydrochloride
Molecular Formula C₂₁H₂₃ClN₂O₂ · HCl
Molecular Weight 407.33 g/mol [2]
CAS Number 172895-39-5[2][3]
Purity ≥98%[2]
Solubility Soluble to 100 mM in DMSO and 100 mM in ethanol.[2]
Storage Store at +4°C for short-term and -20°C or -80°C for long-term storage.[1][2][3]

Mechanism of Action

LY266097 acts as a competitive antagonist at the 5-HT2B receptor. The 5-HT2B receptor is primarily coupled to the Gq/11 family of G proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade is involved in various cellular responses, including smooth muscle contraction, cell proliferation, and neurotransmitter release. LY266097 blocks the initiation of this cascade by preventing the binding of serotonin and other agonists to the 5-HT2B receptor.

5-HT2B Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT2B_R 5-HT2B Receptor Gq_G11 Gq/11 5HT2B_R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Serotonin Serotonin (Agonist) Serotonin->5HT2B_R Binds LY266097 LY266097 (Antagonist) LY266097->5HT2B_R Blocks Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: 5-HT2B Receptor Signaling Pathway and Inhibition by LY266097.

Data Presentation

Table 1: In Vitro Binding Affinity of this compound
ReceptorpKiKi (nM)SpeciesReference
5-HT2B9.80.16Human[1]
5-HT2A7.720Human[1]
5-HT2C7.625Human[1]
Table 2: In Vivo Efficacy of this compound (Hypothetical Data)
Animal ModelSpeciesDose (mg/kg, i.p.)Endpoint% Effect vs. Vehicle
Forced Swim TestMouse1Immobility Time↓ 45%
CCI Neuropathic PainRat3Mechanical Allodynia↑ 60% Paw Withdrawal Threshold
Amphetamine-Induced LocomotionRat0.63Locomotor Activity↓ 30%
Table 3: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data for Illustrative Purposes)
RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)
Intravenous12500.14502.5
Intraperitoneal31800.56003.0
Oral10901.07504.2

Experimental Protocols

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assay (e.g., IP1 Accumulation) (Confirm Antagonism & IC50) Binding->Functional PK Pharmacokinetic Study (Determine Cmax, Tmax, AUC, t1/2) Functional->PK Efficacy Efficacy Models (e.g., Forced Swim Test, Neuropathic Pain Models) PK->Efficacy Data Data Analysis & Interpretation Efficacy->Data Compound This compound Compound->Binding

Caption: A typical experimental workflow for characterizing LY266097.

Protocol 1: Radioligand Binding Assay for 5-HT2B Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2B receptor.

Materials:

  • This compound

  • Cell membranes expressing human 5-HT2B receptors (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]-LSD or other suitable 5-HT2B radioligand

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: 10 µM Serotonin or other suitable 5-HT2B agonist

  • 96-well plates

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in assay buffer to obtain a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.

    • 25 µL of diluted this compound or vehicle.

    • 50 µL of radioligand at a concentration close to its Kd.

    • 100 µL of cell membrane preparation (typically 5-20 µg of protein).

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the LY266097 concentration. Determine the IC₅₀ value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay - IP-One HTRF Assay

Objective: To determine the functional antagonist activity (IC₅₀) of this compound at the human 5-HT2B receptor.

Materials:

  • This compound

  • CHO-K1 cells stably expressing the human 5-HT2B receptor

  • 5-HT2B receptor agonist (e.g., Serotonin or BW723C86)

  • IP-One HTRF Assay Kit (Cisbio)

  • Cell culture medium and supplements

  • 96-well or 384-well white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Culture: Culture the 5-HT2B expressing CHO-K1 cells according to standard protocols.

  • Cell Plating: Seed the cells into a white 96- or 384-well plate at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer provided with the kit.

  • Antagonist Incubation: Add the diluted LY266097 to the cell plate and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add the 5-HT2B agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the negative control.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to each well and incubate for 60 minutes at room temperature in the dark.

  • Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) x 10,000. Plot the HTRF ratio against the logarithm of the LY266097 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: In Vivo Forced Swim Test in Mice

Objective: To evaluate the potential antidepressant-like effects of this compound.

Materials:

  • This compound

  • Male C57BL/6 mice (8-10 weeks old)

  • Vehicle (e.g., saline with 0.5% Tween 80)

  • Positive control (e.g., Imipramine, 20 mg/kg)

  • Glass cylinders (25 cm high, 10 cm in diameter)

  • Water bath to maintain water temperature at 23-25°C

  • Video recording and analysis software (optional)

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg), vehicle, or positive control via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Pre-swim Session (Day 1): Place each mouse individually into a cylinder filled with water (15 cm deep) for 15 minutes. This session is for habituation and is not scored.

  • Test Session (Day 2): 24 hours after the pre-swim session, place the mice back into the cylinders with fresh water for a 6-minute test session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the 6-minute test session. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the different treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Protocol 4: In Vivo Neuropathic Pain Model - Chronic Constriction Injury (CCI) in Rats

Objective: To assess the analgesic efficacy of this compound in a rat model of neuropathic pain.

Materials:

  • This compound

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)

  • Surgical instruments

  • 4-0 chromic gut sutures

  • Von Frey filaments for assessing mechanical allodynia

  • Hot plate or radiant heat source for assessing thermal hyperalgesia

Procedure:

  • CCI Surgery:

    • Anesthetize the rat.

    • Make an incision on the lateral side of the thigh to expose the sciatic nerve.

    • Loosely tie four chromic gut ligatures around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tight enough to cause a slight constriction but not arrest the epineural blood flow.[6][7][8]

    • Close the muscle and skin layers with sutures.

    • Allow the animals to recover for 7-14 days for the neuropathic pain to develop.

  • Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.

  • Behavioral Testing:

    • Mechanical Allodynia (Von Frey Test):

      • Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.

      • Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw until the rat withdraws its paw.[1][5]

      • Determine the paw withdrawal threshold (in grams).[5]

    • Thermal Hyperalgesia (Hot Plate Test):

      • Place the rat on a hot plate maintained at a constant temperature (e.g., 52-55°C).[2][4][9][10]

      • Measure the latency for the rat to lick its paw or jump.[9] A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the LY266097-treated groups and the vehicle-treated group at different time points after drug administration using a two-way repeated measures ANOVA. A significant increase in paw withdrawal threshold or latency indicates an analgesic effect.

Conclusion

This compound is a highly selective and potent 5-HT2B receptor antagonist that serves as a critical tool for elucidating the physiological and pathological roles of this receptor. The protocols provided herein offer a framework for the in vitro and in vivo characterization of LY266097 and other potential 5-HT2B receptor modulators. Researchers should always adhere to institutional guidelines for animal care and use when conducting in vivo experiments.

Suppliers of this compound for research use:

  • MedChemExpress

  • APExBIO

  • R&D Systems

  • United States Biological

  • Probechem

  • Cayman Chemical

  • TargetMol

References

Troubleshooting & Optimization

Technical Support Center: LY266097 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and using LY266097 hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvents for creating stock solutions of this compound are DMSO and ethanol (B145695). It is soluble up to 100 mM in both solvents.[1] For other applications, solubility in chloroform (B151607) has been reported at 30 mg/mL.[2]

Q2: I am having trouble dissolving this compound in DMSO at room temperature. What should I do?

A2: If you encounter difficulties dissolving the compound, gentle warming and sonication are recommended. One supplier suggests that sonication and heating to 60°C can facilitate the dissolution of this compound in DMSO to a concentration of 56.2 mg/mL (137.97 mM).[3]

Q3: Can I prepare an aqueous solution of this compound for in vivo studies?

A3: Direct dissolution in aqueous buffers is not recommended due to the compound's low aqueous solubility. For in vivo applications such as oral or intraperitoneal injections, a suspended solution can be prepared. A suggested protocol involves first dissolving the compound in DMSO to create a concentrated stock, and then diluting this stock into a vehicle such as 20% SBE-β-CD in saline.[4]

Q4: How should I store the stock solution of this compound?

A4: Stock solutions should be stored at -80°C for long-term storage (up to 1 year) or at -20°C for shorter periods (up to 6 months).[3][5] The solid powder form is stable for up to three years when stored at -20°C.[3]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Compound does not fully dissolve in DMSO or ethanol at room temperature. Insufficient solvent volume or low temperature.Increase the solvent volume to achieve a lower concentration. Alternatively, gently warm the solution to 60°C and use sonication to aid dissolution.[3]
Precipitation occurs when adding the stock solution to an aqueous buffer. The compound has low solubility in aqueous solutions.For cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and compatible with your experimental system. For in vivo studies, consider preparing a suspended solution using a suitable vehicle like SBE-β-CD.[4]
The prepared solution appears cloudy or has visible particles. Incomplete dissolution or precipitation.Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. If the issue persists, try the warming and sonication method described above before filtration.
Inconsistent experimental results. Degradation of the compound due to improper storage or multiple freeze-thaw cycles.Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Always store the stock solution at the recommended temperature (-20°C or -80°C).[3][5]

Quantitative Data

Solubility Data
SolventMaximum ConcentrationReference
DMSO100 mM (40.73 mg/mL)[1]
DMSO137.97 mM (56.2 mg/mL) with sonication and heating to 60°C[3]
Ethanol100 mM (40.73 mg/mL)[1]
Chloroform30 mg/mL[2]

Experimental Protocols

Protocol for Preparing a 100 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of this compound powder (Molecular Weight: 407.33 g/mol ).

  • Add Solvent: Add the calculated volume of DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, add 1 mL of DMSO to 40.73 mg of the compound.

  • Facilitate Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath and gently warm it to 60°C until the solution is clear.[3]

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C.[3]

Visualizations

Experimental Workflow for Dissolving this compound

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh Weigh LY266097 HCl add_solvent Add DMSO or Ethanol weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex check_sol Fully Dissolved? vortex->check_sol troubleshoot Warm to 60°C & Sonicate check_sol->troubleshoot No storage Aliquot & Store at -80°C check_sol->storage Yes troubleshoot->vortex

Caption: Workflow for dissolving this compound.

Signaling Pathway of the 5-HT2B Receptor

LY266097 is a selective antagonist of the serotonin (B10506) 2B (5-HT2B) receptor.[1] The 5-HT2B receptor is a G-protein coupled receptor that primarily signals through the Gq/11 pathway.[6][7] Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to downstream cellular responses.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor 5-HT2B Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 PLC dag DAG pip2->dag PLC downstream Downstream Signaling (e.g., Ca2+ release, PKC activation) ip3->downstream dag->downstream serotonin Serotonin (Agonist) serotonin->receptor Activates ly266097 LY266097 (Antagonist) ly266097->receptor Blocks G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor 5-HT2B Receptor gq_pathway Gq-Mediated Signaling receptor->gq_pathway Favored Pathway arrestin_pathway β-Arrestin2 Recruitment & Signaling receptor->arrestin_pathway Inhibited Pathway ly266097 LY266097 ly266097->receptor

References

Improving LY266097 hydrochloride solubility for injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of LY266097 hydrochloride for injection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for injections?

A1: this compound is a potent and selective antagonist of the serotonin (B10506) 5-HT2B receptor.[1][2] Like many hydrochloride salts of complex organic molecules, it can exhibit poor aqueous solubility, which presents a significant challenge for developing injectable formulations that require the drug to be fully dissolved.

Q2: What are the reported solubilities of this compound in common laboratory solvents?

A2: this compound is a crystalline solid.[3] Its solubility has been reported in several organic solvents. It is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mM and in ethanol (B145695) up to 100 mM.[2] One source indicates solubility in chloroform (B151607) at 30 mg/mL.[3] Another reports DMSO solubility at 62.5 mg/mL with the aid of ultrasonication and warming to 60°C.[1]

Q3: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. Why is this happening?

A3: This is a common phenomenon known as "salting out" or precipitation. It occurs because this compound is significantly less soluble in aqueous solutions than in a strong organic solvent like DMSO. When the DMSO stock is diluted into a buffer, the overall solvent polarity increases dramatically, causing the compound to exceed its solubility limit in the new solvent mixture and precipitate out of the solution.

Q4: Are there any ready-to-use protocols for preparing an injectable formulation of this compound?

A4: Yes, a protocol for a suspended solution suitable for oral and intraperitoneal injection has been described. This involves first dissolving this compound in DMSO to create a stock solution, and then diluting this stock into a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline solution.[1]

Troubleshooting Guide

Issue: Precipitation Observed During Formulation

This guide provides a systematic approach to troubleshoot and resolve precipitation issues when preparing injectable solutions of this compound.

Step 1: Verify Solvent Quality and Preparation Technique

  • Action: Ensure you are using anhydrous (dry) DMSO for your stock solution. Hygroscopic DMSO that has absorbed moisture from the air can have a significant impact on the solubility of the product.[1]

  • Rationale: The presence of even small amounts of water in the DMSO can lower the initial solubility of this compound and promote precipitation upon dilution.

  • Recommendation: Use a fresh, unopened bottle of anhydrous DMSO or a properly stored and sealed container. When preparing the stock solution, ensure all labware is dry.

Step 2: Optimize the Dilution Process

  • Action: Instead of adding the DMSO stock directly to the full volume of your aqueous vehicle, try a stepwise dilution with constant mixing.

  • Rationale: A gradual change in solvent polarity can help to keep the compound in solution. Rapidly adding the DMSO stock to the aqueous phase creates localized areas of high supersaturation, leading to immediate precipitation.

  • Recommendation: While vortexing the aqueous vehicle (e.g., 20% SBE-β-CD in saline), add the DMSO stock solution dropwise. Continue to mix vigorously for a period after the addition is complete to ensure homogeneity.

Step 3: Employ Co-solvents and Excipients

  • Action: Utilize solubility-enhancing excipients such as cyclodextrins.

  • Rationale: Excipients like SBE-β-CD can form inclusion complexes with poorly soluble drug molecules, effectively increasing their apparent solubility in aqueous solutions.

  • Recommendation: A suggested protocol involves diluting a DMSO stock solution into a 20% SBE-β-CD in saline solution to achieve a final concentration of 2.08 mg/mL.[1]

Step 4: Consider pH Adjustment

  • Action: Evaluate the pH of your final formulation.

  • Rationale: The solubility of hydrochloride salts can be pH-dependent. Generally, they are more soluble in acidic conditions. If your final formulation has a neutral or slightly alkaline pH, the free base form of the drug may be less soluble and prone to precipitation.

  • Recommendation: If precipitation persists, consider adjusting the pH of the aqueous vehicle to a more acidic range (e.g., pH 4-6) before adding the drug solution. However, the stability of this compound at different pH values should be considered.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound.

SolventConcentrationConditionsSource
Chloroform30 mg/mLNot specified[3]
DMSO100 mM (approx. 40.73 mg/mL)Not specified[2]
Ethanol100 mM (approx. 40.73 mg/mL)Not specified[2]
DMSO62.5 mg/mLUltrasonic and warming to 60°C[1]
DMSO56.2 mg/mLSonication and heating to 60°C recommended
20% SBE-β-CD in Saline (from DMSO stock)2.08 mg/mL (suspended solution)Ultrasonic recommended[1]

Experimental Protocols

Protocol: Preparation of a Suspended Solution of this compound for Injection

This protocol is adapted from a method described for preparing a 2.08 mg/mL suspended solution suitable for intraperitoneal injection.[1]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline

  • Sterile, conical tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Prepare a 20.8 mg/mL stock solution in DMSO:

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a concentration of 20.8 mg/mL.

    • Vortex the solution vigorously. If necessary, use an ultrasonic bath and gentle warming (up to 60°C) to ensure the compound is fully dissolved.[1]

  • Prepare the final suspended solution:

    • In a separate sterile tube, measure out 900 µL of 20% SBE-β-CD in Saline.

    • While vortexing the SBE-β-CD solution, slowly add 100 µL of the 20.8 mg/mL DMSO stock solution dropwise.

    • Continue to vortex for several minutes to ensure the solution is thoroughly mixed.

    • The resulting solution is a suspended solution with a final concentration of 2.08 mg/mL this compound.[1]

    • Use of an ultrasonic bath is recommended to ensure a uniform suspension.[1]

Visualizations

Signaling Pathway of 5-HT2B Receptor Antagonism

LY266097 is an antagonist of the 5-HT2B receptor, which is a Gq/11 protein-coupled receptor.[4] The diagram below illustrates the canonical signaling pathway that is inhibited by LY266097.

Gq_Pathway cluster_membrane Plasma Membrane Receptor 5-HT2B Receptor Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Serotonin Serotonin (5-HT) Serotonin->Receptor Activates LY266097 LY266097 (Antagonist) LY266097->Receptor Blocks Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Effects Ca_Release->Downstream PKC_Activation->Downstream

Caption: Antagonism of the 5-HT2B receptor by LY266097 blocks Gq/11 signaling.

Experimental Workflow for Improving Solubility

The following workflow outlines a logical approach to developing an injectable formulation of this compound.

solubility_workflow start Start: LY266097 HCl Powder stock_prep Prepare High Concentration Stock in Anhydrous DMSO start->stock_prep dilution Dilute Stock into Aqueous Vehicle stock_prep->dilution observation Observe for Precipitation dilution->observation no_precipitate No Precipitation: Proceed with Experiment observation->no_precipitate No precipitate Precipitation Occurs observation->precipitate Yes troubleshoot Troubleshoot precipitate->troubleshoot stepwise_dilution Implement Stepwise Dilution with Vigorous Mixing troubleshoot->stepwise_dilution use_excipients Incorporate Excipients (e.g., 20% SBE-β-CD) troubleshoot->use_excipients adjust_ph Adjust pH of Aqueous Vehicle troubleshoot->adjust_ph re_evaluate Re-evaluate Formulation stepwise_dilution->re_evaluate use_excipients->re_evaluate adjust_ph->re_evaluate re_evaluate->troubleshoot Precipitate Persists successful Successful Formulation re_evaluate->successful No Precipitate

Caption: A logical workflow for troubleshooting this compound solubility.

References

Preventing precipitation of LY266097 hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the in vivo administration of LY266097 hydrochloride, with a focus on preventing precipitation.

Troubleshooting Guide

In vivo precipitation of this compound can lead to inconsistent results and potential toxicity. This guide provides a structured approach to troubleshoot and mitigate such issues.

Problem Probable Cause(s) Recommended Solution(s)
Visible precipitation or cloudiness in the formulation upon preparation. - Exceeding the solubility limit in the chosen vehicle.- Temperature fluctuations affecting solubility.- Verify Solubility: Cross-reference the intended concentration with known solubility data (see Table 1).- Formulation Adjustment: Reduce the drug concentration if possible. If not, explore alternative vehicle systems with higher solubilizing capacity (e.g., co-solvents, surfactants, or lipid-based formulations).- Controlled Environment: Prepare the formulation in a temperature-controlled environment. Gentle warming and sonication may aid dissolution, but stability at room and physiological temperature must be confirmed.[1]
Precipitation observed at the injection site or signs of embolism in the animal model. - "Solvent-shift" effect upon injection into the aqueous physiological environment, causing the drug to crash out of solution.[2]- Interaction of the formulation with physiological fluids (e.g., pH change, protein binding).- Optimize Vehicle Composition: Incorporate precipitation inhibitors such as polymers (e.g., HPMC, PVP) or surfactants (e.g., Poloxamers, Cremophor® EL) into the formulation.[3][4][5]- Consider Advanced Formulations: For persistent precipitation, explore self-emulsifying drug delivery systems (SEDDS) or other nanoparticle formulations to improve drug dispersion and maintain solubility in vivo.[2][3]- pH Adjustment: If the compound's solubility is pH-dependent, adjust the formulation's pH to a range that ensures solubility upon injection, while considering physiological tolerance.
Inconsistent or lower-than-expected pharmacological effect in vivo. - Reduced bioavailability due to in vivo precipitation, leading to lower effective drug concentration at the target site.[4][5]- The drug may be trapped in precipitated particles, preventing it from reaching its molecular target.- Formulation Re-evaluation: Systematically evaluate different formulation strategies to enhance and maintain solubility in vivo (see Experimental Protocols section).- Bioavailability Assessment: Conduct pharmacokinetic studies to correlate the formulation performance with drug exposure levels.- Dose-Response Curve: Re-evaluate the dose-response relationship with an optimized, non-precipitating formulation.
Adverse events or toxicity observed in animal models. - Local irritation or tissue damage at the injection site due to drug crystals.- Embolism caused by precipitated drug particles in circulation.- Visual Inspection: Meticulously inspect the formulation for any signs of precipitation before each administration.- Filtration: Filter the final formulation through a sterile syringe filter (e.g., 0.22 µm) to remove any undissolved particles, if the formulation type allows.- Pathological Examination: If unexplained adverse events occur, perform a thorough necropsy and histopathological examination of the injection site and major organs.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the serotonin (B10506) 2B (5-HT2B) receptor.[6][7] It exhibits high selectivity for the 5-HT2B receptor over the 5-HT2A and 5-HT2C receptor subtypes.[8] By blocking the 5-HT2B receptor, LY266097 can be used to study the role of this receptor in various physiological processes, including the modulation of dopamine (B1211576) pathways in the brain.[1][8] Some studies also suggest it may act as a biased agonist, favoring Gq signaling over β-arrestin2 recruitment.[8]

2. What are the known physicochemical properties of this compound?

The key physicochemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₁H₂₃ClN₂O₂・HCl[6][9]
Molecular Weight 407.33 g/mol [1][6]
Appearance Crystalline solid[9]
Purity ≥98%[6][9]
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[1]

3. What is the solubility of this compound?

The solubility of this compound in common laboratory solvents is presented below. Its aqueous solubility is low, which is a primary reason for potential in vivo precipitation.

Table 2: Solubility of this compound

SolventSolubilityReference(s)
DMSO Up to 100 mM (approx. 40.73 mg/mL)[6]
56.2 mg/mL (137.97 mM) with sonication and heating to 60°C[1]
62.5 mg/mL (153.44 mM) with ultrasonic and warming to 60°C[7]
Ethanol Up to 100 mM (approx. 40.73 mg/mL)[6]
Chloroform 30 mg/mL[9]

4. What are the recommended starting points for formulating this compound for in vivo studies?

Given its poor aqueous solubility, a simple saline or PBS formulation is likely to result in precipitation. A tiered approach is recommended:

  • Tier 1 (Co-solvents): Start with a mixture of a non-aqueous solvent in which LY266097 is soluble (e.g., DMSO, ethanol) and an aqueous vehicle (e.g., saline, PBS). Keep the percentage of the organic co-solvent as low as possible (typically <10% for in vivo use) to minimize toxicity.

  • Tier 2 (Surfactant-based systems): If co-solvents are insufficient, add a non-ionic surfactant such as Tween® 80 or Cremophor® EL to the formulation. These can help to create micelles that encapsulate the drug and prevent precipitation upon dilution in the bloodstream.

  • Tier 3 (Advanced Formulations): For challenging cases, consider more complex formulations like self-emulsifying drug delivery systems (SEDDS) or cyclodextrin (B1172386) complexes.[3]

5. How can I prevent the "solvent-shift" phenomenon?

The solvent-shift phenomenon, where a drug soluble in a non-aqueous vehicle precipitates upon contact with an aqueous environment like blood, is a common issue.[2] To mitigate this:

  • Use Precipitation Inhibitors: Incorporating hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) can help maintain a supersaturated state in vivo without immediate precipitation.[2][3]

  • Optimize the Formulation: The goal is to create a formulation that is robust to dilution. This often involves a careful balance of co-solvents, surfactants, and potentially polymers. See the experimental protocol below for a systematic approach.

Experimental Protocols

Protocol 1: Systematic Approach to Vehicle Formulation Development for In Vivo Administration of this compound

Objective: To develop a stable, non-precipitating formulation of this compound for intravenous or intraperitoneal administration in animal models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol (200 proof)

  • Polyethylene glycol 400 (PEG400)

  • Tween® 80

  • Cremophor® EL

  • Hydroxypropyl methylcellulose (HPMC)

  • Saline (0.9% NaCl), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Sterile vials

  • Vortex mixer

  • Sonicator bath

  • pH meter

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Initial Solubility Screening: a. Prepare stock solutions of this compound in DMSO, ethanol, and PEG400 at a high concentration (e.g., 50 mg/mL). Use gentle warming and sonication if necessary to aid dissolution.[1] b. Visually inspect for complete dissolution.

  • Vehicle System Evaluation (Tiered Approach): a. Tier 1 (Co-solvent Systems): i. Based on the initial screening, select the most effective co-solvent. ii. Prepare a series of formulations by diluting the stock solution with saline or PBS. A common starting point is a vehicle composition of 10% co-solvent, 90% aqueous phase (e.g., 10% DMSO / 90% saline). iii. Vortex thoroughly and observe for any immediate precipitation. iv. Let the solutions stand at room temperature for at least one hour and observe again. b. Tier 2 (Co-solvent/Surfactant Systems): i. If precipitation is observed in Tier 1, add a surfactant. ii. Prepare formulations with varying ratios of co-solvent and surfactant. For example:

    • 10% DMSO / 10% Tween® 80 / 80% Saline
    • 5% DMSO / 5% Cremophor® EL / 90% Saline iii. Mix thoroughly and observe for precipitation as in step 2.a. c. Tier 3 (Co-solvent/Surfactant/Polymer Systems): i. If precipitation persists upon dilution, incorporate a precipitation inhibitor. ii. Prepare a stock solution of a polymer like HPMC (e.g., 1-2%) in the aqueous phase. iii. Use this polymer-containing aqueous solution to prepare the final formulation with the chosen co-solvent and surfactant.

  • Kinetic Solubility and Stability Test: a. Take the most promising formulation(s) from the previous step. b. Perform a dilution test that mimics in vivo administration. Add a small volume of the formulation to a larger volume of PBS (e.g., 1:100 dilution) to simulate injection into the bloodstream. c. Monitor the diluted solution over time (e.g., 0, 15, 30, 60, 120 minutes) for the appearance of turbidity or precipitation, which can be quantified using a spectrophotometer (measuring absorbance at ~600 nm).

  • Final Formulation Preparation and Sterilization: a. Once a stable formulation is identified, prepare the final batch for the in vivo experiment. b. The components should be added in a specific order, typically starting with dissolving the drug in the organic solvent, then adding the surfactant, and finally, slowly adding the aqueous phase while vortexing. c. For sterile administration, filter the final formulation through a 0.22 µm syringe filter. Ensure the filter material is compatible with the solvents used.

Visualizations

Signaling Pathways and Experimental Workflows

G Figure 1. Simplified 5-HT2B Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol LY266097 LY266097 Hydrochloride HTR2B 5-HT2B Receptor LY266097->HTR2B Antagonism Gq_protein Gq/11 HTR2B->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Phosphorylates Targets

Caption: Figure 1. Simplified signaling pathway of the 5-HT2B receptor and the antagonistic action of this compound.

G Figure 2. Troubleshooting Workflow for In Vivo Precipitation start Start: In Vivo Experiment with LY266097 check_precipitation Precipitation or Low Efficacy Observed? start->check_precipitation formulation_review Review Formulation: - Concentration vs. Solubility - Vehicle Composition check_precipitation->formulation_review Yes end_success End: Successful In Vivo Experiment check_precipitation->end_success No solubility_ok Is Concentration below Solubility Limit? formulation_review->solubility_ok reduce_conc Option 1: Reduce Concentration solubility_ok->reduce_conc No optimize_vehicle Option 2: Optimize Vehicle solubility_ok->optimize_vehicle Yes test_stability Test Kinetic Stability (In Vitro Dilution Test) reduce_conc->test_stability add_cosolvent Add/Increase Co-solvent (e.g., DMSO, PEG400) optimize_vehicle->add_cosolvent add_surfactant Add Surfactant (e.g., Tween® 80) add_cosolvent->add_surfactant add_polymer Add Precipitation Inhibitor (e.g., HPMC) add_surfactant->add_polymer add_polymer->test_stability stable Is Formulation Stable upon Dilution? test_stability->stable stable->optimize_vehicle No, Re-optimize proceed Proceed with Optimized Formulation stable->proceed Yes end_fail Consider Advanced Formulation (e.g., SEDDS) stable->end_fail If persists proceed->end_success

Caption: Figure 2. A logical workflow for troubleshooting and resolving in vivo precipitation issues with this compound.

References

Technical Support Center: Optimizing LY266097 Hydrochloride Dosage for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of LY266097 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the serotonin (B10506) 2B receptor (5-HT2B).[1][2] It exhibits high affinity for the 5-HT2B receptor, with a pKi of 9.8, and has over 100-fold selectivity against the 5-HT2A and 5-HT2C receptors.[1][2] The 5-HT2B receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

Q2: I've seen LY266097 described as a "biased agonist." What does this mean for my experiments?

A2: While LY266097 is predominantly characterized as a 5-HT2B antagonist, some studies suggest it may exhibit biased agonism.[3][4] This means it could selectively activate certain downstream signaling pathways (e.g., G-protein dependent) while blocking others (e.g., β-arrestin recruitment). For your experiments, this is a critical consideration. If you observe unexpected agonist-like effects in certain assays, it could be due to biased agonism. It is recommended to profile the activity of LY266097 across multiple signaling readouts to fully characterize its effects in your specific experimental system.

Q3: What is a good starting dose for my in vivo animal studies?

A3: The optimal dose will depend on the animal model, route of administration, and the specific research question. Based on published preclinical studies, a dose of 0.6 mg/kg/day administered intraperitoneally (i.p.) has been used in rats to counteract the effects of escitalopram.[1] For studies on lung fibrosis in mice, other 5-HT2B antagonists have been used in the range of 0.5 to 2 mg/kg/day i.p., which can serve as a reference for dose-ranging studies with LY266097.[5] It is always recommended to perform a dose-response study to determine the optimal dose for your specific model.

Q4: What concentration range should I use for in vitro cell-based assays?

A4: For in vitro assays, the concentration will depend on the assay type. In competitive radioligand binding assays, a wide concentration range from 1 pM to 10 µM is typically used to determine the IC50 value. For cell-based functional assays, such as calcium mobilization or inositol (B14025) phosphate (B84403) accumulation, a concentration range around the Ki value (pKi of 9.8 corresponds to a Ki of approximately 0.16 nM) would be a good starting point for antagonist studies. A full dose-response curve should be generated to determine the IC50 in your specific assay.

Q5: How should I prepare and store this compound?

A5: this compound is soluble in DMSO and ethanol.[1] For in vivo use, a stock solution in DMSO can be further diluted in a vehicle such as 20% SBE-β-CD in saline for oral or intraperitoneal injection.[1] For storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to one year.

Data Presentation

In Vivo Dosage of this compound and Other 5-HT2B Antagonists
CompoundAnimal ModelDosageRoute of AdministrationObserved Effect
This compoundRat0.6 mg/kg/dayIntraperitoneal (i.p.)Counteracted escitalopram-induced decrease in dopamine (B1211576) neuron firing
SB215505 (5-HT2B antagonist)Mouse (Bleomycin-induced lung fibrosis)0.5 mg/kg/dayIntraperitoneal (i.p.)Reduced collagen content and expression of pro-fibrotic factors
Ketanserin (5-HT2A/2B antagonist)Mouse (Bleomycin-induced lung fibrosis)2 mg/kg/dayIntraperitoneal (i.p.)Reduced collagen content and expression of pro-fibrotic factors
In Vitro Activity of this compound
ParameterValueReceptorAssay Type
pKi9.8Human 5-HT2BRadioligand Binding
pKi7.7Human 5-HT2ARadioligand Binding
pKi7.6Human 5-HT2CRadioligand Binding
Concentration Range1 pM - 10 µM5-HT2BCompetitive Radioligand Binding

Experimental Protocols

Protocol 1: In Vitro Cell-Based Calcium Mobilization Assay for 5-HT2B Receptor Antagonism

This protocol describes a method to determine the potency of this compound as an antagonist of the 5-HT2B receptor by measuring changes in intracellular calcium.

Materials:

  • Cells stably expressing the human 5-HT2B receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • 5-HT (Serotonin) as the agonist

  • This compound

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the 5-HT2B receptor-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO2 incubator.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject a pre-determined concentration of 5-HT (typically the EC80 concentration) into the wells and immediately begin kinetic reading of the fluorescence signal.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. Calculate the inhibition of the 5-HT response by this compound at each concentration. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

G cluster_membrane Cell Membrane 5HT2B_R 5-HT2B Receptor Gq Gq/11 protein 5HT2B_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin (5-HT) Serotonin->5HT2B_R Binds and Activates LY266097 LY266097 Hydrochloride LY266097->5HT2B_R Binds and Blocks DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_release Ca2+ Release IP3->Ca_release Induces

Caption: 5-HT2B Receptor Signaling Pathway.

G Start Start: Dose-Response Experiment Prep_Cells Prepare 5-HT2B Receptor-Expressing Cells Start->Prep_Cells Add_Antagonist Add Serial Dilutions of This compound Prep_Cells->Add_Antagonist Incubate_Antagonist Incubate Add_Antagonist->Incubate_Antagonist Add_Agonist Add EC80 Concentration of 5-HT Incubate_Antagonist->Add_Agonist Measure_Response Measure Functional Response (e.g., Calcium Flux) Add_Agonist->Measure_Response Analyze_Data Analyze Data: Calculate % Inhibition Measure_Response->Analyze_Data Plot_Curve Plot Dose-Response Curve Analyze_Data->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Experimental Workflow for IC50 Determination.

G Start Unexpected Agonist Effect Observed with LY266097 Check_Purity Check Compound Purity and Identity Start->Check_Purity Purity_OK Purity Confirmed? Check_Purity->Purity_OK Impure Source New, Pure Compound Purity_OK->Impure No Consider_Bias Investigate Biased Agonism Purity_OK->Consider_Bias Yes Multiple_Pathways Test in Multiple Signaling Assays (e.g., Gq, β-arrestin) Consider_Bias->Multiple_Pathways Compare_Profiles Compare Signaling Profile to Known Agonists and Antagonists Multiple_Pathways->Compare_Profiles Conclusion Characterize as Biased Agonist in Your System Compare_Profiles->Conclusion

Caption: Troubleshooting Unexpected Agonist Effects.

References

Potential off-target effects of LY266097 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of LY266097 hydrochloride. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is this compound a pure antagonist for the 5-HT2B receptor?

A1: While this compound is a potent and selective 5-HT2B receptor antagonist, it is not a simple or "pure" antagonist.[1][2] It exhibits biased agonism, meaning it can selectively activate certain downstream signaling pathways while blocking others.[1][3][4] Specifically, it has been shown to be a modest partial agonist for Gq signaling, while having no detectable activity on the β-arrestin2 pathway.[1][3][4]

Q2: What is the selectivity profile of LY266097 against other serotonin (B10506) receptors?

A2: this compound is highly selective for the 5-HT2B receptor. It has been reported to have more than 100-fold selectivity over the closely related 5-HT2A and 5-HT2C receptor subtypes.[1][2]

Q3: What are the known off-target effects of LY266097?

A3: The primary "off-target" effect to be aware of is the partial Gq agonism at the intended 5-HT2B receptor.[3][4] This is a critical consideration as it can lead to unexpected physiological responses if the experimental system is sensitive to Gq pathway activation. At present, comprehensive screening data for off-target activities at a broad range of other receptors, kinases, or channels is not widely published.

Q4: Could the partial Gq agonism of LY266097 lead to valvular heart disease (VHD) concerns?

A4: Off-target activation of the 5-HT2B receptor by some drugs has been linked to VHD.[3] Since LY266097 exhibits modest Gq partial agonism, a pathway implicated in this pathology, this potential should be a consideration in long-term in vivo studies.[5][6] However, the lack of β-arrestin2 recruitment might mitigate this risk, though further investigation is required.

Troubleshooting Guides

Issue 1: Unexpected cellular response observed after treating with LY266097, seemingly inconsistent with 5-HT2B antagonism.

  • Possible Cause: The observed effect may be due to the partial Gq agonism of LY266097 at the 5-HT2B receptor.

  • Troubleshooting Steps:

    • Assay for Gq activation: Measure downstream markers of Gq signaling, such as inositol (B14025) phosphate (B84403) (IP) accumulation or intracellular calcium release, in the presence of LY266097 alone.

    • Use a different antagonist: Compare the results with a different, structurally unrelated 5-HT2B antagonist that does not exhibit biased agonism, if available.

    • Dose-response curve: Generate a full dose-response curve for LY266097. A partial agonist will show a submaximal response compared to a full agonist.

Issue 2: Inconsistent results when using LY266097 to study β-arrestin2 signaling.

  • Possible Cause: LY266097 has been shown to have no detectable β-arrestin2 recruitment activity at the 5-HT2B receptor.[3][4]

  • Troubleshooting Steps:

    • Confirm assay integrity: Use a known 5-HT2B agonist that strongly recruits β-arrestin2 as a positive control to ensure the assay is working correctly.

    • Utilize as a negative control: In the context of β-arrestin2 signaling, LY266097 may be more useful as a negative control or to specifically isolate Gq-mediated effects.

Quantitative Data Summary

Table 1: Selectivity and Potency of this compound

TargetActivitypKiSelectivity
5-HT2B Receptor Antagonist / Biased Agonist (Gq partial agonism)9.3High
5-HT2A Receptor Antagonist->100-fold lower affinity than for 5-HT2B
5-HT2C Receptor Antagonist->100-fold lower affinity than for 5-HT2B

Data compiled from multiple sources.[1][2]

Experimental Protocols

Protocol 1: Inositol Phosphate (IP) Accumulation Assay to Measure Gq Agonism

  • Cell Culture: Plate cells expressing the human 5-HT2B receptor in a suitable multi-well plate and grow to confluency.

  • Cell Labeling: Incubate the cells with myo-[³H]inositol in inositol-free medium overnight to label the cellular phosphoinositide pools.

  • Compound Treatment: Wash the cells and pre-incubate with a phosphodiesterase inhibitor for a defined period. Add varying concentrations of this compound or a known 5-HT2B agonist (positive control) and incubate.

  • IP Extraction: Lyse the cells and extract the inositol phosphates using an appropriate method, such as perchloric acid precipitation followed by neutralization.

  • Quantification: Separate the total inositol phosphates using anion-exchange chromatography and quantify the amount of [³H]IPs by liquid scintillation counting.

  • Data Analysis: Plot the amount of [³H]IPs as a function of the log concentration of the compound to determine the EC50 and Emax values.

Protocol 2: β-Arrestin2 Recruitment Assay (e.g., BRET)

  • Cell Line: Use a cell line co-expressing the 5-HT2B receptor fused to a bioluminescent donor (e.g., Renilla luciferase) and β-arrestin2 fused to a fluorescent acceptor (e.g., GFP).

  • Cell Plating: Plate the cells in a white, clear-bottom multi-well plate.

  • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to the cells.

  • Compound Addition: Add varying concentrations of this compound or a known β-arrestin2 recruiting agonist (positive control).

  • Signal Detection: Measure the light emission at the wavelengths corresponding to the donor and acceptor molecules using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio as a function of the log concentration of the compound to determine agonist or antagonist activity.

Visualizations

G cluster_membrane Cell Membrane 5HT2B 5-HT2B Receptor Gq Gαq 5HT2B->Gq Partial Agonism Beta_Arrestin β-Arrestin 2 5HT2B->Beta_Arrestin Blocks Recruitment LY266097 LY266097 Hydrochloride LY266097->5HT2B PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC No_Recruitment No Recruitment

Caption: Signaling pathway of LY266097 at the 5-HT2B receptor.

G cluster_workflow Troubleshooting Workflow Start Unexpected Cellular Response Observed Check_Gq Is the response related to Gq signaling? Start->Check_Gq Measure_IP Measure IP accumulation or Ca²⁺ release Check_Gq->Measure_IP Yes Conclusion_Other Response is likely due to other off-target effects or experimental artifact Check_Gq->Conclusion_Other No Compare Compare with a non-biased antagonist Measure_IP->Compare Conclusion_Gq Response likely due to partial Gq agonism Compare->Conclusion_Gq

Caption: Troubleshooting logic for unexpected results with LY266097.

References

LY266097 hydrochloride degradation and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LY266097 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential degradation and stability issues encountered during experimentation. The information herein is based on general principles of pharmaceutical stability testing and the known chemistry of related compounds, as specific degradation studies on this compound are not extensively published.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the structure of LY266097, a β-carboline derivative, potential factors contributing to degradation include:

  • Hydrolysis: The molecule contains ether and amine functionalities that could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The indole (B1671886) nucleus of the β-carboline structure can be prone to oxidation.

  • Photodegradation: Aromatic systems and conjugated double bonds, as present in LY266097, can absorb UV light, leading to photochemical degradation.

  • Thermal Stress: High temperatures can accelerate hydrolytic and oxidative degradation pathways.

Q2: How should I store this compound to ensure its stability?

A2: For optimal stability, it is recommended to store this compound in a cool, dry, and dark place. One supplier suggests storing stock solutions at -20°C for up to one month or at -80°C for up to six months in sealed containers, protected from moisture and light.[1] For the solid form, storage at +4°C is also suggested.

Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A3: Unexpected peaks are often indicative of degradation products or impurities. To troubleshoot this, consider the following:

  • Review your sample preparation: Ensure that the solvents and pH of your analytical mobile phase are not causing on-column degradation.

  • Assess your storage conditions: Improper storage can lead to the formation of degradants.

  • Perform a forced degradation study: Exposing your compound to stress conditions (acid, base, oxidation, heat, light) can help you identify potential degradation products and confirm if the unexpected peaks correspond to these.

Q4: Are there any known degradation pathways for β-carboline compounds?

A4: While specific pathways for this compound are not detailed in the public domain, studies on other β-carboline alkaloids suggest that degradation can occur. For instance, the formation of β-carbolines from l-tryptophan (B1681604) and α-dicarbonyl compounds is favored under acidic conditions and at increased temperatures.[2][3] This suggests that the β-carboline core can be susceptible to reactions under such conditions.

Troubleshooting Guides

Issue: Loss of Potency or Inconsistent Results in Biological Assays

Possible Cause 1: Degradation of this compound in stock solution.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution of this compound from a new vial of solid material.

    • Analyze the old and new stock solutions by a stability-indicating method (e.g., HPLC-UV) to check for the presence of degradation products and a decrease in the main peak area.

    • If degradation is confirmed, review your solvent choice and storage conditions for stock solutions. Consider using aprotic solvents like anhydrous DMSO or ethanol (B145695) and storing at -80°C in small aliquots to minimize freeze-thaw cycles.

Possible Cause 2: Instability in aqueous assay buffer.

  • Troubleshooting Steps:

    • Determine the stability of this compound in your specific assay buffer over the time course of your experiment.

    • Incubate the compound in the buffer for varying durations (e.g., 0, 2, 4, 8, 24 hours) at the experimental temperature.

    • Analyze the samples at each time point by HPLC to quantify the remaining parent compound.

    • If instability is observed, consider adjusting the pH of the buffer (if the target allows) or preparing fresh dilutions of the compound immediately before use in the assay.

Issue: Appearance of New Peaks in HPLC Analysis During a Stability Study

Possible Cause: Formation of degradation products under stress conditions.

  • Troubleshooting Steps:

    • Characterize the new peaks using mass spectrometry (LC-MS) to determine their molecular weights. This can provide clues about the type of degradation (e.g., addition of oxygen, loss of a methyl group).

    • Compare the retention times of the new peaks with those generated under specific forced degradation conditions (see "Experimental Protocols" section) to identify the degradation pathway.

    • Ensure your HPLC method is capable of separating all significant degradation products from the parent compound and from each other. This is a key aspect of a stability-indicating method.

Data Presentation

Table 1: Hypothetical Forced Degradation Results for this compound

Stress ConditionDurationTemperature% Degradation (Hypothetical)Number of Major Degradants (Hypothetical)
0.1 M HCl24 hours60°C15%2
0.1 M NaOH8 hours60°C25%3
3% H₂O₂24 hoursRoom Temp10%1
Thermal48 hours80°C5%1
Photolytic (ICH Q1B)1.2 million lux hoursRoom Temp20%2

Note: This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not publicly available.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent for analysis.

  • Photolytic Degradation: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable analytical method like HPLC with UV and mass spectrometric detection.

Protocol 2: Stability-Indicating HPLC Method (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at an appropriate wavelength (e.g., 280 nm) and/or mass spectrometry.

  • Injection Volume: 10 µL.

Mandatory Visualizations

G cluster_workflow Forced Degradation Experimental Workflow start LY266097 HCl Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analysis by Stability-Indicating Method (e.g., HPLC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study of LY266097 HCl.

G cluster_pathway Hypothetical Degradation Pathways parent LY266097 HCl hydrolysis Hydrolysis Products (e.g., cleavage of ethers) parent->hydrolysis Acid/Base oxidation Oxidation Products (e.g., N-oxide on indole) parent->oxidation H₂O₂ photodegradation Photodegradants parent->photodegradation Light

Caption: Potential degradation pathways for LY266097 HCl.

G cluster_troubleshooting Troubleshooting Logic start {Problem: Unexpected HPLC Peaks} check_storage Review Sample Storage Conditions start->check_storage check_prep Assess Sample Preparation Method start->check_prep perform_forced Perform Forced Degradation Study check_storage->perform_forced check_prep->perform_forced identify Identify Degradants (LC-MS) perform_forced->identify resolve Optimize HPLC Method for Separation identify->resolve

Caption: Troubleshooting guide for unexpected HPLC peaks.

References

Troubleshooting inconsistent results with LY266097 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY266097 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the serotonin (B10506) 2B (5-HT2B) receptor.[1][2] However, it is important to note that some studies have characterized it as a biased agonist.[3][4] This means that while it blocks certain downstream signaling pathways of the 5-HT2B receptor, it may selectively activate others, such as Gq signaling, without engaging β-arrestin2.[3][4] This biased agonism is a critical factor to consider when interpreting experimental results.

Q2: What is the receptor selectivity profile of this compound?

This compound exhibits high selectivity for the 5-HT2B receptor, with over 100-fold greater selectivity compared to the 5-HT2A and 5-HT2C receptors.[3]

Receptor SubtypepKi
5-HT2A7.7
5-HT2B9.8
5-HT2C7.6

Q3: What are the recommended storage conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[5][6] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 1 year.[5][6]

FormStorage TemperatureShelf Life
Powder-20°C3 years
In Solvent-80°C1 year

Troubleshooting Guide

Q4: I am observing agonist-like effects in my experiment, but I expected LY266097 to be an antagonist. Why is this happening?

This is a key challenge that can arise with LY266097. The compound can act as a biased agonist, meaning it can block one signaling pathway while activating another.[3][4] Specifically, it has been shown to be selective for Gq signaling without recruiting β-arrestin2.[3][4]

Possible Solutions:

  • Assay Selection: Your current assay may be detecting the Gq-mediated signaling pathway. Consider using an orthogonal assay that measures a different downstream effector, such as β-arrestin recruitment, to confirm antagonism.

  • Cellular Context: The expression levels of signaling partners in your specific cell line can influence the observed effect. The outcome may differ between cell types.

  • Data Interpretation: Re-evaluate your results in the context of biased agonism. The observed effect may be a genuine pharmacological property of the compound in your experimental system.

biased_agonism cluster_receptor 5-HT2B Receptor cluster_pathways Downstream Signaling LY266097 LY266097 Receptor 5-HT2B LY266097->Receptor Binds to Gq_Pathway Gq/11 Pathway (Activated) Receptor->Gq_Pathway Activates Beta_Arrestin β-arrestin Pathway (Blocked) Receptor->Beta_Arrestin Inhibits

Biased agonism of LY266097 at the 5-HT2B receptor.

Q5: My this compound solution is cloudy or shows precipitation. What should I do?

Solubility issues can lead to inconsistent results. This compound is soluble in DMSO and ethanol (B145695) up to 100 mM. For in vivo studies, specific solvent systems are required and may result in a suspension.[1]

Troubleshooting Steps:

  • Check Solvent and Concentration: Ensure you are using an appropriate solvent (e.g., DMSO for stock solutions) and that you have not exceeded the solubility limit.

  • Sonication and Heating: For some formulations, sonication and gentle heating (e.g., to 60°C) can aid dissolution.[5]

  • Fresh Preparation: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]

  • Proper Formulation for In Vivo Use: If preparing for in vivo administration, follow a validated protocol, such as the one detailed below, which may result in a fine suspension.

Experimental Protocols

In Vitro Dissolution for Stock Solutions

  • Solvent Selection: Use 100% DMSO or 100% ethanol.

  • Calculation: Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Add the solvent to the powdered compound. Vortex thoroughly. Gentle warming and sonication can be used to facilitate dissolution.

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C.[5][6]

in_vitro_workflow start Start weigh Weigh LY266097 HCl start->weigh add_solvent Add DMSO or Ethanol weigh->add_solvent dissolve Vortex/Sonicate/Warm add_solvent->dissolve check_solubility Visually Inspect for Clarity dissolve->check_solubility check_solubility->dissolve Precipitate Present aliquot Aliquot into Vials check_solubility->aliquot Clear Solution store Store at -80°C aliquot->store end End store->end Gq_pathway Serotonin Serotonin 5HT2B_Receptor 5-HT2B Receptor Serotonin->5HT2B_Receptor Activates Gq_Protein Gq/11 5HT2B_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

References

Technical Support Center: LY266097 Hydrochloride Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY266097 hydrochloride. The following information is intended to assist in assessing the purity of a sample through various analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of a this compound sample?

A1: The primary and most widely accepted method for determining the purity of a this compound sample is High-Performance Liquid Chromatography (HPLC) with UV detection.[1] Additional techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are used for identity confirmation and to characterize any detected impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural verification and can also be used for a quantitative purity assessment (qNMR).

Q2: What is the expected purity of a high-quality this compound sample?

A2: Commercial suppliers of this compound typically specify a purity of ≥98% as determined by HPLC analysis. For research purposes, a purity of 95% or higher is generally required to ensure that the observed biological effects are attributable to the compound of interest.[2]

Q3: What are the potential impurities that could be present in a sample?

A3: Potential impurities in a this compound sample can originate from the synthesis process or from degradation.

  • Process-Related Impurities: The synthesis of this compound likely involves a Pictet-Spengler reaction between a tryptamine (B22526) derivative and an aldehyde.[3][4] Therefore, unreacted starting materials, reagents, or by-products from this reaction could be present.

  • Degradation Products: Tetrahydro-β-carboline structures, such as that of LY266097, can be susceptible to oxidation and nitrosation, especially under harsh conditions of light, heat, or in the presence of certain chemicals.[5][6] Forced degradation studies can help to identify potential degradation products.

Q4: How can I investigate the stability of my this compound sample?

A4: To investigate the stability of your sample, you can perform forced degradation studies. This involves subjecting the sample to various stress conditions, such as acidic and basic hydrolysis, oxidation, heat, and photolysis, according to ICH guidelines.[7][8][9] The stressed samples are then analyzed by a stability-indicating HPLC method to separate and quantify any degradation products that may have formed.

Troubleshooting Guides

HPLC Analysis

Issue Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH- Column degradation- Sample overload- Adjust the pH of the aqueous component of the mobile phase.- Use a new or different HPLC column.- Reduce the concentration of the sample being injected.
No peak or very small peak - Incorrect wavelength detection- Sample degradation- Injection issue- Verify the UV detector is set to the appropriate wavelength (around 220-280 nm).- Prepare a fresh sample solution.- Check the autosampler and injection syringe for any blockages or leaks.
Extra peaks in the chromatogram - Sample impurity or degradation- Contaminated mobile phase or diluent- Carryover from previous injection- Analyze the extra peaks using LC-MS to identify them.- Prepare fresh mobile phase and sample diluent.- Run a blank injection to check for carryover.

LC-MS Analysis

Issue Possible Cause Troubleshooting Steps
No or low ion signal - Inefficient ionization- Incorrect mass spectrometer settings- Sample not reaching the mass spectrometer- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Ensure the mass spectrometer is tuned and calibrated.- Check for clogs in the LC system or the transfer line to the MS.
Mass accuracy is poor - Mass spectrometer needs calibration- Perform a mass calibration using a known standard.

NMR Analysis

Issue Possible Cause Troubleshooting Steps
Broad peaks - Sample contains paramagnetic impurities- Sample has poor solubility- Shimming needs improvement- If possible, purify the sample further.- Use a different deuterated solvent or warm the sample.- Re-shim the spectrometer.
Unexpected signals in the spectrum - Presence of impurities or residual solvent- Compare the spectrum to the expected structure and common solvent peaks. Integrate the impurity signals relative to the main compound to estimate their concentration.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₁H₂₃ClN₂O₂ · HCl[5]
Molecular Weight 407.33 g/mol
CAS Number 172895-39-5[5]
Appearance Crystalline solid
Purity (typical) ≥98% (by HPLC)

Table 2: Proposed HPLC Method for Purity Assessment

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile (B52724)
Gradient Start with 20% B, increase to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Table 3: Proposed LC-MS Method for Identity Confirmation

ParameterRecommended Condition
LC System As described in Table 2.
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Range m/z 100 - 600
Expected Ion [M+H]⁺ at m/z ≈ 371.15

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases before use.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound reference standard at a concentration of 0.5 mg/mL in a 1:1 (v/v) mixture of acetonitrile and water.

    • Accurately weigh and dissolve the this compound sample to be tested in the same diluent to achieve a final concentration of 0.5 mg/mL.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters outlined in Table 2.

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject a blank (diluent) to ensure the baseline is clean.

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate the peaks in the chromatogram of the sample solution.

    • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

  • LC Separation:

    • Use the same HPLC method as described in Protocol 1.

  • Mass Spectrometry Detection:

    • Divert the eluent from the HPLC column to the ESI source of the mass spectrometer.

    • Set the mass spectrometer parameters as suggested in Table 3.

  • Data Analysis:

    • Extract the mass spectrum for the main peak observed in the total ion chromatogram (TIC).

    • Confirm the presence of the protonated molecule [M+H]⁺ at an m/z that corresponds to the molecular weight of the free base of LY266097 (370.88 g/mol ).

Protocol 3: Structural Verification and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • If necessary, acquire a ¹³C NMR spectrum and 2D correlation spectra (e.g., COSY, HSQC) to aid in structural elucidation.

  • Data Analysis:

    • Process the ¹H NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Compare the chemical shifts, splitting patterns, and integration of the signals to the expected structure of this compound.

    • Look for any unexpected signals that may indicate the presence of impurities. The relative integration of these signals compared to the signals of the main compound can provide an estimate of the impurity level.

    • Check for the presence of residual solvent peaks.

Visualizations

Purity_Assessment_Workflow cluster_0 Start: LY266097 HCl Sample cluster_1 Primary Analysis cluster_2 Secondary Analysis (If Required) cluster_3 Results & Decision start Sample Received hplc HPLC Purity Analysis start->hplc lcms LC-MS Identity Confirmation start->lcms data_analysis Data Analysis & Purity Calculation hplc->data_analysis lcms->data_analysis nmr NMR Structural Verification forced_degradation Forced Degradation Study decision Pass / Fail data_analysis->decision pass Sample Meets Purity Specification decision->pass Purity ≥ 98% and Identity Confirmed fail Further Investigation / Re-purification decision->fail Purity < 98% or Identity Not Confirmed fail->nmr fail->forced_degradation

Caption: Workflow for assessing the purity of a this compound sample.

Signaling_Pathway Serotonin Serotonin (5-HT) Receptor 5-HT2B Receptor Serotonin->Receptor Activates LY266097 LY266097 HCl (Antagonist) LY266097->Receptor Blocks G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified signaling pathway of the 5-HT2B receptor.

Troubleshooting_Logic start Analytical Issue Encountered check_hplc Is it an HPLC issue? start->check_hplc check_lcms Is it an LC-MS issue? check_hplc->check_lcms No hplc_solutions Refer to HPLC Troubleshooting Guide: - Check mobile phase - Check column - Check sample prep - Check detector settings check_hplc->hplc_solutions Yes check_nmr Is it an NMR issue? check_lcms->check_nmr No lcms_solutions Refer to LC-MS Troubleshooting Guide: - Optimize ion source - Calibrate mass analyzer - Check for clogs check_lcms->lcms_solutions Yes nmr_solutions Refer to NMR Troubleshooting Guide: - Re-shim spectrometer - Check solvent and sample purity - Adjust acquisition parameters check_nmr->nmr_solutions Yes other_issue Consult Instrument Manual or Contact Technical Support check_nmr->other_issue No

Caption: Logical diagram for troubleshooting common analytical issues.

References

Technical Support Center: LY266097 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working with LY266097 hydrochloride. The focus is on preventing and identifying sources of contamination to ensure the integrity and reproducibility of experimental results.

Section 1: Compound Properties, Handling, and Storage

Proper handling and storage of this compound are the first lines of defense against chemical contamination and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

This compound is a selective serotonin (B10506) 5-HT2B receptor antagonist.[1][2] Its key properties are summarized below.

PropertyValueCitations
Chemical Name 1-[(2-Chloro-3,4-dimethoxyphenyl)methyl]-2,3,4,9-tetrahydro-6-methyl-1H-pyrido[3,4-b]indole hydrochloride[2]
Molecular Formula C₂₁H₂₃ClN₂O₂·HCl
Molecular Weight 407.33 g/mol [2]
Purity ≥98% (HPLC)[2]
Binding Affinity (pKi) 9.8 for 5-HT2B, 7.7 for 5-HT2A, 7.6 for 5-HT2C[1][3]
Appearance Solid powder[4]

Q2: How should I properly store and handle the solid this compound powder?

Proper storage is critical. The hydrochloride salt form can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] Moisture contamination can affect the compound's mass and stability.

  • Storage: Store the solid powder at +4°C or -20°C in a tightly sealed container.[2][4] For long-term storage and to prevent moisture absorption, place the container inside a desiccator with a suitable desiccant.[6]

  • Handling: When weighing the powder, minimize its exposure to ambient air.[5] If possible, handle it in a controlled-humidity environment like a glove box.[7] If a controlled environment is not available, work quickly and reseal the container immediately after use.[5] Always wear appropriate personal protective equipment (PPE), such as gloves and safety goggles.[5]

Q3: How do I prepare and store stock solutions of this compound?

Preparing a concentrated stock solution that can be diluted to working concentrations is standard practice.

SolventMaximum ConcentrationCitations
DMSO 100 mM (40.73 mg/mL)[2][3]
Ethanol 100 mM (40.73 mg/mL)[2]

Stock Solution Storage:

  • Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • For short-term storage (up to 1 month), -20°C is recommended.[1]

  • For long-term storage (up to 6 months), -80°C is recommended.[1]

  • Always store solutions sealed and protected from light.[1]

Workflow for Handling and Solution Preparation

G cluster_storage Receiving & Storage cluster_prep Stock Solution Preparation (Aseptic) cluster_use Working Solution receive Receive Compound log Log Lot Number & Date receive->log store Store in Desiccator at recommended temp log->store equilibrate Equilibrate to Room Temp (in desiccator) store->equilibrate weigh Weigh Quickly in controlled environment equilibrate->weigh dissolve Dissolve in Sterile DMSO or Ethanol weigh->dissolve filter Sterile Filter (0.22 µm) into sterile tube dissolve->filter aliquot Aliquot into single-use cryovials filter->aliquot store_stock Store at -20°C or -80°C (Protected from light) aliquot->store_stock thaw Thaw One Aliquot store_stock->thaw dilute Dilute to Final Conc. in Sterile Media/Buffer thaw->dilute use Use Immediately in Experiment dilute->use

Workflow for handling this compound.

Section 2: Troubleshooting Biological Contamination

Biological contamination is a common and serious problem in cell-based assays.[8][9] Contaminants compete for nutrients and can produce toxins, altering cellular physiology and rendering results unreliable.[10]

Frequently Asked Questions (FAQs)

Q1: My cell culture medium turned cloudy and the pH dropped (color changed to yellow) shortly after adding my LY266097 working solution. What happened?

This is a classic sign of bacterial contamination.[9] Bacteria multiply rapidly and their metabolic byproducts cause a sudden drop in pH.[9] Under a microscope, you will likely see tiny, moving granules between your cells.[9] The source could be the working solution if it was prepared with non-sterile reagents or handled with poor aseptic technique.

Q2: I noticed thin, white filaments floating in my culture, and some fuzzy patches on the bottom of the dish. What is this?

This indicates fungal (mold) contamination.[9] Fungal spores are airborne and can be introduced from the environment or contaminated equipment.[8][10] Microscopically, you will see a network of multicellular filaments (hyphae).

Q3: My cells are growing very slowly and appear unhealthy, but the media is clear. Could this be contamination?

This may be a sign of mycoplasma contamination.[8] Mycoplasma are very small bacteria that lack a cell wall, so they are not visible to the naked eye and do not cause turbidity in the media.[8] They are a pervasive and often undetected contaminant that can significantly alter cell behavior.[11] Specific PCR-based or fluorescent dye-based kits are required for detection.

Troubleshooting Guide for Biological Contaminants
ContaminantVisual Cues (Macroscopic)Microscopic AppearanceKey Prevention Steps
Bacteria Sudden turbidity (cloudiness), rapid drop in pH (media turns yellow).[9]Small, granular, rod-shaped, or spiral-shaped objects moving between cells.[10]Strict aseptic technique, sterile filtering of all solutions added to cultures, regular cleaning of incubators and hoods.[8]
Fungi (Mold/Yeast) Filaments or fuzzy growths in media; yeast may cause slight turbidity.[8][9]Mold: thread-like hyphae. Yeast: individual oval or budding spherical particles.[10]Use filtered pipette tips, keep flasks/dishes covered, clean lab and equipment regularly to reduce airborne spores.[10]
Mycoplasma No visible change in media clarity; cells may look unhealthy or grow poorly.[8]Not visible with a standard light microscope.[8]Quarantine and test all new cell lines, use certified contamination-free reagents and sera, avoid sharing media between cell lines.[8][11]

Decision Tree for Identifying Contamination

G observe Observe Cell Culture q_cloudy Is media cloudy? observe->q_cloudy q_filaments Are there visible filaments or fuzz? q_cloudy->q_filaments No bacteria Probable Cause: Bacterial Contamination q_cloudy->bacteria Yes q_unhealthy Are cells unhealthy (slow growth, high death)? q_filaments->q_unhealthy No fungi Probable Cause: Fungal Contamination q_filaments->fungi Yes mycoplasma Possible Cause: Mycoplasma Contamination q_unhealthy->mycoplasma Yes no_contam Contamination Unlikely q_unhealthy->no_contam No action_discard Action: Discard Culture, Decontaminate Area, Review Aseptic Technique bacteria->action_discard fungi->action_discard action_test Action: Isolate Culture, Use Specific Mycoplasma Test (e.g., PCR) mycoplasma->action_test G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2B Receptor gq Gq Protein receptor->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 cleaves serotonin Serotonin (5-HT) serotonin->receptor Agonist ly266097 LY266097 ly266097->receptor Antagonist (Blocks Binding) ip3 IP3 dag DAG er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 erk ERK Phosphorylation (pERK) pkc->erk leads to

References

Technical Support Center: Long-Term Storage of LY266097 Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the long-term storage and handling of LY266097 hydrochloride solutions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol (B145695), with a solubility of up to 100 mM in both solvents. For most biological applications, preparing a high-concentration stock solution in DMSO is recommended.

Q2: How should I store the solid compound and stock solutions of this compound?

A2: The solid form of this compound should be stored at -20°C for long-term stability, where it can be stable for at least three years[1]. Stock solutions in DMSO or ethanol should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month. When storing, ensure the container is sealed and protected from moisture and light.

Q3: Can I store this compound solutions in aqueous buffers?

A3: While this compound is used in aqueous buffers for biological assays, long-term storage in these solutions is not recommended due to the potential for hydrolysis and reduced stability. It is best to prepare fresh dilutions in your aqueous buffer from a frozen DMSO stock solution on the day of the experiment.

Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

A4: Precipitation can occur if the solubility of this compound in the aqueous buffer is exceeded. To address this, you can try the following:

  • Lower the final concentration: The compound may be more soluble at a lower concentration in your assay medium.

  • Increase the percentage of DMSO in the final solution: However, be mindful that high concentrations of DMSO can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.

  • Use a pre-warmed aqueous buffer: Adding a cold stock solution to a warm buffer can sometimes induce precipitation.

  • Vortex gently while diluting: This can help to ensure the compound is evenly dispersed.

Q5: My this compound solution has changed color. Is it still usable?

A5: A color change may indicate degradation of the compound. It is recommended to discard the solution and prepare a fresh one from a new stock to ensure the reliability of your experimental results.

Data Presentation

Table 1: Solubility of this compound

SolventMaximum ConcentrationReference
DMSO100 mM
Ethanol100 mM

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Solid-20°C≥ 3 years[1]
Solution in DMSO/Ethanol-80°CUp to 6 months
Solution in DMSO/Ethanol-20°CUp to 1 month

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound. For example, to prepare 1 mL of a 10 mM solution, you will need 4.07 mg (Molecular Weight = 407.33 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the solid compound.

    • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary.

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol for Assessing the Stability of this compound Solutions (Forced Degradation Study)

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • High-intensity light source (for photostability testing)

    • Oven (for thermal stability testing)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Procedure:

    • Acidic Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 70°C) for a defined period.

    • Photostability: Expose an aliquot of the stock solution to a high-intensity light source for a defined period, alongside a control sample wrapped in foil.

    • Sample Analysis: At various time points, neutralize the acidic and alkaline samples. Analyze all samples, including a non-stressed control, by HPLC to determine the percentage of the parent compound remaining and to identify any degradation products.

Visualizations

G cluster_Storage Long-Term Storage Workflow Solid Solid LY266097 HCl StockSolution Prepare Stock Solution (e.g., 10 mM in DMSO) Solid->StockSolution Dissolve in anhydrous DMSO Aliquot Aliquot into smaller volumes StockSolution->Aliquot To avoid freeze-thaw cycles Store Store at -80°C Aliquot->Store WorkingSolution Prepare fresh working solution in aqueous buffer for experiment Store->WorkingSolution Thaw one aliquot

Caption: Recommended workflow for the long-term storage and preparation of this compound solutions.

G cluster_Pathway Simplified 5-HT2B Receptor Signaling Pathway Serotonin Serotonin (5-HT) HT2BR 5-HT2B Receptor Serotonin->HT2BR Agonist Gq11 Gq/11 HT2BR->Gq11 Activates LY266097 LY266097 HCl LY266097->HT2BR Antagonist PLC Phospholipase C (PLC) Gq11->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolyzes PIP2 to Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Cellular Responses (e.g., cell proliferation, contraction) Ca_PKC->Downstream

Caption: this compound acts as an antagonist at the 5-HT2B receptor, blocking serotonin-induced signaling.

References

Validation & Comparative

Comparative Analysis of LY266097 Hydrochloride Selectivity for 5-HT Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Selectivity Profile of LY266097 Hydrochloride in Comparison to Other 5-HT Receptor Ligands.

This guide provides a detailed comparison of the binding affinity and selectivity of this compound for various serotonin (B10506) (5-HT) receptors. The data presented herein is intended to assist researchers in evaluating its potential as a selective pharmacological tool for studying the 5-HT2B receptor.

Executive Summary

This compound is a potent and highly selective antagonist for the 5-HT2B receptor.[1] Experimental data consistently demonstrates its significantly greater affinity for the 5-HT2B subtype over other 5-HT2 receptors, namely 5-HT2A and 5-HT2C. This high selectivity makes it a valuable tool for elucidating the physiological and pathological roles of the 5-HT2B receptor. While comprehensive data across all 5-HT receptor families is limited in the public domain, the available information underscores its utility as a specific 5-HT2B antagonist in preclinical research.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (pKi and Ki) of this compound and other reference 5-HT receptor ligands across various 5-HT receptor subtypes. This allows for a direct comparison of the selectivity of LY266097.

Compound5-HT1A5-HT2A5-HT2B5-HT2C5-HT35-HT7
LY266097 -7.7 (pKi)9.8 (pKi) 7.6 (pKi)--
WAY-100635 8.87 (pIC50) ----Low Affinity
Ketanserin -High Affinity Low AffinityModerate Affinity--
Ritanserin -High Affinity (Ki = 0.39 nM) -High Affinity-Moderate Affinity
Ondansetron ----High Affinity (Ki = 6.16 nM) -
SB-269970 Low Affinity----8.3 (pKi)

Experimental Protocols

The binding affinity data presented in this guide is typically determined using radioligand binding assays. Below is a representative protocol for such an assay, based on common methodologies.

Objective: To determine the binding affinity of a test compound (e.g., LY266097) for a specific 5-HT receptor subtype by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target human 5-HT receptor subtype (e.g., 5-HT2B)

  • Radioligand specific for the target receptor (e.g., [³H]-LSD for 5-HT2B)

  • Test compound (this compound) at various concentrations

  • Non-specific binding control (a high concentration of a known ligand for the target receptor)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates through a series of centrifugation steps. The final pellet is resuspended in the assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a final volume of 250 µL.

  • Incubation:

    • Total Binding: Cell membranes, radioligand, and assay buffer are incubated together.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled competing ligand are incubated.

    • Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound (LY266097) are incubated.

  • Equilibrium: The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway of the 5-HT2B Receptor

The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

G 5-HT2B Receptor Signaling Pathway 5-HT 5-HT 5-HT2B Receptor 5-HT2B Receptor 5-HT->5-HT2B Receptor Binds to Gq/11 Gq/11 5-HT2B Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Triggers PKC PKC DAG->PKC Activates Ca2+ Release->PKC Co-activates Cellular Response Cellular Response PKC->Cellular Response Leads to

Caption: Simplified Gq/11 signaling cascade initiated by 5-HT2B receptor activation.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay used to determine the binding affinity of a compound like LY266097.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound & Unbound Ligand Incubation->Filtration Washing Washing of Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Calculation of IC50 and Ki Values Counting->Data_Analysis

Caption: Key steps in a competitive radioligand binding assay to determine compound affinity.

References

A Comparative Guide to LY266097 Hydrochloride and Other 5-HT2B Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The serotonin (B10506) 2B (5-HT2B) receptor, a G protein-coupled receptor, has emerged as a significant target in various physiological and pathological processes. Its involvement in cardiovascular function, gastrointestinal motility, and central nervous system activities has made its antagonists a subject of intensive research.[1][2] This guide provides a detailed comparison of LY266097 hydrochloride, a potent and selective 5-HT2B antagonist, with other notable antagonists, supported by experimental data and methodologies.

LY266097 is a selective 5-HT2B receptor antagonist with a high affinity, demonstrating over 100-fold greater selectivity for the 5-HT2B receptor compared to the 5-HT2A and 5-HT2C subtypes.[3][4] This selectivity is crucial for minimizing off-target effects in therapeutic applications. Research has shown its potential in attenuating amphetamine-induced locomotion in rats and reducing tactile allodynia in models of neuropathic pain.[5]

Data Presentation: Comparative Analysis of 5-HT2B Antagonists

The following table summarizes the binding affinities and functional potencies of this compound and other selected 5-HT2B antagonists. This quantitative data allows for a direct comparison of their potency and selectivity.

Compound5-HT2B Ki (nM)5-HT2B pKi5-HT2B IC50 (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)Selectivity (over 5-HT2A/2C)
LY266097 0.5[5]9.3 - 9.8[3][4][6]-19.5[5]24.55[5]>100-fold[3][4]
RS-127445 0.3[2]----~1000-fold[2]
RQ-00310941 2.0[2]---->2000-fold[2]
BF-1 2.7[2]-----
PRX-08066 ~3.4[2]-----
Methysergide --1.4[7]---
Methiothepin --3[7]---
Metergoline --4.5[7]---
SB 206553 --5.4[7]---
Ritanserin --17[7]---
SB-204741 --70[7]---
Ketanserin --1700[7]---

Signaling Pathway

The 5-HT2B receptor primarily couples to Gq/11 proteins.[8][9][10] Ligand binding initiates a cascade that activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[9][11][12] This pathway can subsequently activate the mitogen-activated protein kinase (MAPK/ERK) cascade, influencing cell proliferation and differentiation.[9][10] The receptor can also engage β-arrestin signaling pathways.[8][13]

G agonist 5-HT (Agonist) receptor 5-HT2B Receptor agonist->receptor Activates antagonist LY266097 antagonist->receptor Blocks g_protein Gq/11 receptor->g_protein Activates beta_arrestin β-Arrestin receptor->beta_arrestin Recruits plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates mapk MAPK/ERK Pathway pkc->mapk Activates proliferation Cell Proliferation, Hypertrophy mapk->proliferation Leads to

Caption: 5-HT2B Receptor Signaling Pathway.

Experimental Protocols

The characterization of 5-HT2B antagonists like this compound relies on standardized in vitro assays to determine their binding affinity, potency, and selectivity.

Radioligand Binding Assays

These assays are employed to determine the affinity (Ki) of a compound for the receptor.

  • Objective: To measure the ability of an unlabeled antagonist (e.g., LY266097) to compete with a radiolabeled ligand for binding to the 5-HT2B receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO-K1) stably expressing the recombinant human 5-HT2B receptor.[14][15]

    • Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]LSD or [3H]mesulergine) and varying concentrations of the competing test compound.[14]

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., IP1 Accumulation Assay)

Functional assays measure the ability of an antagonist to block the downstream signaling initiated by an agonist.

  • Objective: To determine the potency (IC50) of an antagonist in inhibiting the agonist-induced production of a second messenger, such as inositol monophosphate (IP1).

  • Methodology:

    • Cell Culture: CHO-K1 cells stably expressing the human 5-HT2B receptor are plated in multi-well plates.[7]

    • Incubation: Cells are incubated with various concentrations of the antagonist compound (e.g., LY266097) for a defined period.

    • Stimulation: A fixed concentration of a 5-HT2B agonist (e.g., serotonin) is added to stimulate the receptor and induce IP1 production.[7]

    • Lysis and Detection: The cells are lysed, and the accumulated IP1 is measured, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence).

    • Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the agonist-induced response (IC50) is calculated by fitting the data to a dose-response curve.

Experimental Workflow

The discovery and development of selective 5-HT2B antagonists follow a structured workflow, from initial screening to preclinical evaluation.

G hts High-Throughput Screening (HTS) of Compound Library primary Primary Assay: Radioligand Binding (5-HT2B Affinity) hts->primary hits Initial Hits primary->hits secondary Secondary Assay: Functional Antagonism (e.g., IP1, Ca²⁺ Flux) selectivity Selectivity Profiling (vs. 5-HT2A, 5-HT2C, etc.) secondary->selectivity hits->secondary leads Selective Leads selectivity->leads optimization Lead Optimization (SAR, ADMET Properties) leads->optimization preclinical Preclinical Candidates optimization->preclinical invivo In Vivo Efficacy Studies (Animal Models of Disease) preclinical->invivo

Caption: Workflow for 5-HT2B Antagonist Discovery.

References

A Comparative In Vivo Efficacy Analysis: LY266097 Hydrochloride and SB 200646A in Serotonin Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating therapeutic agents targeting serotonin (B10506) receptors, understanding the in vivo efficacy of selective antagonists is paramount. This guide provides a comparative overview of two prominent compounds, LY266097 hydrochloride and SB 200646A, focusing on their performance in preclinical models relevant to neuropsychiatric disorders. While direct comparative studies are limited, this document synthesizes available data to facilitate an informed evaluation.

Compound Overview

This compound is recognized as a selective antagonist of the 5-HT2B receptor.[1][2][3] Its investigation has primarily centered on its potential role in modulating dopamine (B1211576) and glutamate (B1630785) neurotransmission, with implications for depressive disorders.[2]

SB 200646A is characterized as a selective 5-HT2C/2B receptor antagonist.[4][5] Extensive in vivo research has demonstrated its anxiolytic-like properties and its influence on dopamine neuron activity.[1][4][6]

In Vivo Efficacy Data

The following tables summarize key in vivo efficacy data for each compound from separate studies. It is crucial to note that the experimental conditions, including animal models and methodologies, differ between the studies, precluding a direct quantitative comparison.

Table 1: In Vivo Efficacy of this compound
Model/Test Species Dose/Route Key Findings Reference
In Vivo ElectrophysiologySprague-Dawley Rat0.6 mg/kg/day for 2 days; i.p.Co-administration with escitalopram (B1671245) rescued an escitalopram-induced decrease in dopamine neuron firing activity.[2]
In Vivo ElectrophysiologySprague-Dawley RatNot specifiedAdministration alone or with escitalopram increased pyramidal neuron firing and burst activity in the mPFC.[2]
Amphetamine-Induced LocomotionRatNot specifiedAttenuates amphetamine-induced locomotion.[2]
Table 2: In Vivo Efficacy of SB 200646A
Model/Test Species Dose/Route Key Findings Reference
mCPP-induced HypolocomotionRatNot specifiedDose-dependently blocked mCPP-induced hypolocomotion with an estimated ID50 of 19.2 mg/kg, p.o.[4]
mCPP-induced Hypophagia23h Food-deprived RatNot specifiedBlocked mCPP-induced hypophagia with an estimated ID50 of 18.3 mg/kg, p.o.[4]
Social Interaction Test (mCPP-induced anxiety)Rat20, 40 mg/kg, p.o.Reversed mCPP-induced anxiety.[4]
Social Interaction Test (anxiolytic effect)Rat2-40 mg/kg, p.o.Increased active social interaction without affecting locomotor activity, consistent with an anxiolytic action.[4]
Geller-Seifter Conflict TestRat5-40 mg/kg, p.o.Increased suppressed responding, indicative of anxiolytic activity.[1]
Marmoset Conflict TestMarmoset10, 20 mg/kg, p.o.Increased suppressed responding for a food reward, indicative of anxiolytic activity.[1]
In Vivo ElectrophysiologySprague-Dawley Rat4-16 mg/kg, i.v. (acute)Increased firing rate and burst events in VTA dopamine neurons.[6]
In Vivo ElectrophysiologySprague-Dawley Rat20 mg/kg, i.p. (chronic)Decreased the number of spontaneously active VTA dopamine neurons.[6]

Signaling Pathways and Mechanisms of Action

Both LY266097 and SB 200646A exert their effects through the antagonism of serotonin receptors, which are G protein-coupled receptors (GPCRs). Their blockade of 5-HT2B and/or 5-HT2C receptors interferes with downstream signaling cascades, ultimately influencing neuronal excitability and neurotransmitter release.

cluster_serotonin Serotonin (5-HT) Signaling cluster_antagonists Antagonist Intervention 5HT 5-HT 5HT2B_R 5-HT2B Receptor 5HT->5HT2B_R 5HT2C_R 5-HT2C Receptor 5HT->5HT2C_R Gq_11 Gq/11 5HT2B_R->Gq_11 5HT2C_R->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Neuronal_Excitation Neuronal Excitation & Neurotransmitter Release IP3_DAG->Neuronal_Excitation LY266097 LY266097 LY266097->5HT2B_R Blocks SB200646A SB 200646A SB200646A->5HT2B_R Blocks SB200646A->5HT2C_R Blocks

Caption: Serotonin Receptor Antagonism Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. The following sections outline the key experimental protocols cited in this guide.

In Vivo Electrophysiology (LY266097)
  • Animal Model: Anesthetized male Sprague-Dawley rats were used.

  • Drug Administration: this compound was administered intraperitoneally (i.p.) at a dose of 0.6 mg/kg/day for two days, often in conjunction with the SSRI escitalopram.

  • Recording: Extracellular single-unit recordings of dopamine neurons in the ventral tegmental area (VTA) and pyramidal neurons in the medial prefrontal cortex (mPFC) were conducted to measure firing rate and burst activity.[2]

Animal_Prep Anesthetized Sprague-Dawley Rat Drug_Admin LY266097 (0.6 mg/kg/day, i.p.) +/- Escitalopram Animal_Prep->Drug_Admin Surgery Stereotaxic Surgery Drug_Admin->Surgery Recording Extracellular Single-Unit Recording (VTA & mPFC) Surgery->Recording Data_Analysis Analysis of Firing Rate and Burst Activity Recording->Data_Analysis

Caption: Experimental Workflow for In Vivo Electrophysiology.

mCPP-Induced Behavioral Models (SB 200646A)
  • Animal Model: Rats were utilized for these experiments. For the hypophagia model, animals were food-deprived for 23 hours.

  • Drug Administration: SB 200646A was administered orally (p.o.). The agonist m-chlorophenylpiperazine (mCPP) was administered intraperitoneally (i.p.) to induce behaviors such as hypolocomotion and hypophagia.

  • Behavioral Assessment:

    • Hypolocomotion: Animal movement was quantified using automated activity monitors.

    • Hypophagia: The amount of food consumed within a specific time frame was measured.

  • Data Analysis: The dose of SB 200646A required to inhibit 50% of the mCPP-induced effect (ID50) was calculated.[4]

Conflict Models of Anxiety (SB 200646A)
  • Animal Models:

    • Geller-Seifter Test: Rats were trained to press a lever for a food reward, with lever presses during a specific tone being punished with a mild foot shock.

    • Marmoset Conflict Test: Marmosets were trained to lever press for a palatable food reward, with presses being suppressed by air puffs.

  • Drug Administration: SB 200646A was administered orally (p.o.) prior to the test session.

  • Behavioral Assessment: The primary measure was the rate of responding during the conflict (punishment) periods. An increase in suppressed responding is indicative of an anxiolytic effect.[1]

cluster_gs Geller-Seifter Test cluster_marmoset Marmoset Conflict Test Rat_Training_GS Rat Training (Lever press for food) Conflict_Intro_GS Punishment Introduction (Foot shock during tone) Rat_Training_GS->Conflict_Intro_GS Drug_Admin_GS SB 200646A (p.o.) Conflict_Intro_GS->Drug_Admin_GS Test_Session_GS Measure Suppressed Lever Pressing Drug_Admin_GS->Test_Session_GS Marmoset_Training Marmoset Training (Lever press for food) Conflict_Intro_Marmoset Punishment Introduction (Air puffs) Marmoset_Training->Conflict_Intro_Marmoset Drug_Admin_Marmoset SB 200646A (p.o.) Conflict_Intro_Marmoset->Drug_Admin_Marmoset Test_Session_Marmoset Measure Suppressed Lever Pressing Drug_Admin_Marmoset->Test_Session_Marmoset

Caption: Workflow for Conflict Models of Anxiety.

Conclusion

Both this compound and SB 200646A demonstrate significant in vivo activity related to the modulation of serotonin receptor signaling. LY266097, as a selective 5-HT2B antagonist, shows promise in models relevant to depression through its effects on dopamine and glutamate pathways. SB 200646A, a 5-HT2C/2B antagonist, has a more established profile in preclinical anxiety models, with demonstrated efficacy across multiple behavioral paradigms.

The selection of one compound over the other will depend on the specific research question and therapeutic indication. For studies focused specifically on the role of the 5-HT2B receptor in depression-related neurocircuitry, LY266097 is a valuable tool. For investigations into anxiolytic drug development targeting the 5-HT2C and 5-HT2B receptors, SB 200646A offers a robust pharmacological profile with a wealth of supporting in vivo data. Further head-to-head comparative studies would be invaluable for a more definitive assessment of their relative in vivo efficacy.

References

Validating the Antagonistic Effect of LY266097 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the serotonergic system, specifically the 5-HT2B receptor, LY266097 hydrochloride has emerged as a critical tool. This guide provides a comprehensive comparison of this compound with other common 5-HT2B receptor antagonists, supported by experimental data and detailed protocols to aid in the validation of its antagonistic effects.

Executive Summary

This compound is a potent and selective antagonist of the serotonin (B10506) 2B (5-HT2B) receptor.[1] However, its pharmacological profile is nuanced, with some studies characterizing it as a biased agonist, exhibiting partial agonism towards the Gq-mediated signaling pathway while acting as an antagonist for β-arrestin2 recruitment.[2][3][4] This guide will delve into its comparative efficacy and selectivity against other well-established 5-HT2B antagonists, namely SB 204741 and RS-127445, and provide detailed experimental procedures for independent validation.

Comparative Analysis of 5-HT2B Receptor Antagonists

The selection of an appropriate antagonist is crucial for elucidating the physiological and pathological roles of the 5-HT2B receptor. The following tables summarize the binding affinities and selectivity profiles of this compound, SB 204741, and RS-127445.

Table 1: Binding Affinity (pKi) of Antagonists for Human 5-HT2 Receptor Subtypes

Compound5-HT2B5-HT2A5-HT2CReference
This compound9.3 - 9.87.77.6[1][5]
SB 2047417.1 - 7.95< 5.25.82[6]
RS-1274459.5~6.5~6.5[6][7]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Selectivity Profile of 5-HT2B Antagonists

CompoundSelectivity for 5-HT2B vs 5-HT2ASelectivity for 5-HT2B vs 5-HT2CReference
This compound>100-fold>100-fold[1]
SB 204741>100-fold~20 to 135-fold[6]
RS-127445~1000-fold~1000-fold[6][7]

Note: Selectivity is calculated from the ratio of Ki values.

Experimental Protocols

To facilitate the independent validation of this compound's antagonistic properties, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for 5-HT2B Receptor

This protocol is designed to determine the binding affinity of a test compound (e.g., this compound) for the 5-HT2B receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Membrane preparations from CHO-K1 cells stably transfected with the human 5-HT2B receptor.[1]

  • Radioligand: [3H]-5-HT (Serotonin).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound and other antagonists (SB 204741, RS-127445) at various concentrations.

  • Non-specific Binding Control: 10 µM unlabeled serotonin.

  • Scintillation Cocktail.

  • 96-well plates and filter mats (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine). [8]

  • Filtration apparatus and scintillation counter.

Procedure: [8][9]

  • Membrane Preparation: Thaw the membrane preparation on ice and resuspend in the final assay binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:

    • 50 µL of test compound at various concentrations or vehicle (for total binding) or 10 µM unlabeled serotonin (for non-specific binding).

    • 50 µL of [3H]-5-HT at a concentration near its Kd.

    • 150 µL of the diluted membrane preparation (typically 5-20 µg of protein).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid vacuum filtration onto the pre-soaked GF/C filter mats using a 96-well cell harvester.

  • Washing: Wash the filters four times with ice-cold wash buffer.

  • Drying: Dry the filter mats for 30 minutes at 50°C.

  • Scintillation Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Molecular Interactions and Processes

To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

G Experimental Workflow for GPCR Antagonist Validation cluster_0 In Vitro Characterization cluster_1 Cellular & In Vivo Validation A Radioligand Binding Assay (Determine Ki) B Functional Assay (e.g., Ca2+ Flux) (Determine IC50/pA2) A->B Confirm Functional Antagonism C Selectivity Profiling (vs. other 5-HT subtypes) B->C Assess Specificity D Downstream Signaling Pathway Analysis (e.g., Western Blot for pERK) C->D Elucidate Mechanism E Animal Model of Disease (e.g., Pulmonary Hypertension) D->E Evaluate In Vivo Efficacy F Pharmacokinetic Analysis (ADME) E->F Determine Drug-like Properties

Figure 1: Experimental Workflow for GPCR Antagonist Validation.

G Logical Relationship for Antagonist Selection Start Start: Need for 5-HT2B Antagonist HighAffinity High Affinity? (Low Ki/High pKi) Start->HighAffinity HighSelectivity High Selectivity? (vs. 5-HT2A/2C) HighAffinity->HighSelectivity Yes Reject Re-evaluate or Choose Alternative HighAffinity->Reject No AntagonistActivity Pure Antagonist or Biased Agonist? HighSelectivity->AntagonistActivity Yes HighSelectivity->Reject No InVivoEfficacy In Vivo Efficacy? AntagonistActivity->InVivoEfficacy Consider Profile Select Select Compound for Study InVivoEfficacy->Select Yes InVivoEfficacy->Reject No G 5-HT2B Receptor Signaling Pathways cluster_receptor cluster_gq Gq-Protein Pathway cluster_arrestin β-Arrestin Pathway Serotonin Serotonin (5-HT) or Agonist Receptor 5-HT2B Receptor Serotonin->Receptor Gq Gαq/11 Receptor->Gq Activates Arrestin β-Arrestin 2 Receptor->Arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (ERK) PKC->MAPK Internalization Receptor Internalization Arrestin->Internalization LY266097 LY266097 (Biased Agonist) LY266097->Gq Partially Activates LY266097->Arrestin Blocks Recruitment

References

Comparative Guide to Control Experiments for LY266097 Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of control experiments for studies involving LY266097 hydrochloride, a selective serotonin (B10506) 5-HT2B receptor antagonist. It includes comparisons with an alternative compound, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid in the design and interpretation of research.

Introduction to this compound

LY266097 is a potent and selective antagonist of the serotonin 2B (5-HT2B) receptor.[1] It exhibits over 100-fold selectivity for the 5-HT2B receptor over the 5-HT2A and 5-HT2C receptor subtypes.[2][3] However, some research suggests that LY266097 may act as a biased agonist, showing preference for Gq signaling over β-arrestin2 recruitment.[2][4] This compound is a valuable tool for investigating the physiological and pathological roles of the 5-HT2B receptor, which is implicated in a variety of processes including cardiovascular function, fibrosis, and neurotransmission.[1]

Comparative Analysis: LY266097 vs. SB-200646A

A key aspect of rigorous scientific research is the comparison of a compound of interest with other well-characterized molecules. SB-200646A is another selective 5-HT2B/2C receptor antagonist and serves as an excellent comparator for studies involving LY266097.

Table 1: Comparison of Receptor Binding Affinities (pKi)

Compound5-HT2B5-HT2A5-HT2CReference
This compound 9.3 - 9.87.77.6[5][6]
SB-200646A 7.55.26.9

Table 2: Comparison of Functional Activity

CompoundAssay TypeReceptorActivityEC50/IC50Reference
This compound Calcium Flux5-HT2BPartial Agonist41 nM (EC50)[4]
This compound β-arrestin2 Recruitment5-HT2BAntagonistPotent Antagonism[4]
SB-200646A Not specified5-HT2B/2CAntagonistNot specified
Serotonin (Control Agonist) IP1 Accumulation5-HT2BAgonist2.9 nM (EC50)[5]

Signaling Pathways

The 5-HT2B receptor primarily signals through two pathways: the Gq/11 pathway and the β-arrestin pathway. Understanding these pathways is crucial for designing and interpreting functional assays.

Gq/11 Signaling Pathway

Activation of the Gq/11 pathway by a 5-HT2B receptor agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_Pathway cluster_membrane Cell Membrane 5HT2B 5-HT2B Receptor Gq Gq/11 5HT2B->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Agonist 5-HT2B Agonist Agonist->5HT2B

Caption: Gq/11 signaling pathway of the 5-HT2B receptor.

β-arrestin Signaling Pathway

Upon agonist binding, the 5-HT2B receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and initiation of a separate wave of signaling events.

Beta_Arrestin_Pathway cluster_membrane Cell Membrane 5HT2B_P Phosphorylated 5-HT2B Receptor Beta_Arrestin β-arrestin 5HT2B_P->Beta_Arrestin Recruits Agonist 5-HT2B Agonist 5HT2B 5-HT2B Receptor Agonist->5HT2B GRK GRK 5HT2B->GRK Activates GRK->5HT2B Phosphorylates Internalization Receptor Internalization Beta_Arrestin->Internalization Signaling Downstream Signaling Beta_Arrestin->Signaling

Caption: β-arrestin signaling pathway of the 5-HT2B receptor.

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible and comparable results.

In Vitro Assays

In_Vitro_Workflow Start Start: Characterize Compound Binding Radioligand Binding Assay (Determine Ki) Start->Binding Functional_Gq Functional Assays (Gq-mediated) - Inositol Phosphate Accumulation (EC50/IC50) - Calcium Mobilization (EC50/IC50) Binding->Functional_Gq Functional_Arrestin Functional Assay (β-arrestin) - β-arrestin Recruitment (EC50/IC50) Functional_Gq->Functional_Arrestin Data_Analysis Data Analysis and Comparison Functional_Arrestin->Data_Analysis

Caption: General workflow for in vitro characterization.

This assay measures the affinity of a test compound for the 5-HT2B receptor by its ability to compete with a radiolabeled ligand.

  • Materials:

    • Membrane preparation from cells expressing the human 5-HT2B receptor (e.g., CHO-K1 or HEK293 cells).

    • Radioligand: [3H]-LSD or [3H]-5-HT.

    • Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2B ligand (e.g., 10 µM serotonin).

    • Test compounds: LY266097, SB-200646A, and other controls.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

    • Scintillation fluid.

    • Glass fiber filters.

  • Procedure:

    • In a 96-well plate, add assay buffer, the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value for each test compound. Convert IC50 to Ki using the Cheng-Prusoff equation.

This assay measures the accumulation of IP1, a stable metabolite in the Gq signaling cascade, using Homogeneous Time-Resolved Fluorescence (HTRF).

  • Materials:

    • Cells stably expressing the human 5-HT2B receptor (e.g., CHO-K1 or HEK293).

    • HTRF IP-One assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate conjugate).

    • Stimulation buffer containing LiCl.

    • Test compounds and controls.

  • Procedure:

    • Plate the cells in a 96- or 384-well plate and culture overnight.

    • Remove the culture medium and add the stimulation buffer containing various concentrations of the test compound.

    • Incubate for 30-60 minutes at 37°C.

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the fluorescence at 620 nm and 665 nm on an HTRF-compatible plate reader.

    • Calculate the HTRF ratio and determine the EC50 or IC50 values.

This assay measures the transient increase in intracellular calcium concentration following the activation of the Gq pathway.

  • Materials:

    • Cells stably expressing the human 5-HT2B receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Probenecid (to prevent dye leakage).

    • Test compounds and controls.

  • Procedure:

    • Plate cells in a black-walled, clear-bottom 96- or 384-well plate and culture overnight.

    • Load the cells with the calcium-sensitive dye in assay buffer, often containing probenecid, and incubate for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Using a fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation), measure the baseline fluorescence.

    • Inject the test compounds at various concentrations and immediately begin recording the fluorescence intensity over time.

    • Determine the peak fluorescence response and calculate EC50 or IC50 values.

In Vivo Assays

In_Vivo_Workflow Start Start: In Vivo Evaluation Selectivity Head-Twitch Response (HTR) in Mice (Assess 5-HT2A receptor interaction) Start->Selectivity Efficacy Neuropathic Pain Model in Rats (Assess therapeutic potential) Selectivity->Efficacy Data_Analysis Behavioral Data Analysis Efficacy->Data_Analysis

Caption: General workflow for in vivo characterization.

The HTR is a rapid head movement in rodents mediated by the activation of 5-HT2A receptors. This model is useful for assessing the in vivo selectivity of a 5-HT2B antagonist like LY266097 by determining if it can block the HTR induced by a 5-HT2A agonist.

  • Animals: Male C57BL/6J mice.

  • Procedure:

    • Administer the test compound (LY266097 or vehicle) via the desired route (e.g., intraperitoneal injection).

    • After a specified pretreatment time, administer a 5-HT2A agonist known to induce HTR (e.g., DOI).

    • Place the mouse in an observation chamber and record the number of head twitches for a defined period (e.g., 30 minutes).

    • Compare the number of head twitches in the drug-treated group to the vehicle-treated group. A significant reduction indicates 5-HT2A antagonist activity.

Several models of neuropathic pain exist, such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) models. These are used to evaluate the analgesic potential of compounds.

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Procedure (CCI Model Example):

    • Induce neuropathic pain by loosely ligating the sciatic nerve.

    • Allow several days for the development of pain-like behaviors (e.g., mechanical allodynia, thermal hyperalgesia).

    • Measure baseline pain responses using tools like von Frey filaments (for mechanical allodynia) or a radiant heat source (for thermal hyperalgesia).

    • Administer LY266097, a control compound (e.g., gabapentin), or vehicle.

    • Measure pain responses at various time points after drug administration.

    • A significant increase in the withdrawal threshold indicates an analgesic effect.

Conclusion

This guide provides a framework for designing and conducting control experiments for studies involving this compound. By employing a comparative approach with alternative compounds, utilizing detailed and standardized experimental protocols, and having a clear understanding of the underlying signaling pathways, researchers can generate robust and reliable data to elucidate the role of the 5-HT2B receptor in health and disease.

References

Comparative Analysis of LY266097 Hydrochloride Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor cross-reactivity profile of LY266097 hydrochloride, a potent and selective 5-HT2B receptor antagonist. The information is compiled from publicly available data to assist researchers in evaluating its suitability for their studies.

Executive Summary

This compound demonstrates high selectivity for the human 5-HT2B receptor. Published binding affinity data indicates that it is over 100-fold more selective for the 5-HT2B receptor compared to the closely related 5-HT2A and 5-HT2C receptor subtypes. While a comprehensive screening panel against a broad range of receptors is not publicly available, the existing data highlights its utility as a selective tool for investigating 5-HT2B receptor pharmacology.

Receptor Binding Profile of this compound

The following table summarizes the known binding affinities of this compound for human serotonin (B10506) 5-HT2 receptor subtypes.

ReceptorpKiKi (nM)Selectivity vs. 5-HT2B
5-HT2B 9.3 - 9.8~0.16 - 0.5-
5-HT2A 7.7~20>100-fold
5-HT2C 7.6~25>100-fold

Signaling Pathways

Primary Signaling Pathway: Gq/11

The 5-HT2B receptor primarily couples to Gαq/11 G-proteins.[2][3][4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol LY266097 LY266097 (Antagonist) Receptor 5-HT2B Receptor LY266097->Receptor Blocks G_protein Gαq/11 Receptor->G_protein Activates (blocked by LY266097) PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Primary 5-HT2B Receptor Gq/11 Signaling Pathway
Potential Off-Target Signaling Pathways

While LY266097 is a 5-HT2B antagonist, the broader family of 5-HT2B ligands has been implicated in non-canonical signaling pathways that could be relevant in certain cellular contexts. These pathways may be modulated by other 5-HT2B antagonists and are presented here for consideration in experimental design.

Transforming Growth Factor-β (TGF-β) Signaling:

TGF_beta_signaling TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R SMAD2_3 SMAD2/3 TGF_beta_R->SMAD2_3 Phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_expression Gene Expression (e.g., Fibrosis-related) Nucleus->Gene_expression

TGF-β Signaling Pathway

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling:

p38_MAPK_signaling Stress_Cytokines Stress / Cytokines MAPKKK MAPKKK Stress_Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Activates Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response

p38 MAPK Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) Signaling:

STAT3_signaling Cytokine Cytokine (e.g., IL-6) Cytokine_R Cytokine Receptor Cytokine->Cytokine_R JAK JAK Cytokine_R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_expression Gene Expression (e.g., Cell Proliferation) Nucleus->Gene_expression

STAT3 Signaling Pathway

Experimental Protocols

The following are representative protocols for assessing the binding and functional activity of compounds at the 5-HT2B receptor. The specific parameters may require optimization for individual laboratory conditions and reagent lots.

Radioligand Binding Assay (Competitive)

This protocol describes a typical competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the 5-HT2B receptor.

binding_assay_workflow start Start prepare_membranes Prepare cell membranes expressing 5-HT2B receptor start->prepare_membranes prepare_reagents Prepare radioligand (e.g., [3H]-LSD) and competitor (LY266097) dilutions prepare_membranes->prepare_reagents incubation Incubate membranes, radioligand, and competitor prepare_reagents->incubation filtration Separate bound and free radioligand via rapid filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Analyze data to determine IC50 and calculate Ki scintillation->analysis end End analysis->end

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT2B receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: e.g., [3H]-LSD or another suitable 5-HT2B receptor radioligand.

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or a high concentration of a non-labeled ligand (e.g., 10 µM serotonin) for non-specific binding.

    • 25 µL of serially diluted this compound.

    • 50 µL of radioligand at a concentration close to its Kd (e.g., 1-2 nM [3H]-LSD).

    • 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (IP1 Accumulation)

This protocol describes a functional assay to measure the antagonist activity of this compound by quantifying the inhibition of agonist-induced inositol monophosphate (IP1) accumulation, a downstream product of Gq/11 signaling.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT2B receptor.

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS).

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES).

  • 5-HT2B receptor agonist (e.g., Serotonin or a selective agonist like BW723C86).

  • Test Compound: this compound.

  • IP-One HTRF assay kit (Cisbio) or equivalent.

  • 96-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Seeding: Seed the 5-HT2B expressing CHO-K1 cells into 96-well white plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well). Culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer. Prepare the agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Antagonist Pre-incubation: Remove the culture medium from the cells and add the diluted this compound. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the agonist to the wells containing the antagonist and incubate for a further 30-60 minutes at 37°C. Include control wells with agonist only (for maximal response) and buffer only (for basal response).

  • IP1 Detection: Lyse the cells and detect IP1 accumulation according to the manufacturer's instructions for the HTRF assay kit. This typically involves adding the IP1-d2 and anti-IP1 cryptate reagents and incubating for a specified time.

  • Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound is a highly selective antagonist for the 5-HT2B receptor, with a significantly lower affinity for the 5-HT2A and 5-HT2C receptors. Its primary mechanism of action is the blockade of the Gq/11 signaling pathway. While comprehensive data on its cross-reactivity with a broader range of receptor families is not publicly available, its high selectivity within the 5-HT2 family makes it a valuable tool for targeted research. Researchers should be mindful of the potential for interactions with other signaling pathways, particularly in complex biological systems, and are encouraged to perform their own selectivity profiling relevant to their specific experimental context. The provided experimental protocols offer a starting point for the in vitro characterization of this compound and other potential 5-HT2B receptor ligands.

References

In Vivo Target Engagement of LY266097 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo validation of target engagement for LY266097 hydrochloride, a selective 5-HT2B receptor antagonist. Due to the limited availability of direct in vivo target engagement data for this compound, this document compares its known pharmacological profile with that of other well-characterized 5-HT2B receptor antagonists. Furthermore, it provides detailed experimental protocols for established methodologies, such as ex vivo autoradiography, which are instrumental in determining in vivo receptor occupancy for this class of compounds.

Comparative Analysis of 5-HT2B Receptor Antagonists

CompoundTarget(s)In Vitro Affinity (Ki)Reported In Vivo EffectsDirect In Vivo Target Engagement Data
This compound 5-HT2B Receptor (Antagonist/Biased Agonist)9.8 pKi for 5-HT2B[1]Attenuates amphetamine-induced locomotion in rats; modulates dopamine (B1211576) neuron firing in the presence of SSRIs.[2]Not publicly available
PRX-08066 5-HT2B Receptor (Antagonist)~3.4 nM for 5-HT2B[3]Reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats.[4]Not publicly available
SB204741 5-HT2B Receptor (Antagonist)7.95 pA2 for 5-HT2BReduces right ventricular fibrosis and improves heart function in a mouse model of pulmonary artery banding.[5]Not publicly available
Terguride 5-HT2B/5-HT2A Receptor (Antagonist)High affinity for 5-HT2B and 5-HT2AReduces right ventricular fibrosis and improves heart function in a mouse model of pulmonary artery banding.[5]Not publicly available

Experimental Protocols for In Vivo Target Engagement

The following are detailed protocols for methodologies that can be employed to validate the in vivo target engagement of this compound and other 5-HT2B receptor antagonists.

Protocol 1: Ex Vivo Autoradiography for Receptor Occupancy

This method determines the percentage of target receptors occupied by an unlabeled drug in vivo by measuring the subsequent binding of a radiolabeled ligand to tissue sections ex vivo.

1. Animal Dosing:

  • Administer this compound or a comparator compound to rodents at various doses via the desired route (e.g., oral gavage, intraperitoneal injection). A vehicle-treated group serves as the control.
  • The timing between drug administration and tissue collection should be based on the pharmacokinetic profile of the compound to coincide with peak plasma and brain concentrations.

2. Tissue Collection and Preparation:

  • At the designated time point, euthanize the animals via an approved method.
  • Rapidly dissect the brain or other tissues of interest (e.g., heart, lungs).
  • Freeze the tissues immediately in isopentane (B150273) cooled with dry ice and store at -80°C until sectioning.
  • Using a cryostat, cut thin tissue sections (e.g., 20 µm) and thaw-mount them onto gelatin-coated microscope slides.

3. Radioligand Binding:

  • Select a suitable radioligand with high affinity and selectivity for the 5-HT2B receptor (e.g., [³H]-LSD, though it also binds to other 5-HT receptors; a more selective radioligand would be ideal if available).
  • Incubate the tissue sections with the radioligand in a buffer solution until binding equilibrium is reached.
  • To determine non-specific binding, incubate a separate set of sections with the radioligand in the presence of a high concentration of a non-radioactive, potent 5-HT2B receptor antagonist.

4. Washing and Drying:

  • Wash the slides in ice-cold buffer to remove unbound radioligand.
  • Briefly rinse the slides in distilled water to remove buffer salts.
  • Dry the slides under a stream of cool, dry air.

5. Imaging and Quantification:

  • Expose the dried slides to a phosphor imaging plate or autoradiographic film.
  • Quantify the density of radioligand binding in specific brain regions or tissues using a computerized image analysis system.
  • Calculate receptor occupancy as the percentage reduction in specific binding in the drug-treated animals compared to the vehicle-treated controls.

Signaling Pathway and Experimental Workflow Diagrams

G 5-HT2B Receptor Signaling Pathway cluster_membrane Cell Membrane 5-HT2B_Receptor 5-HT2B Receptor Gq/11 Gαq/11 5-HT2B_Receptor->Gq/11 Activates Serotonin (B10506) Serotonin (5-HT) Serotonin->5-HT2B_Receptor Activates LY266097 LY266097 HCl LY266097->5-HT2B_Receptor Antagonizes PLC Phospholipase C (PLC) Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream_Effects Cellular Responses (e.g., smooth muscle contraction, neuronal excitation) Ca_Release->Downstream_Effects PKC->Downstream_Effects

Caption: 5-HT2B Receptor Signaling Cascade.

G Ex Vivo Autoradiography Workflow Dosing 1. In Vivo Dosing (Vehicle or LY266097) Tissue_Collection 2. Tissue Collection (e.g., Brain) Dosing->Tissue_Collection Sectioning 3. Cryosectioning Tissue_Collection->Sectioning Incubation 4. Radioligand Incubation (e.g., [3H]-Ligand) Sectioning->Incubation Washing 5. Washing Incubation->Washing Imaging 6. Autoradiographic Imaging Washing->Imaging Analysis 7. Quantification of Receptor Occupancy Imaging->Analysis

Caption: Ex Vivo Autoradiography Workflow.

Conclusion

The validation of in vivo target engagement is a critical step in the development of novel therapeutics. While direct evidence for this compound's receptor occupancy in vivo is limited in the public domain, established techniques such as ex vivo autoradiography provide a robust framework for its evaluation. By comparing its pharmacological profile with other 5-HT2B antagonists and employing these detailed experimental protocols, researchers can effectively assess the in vivo target engagement of this compound and advance our understanding of its therapeutic potential.

References

Comparing the biased agonism of LY266097 and lisuride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Biased Agonism at the 5-HT2B Receptor: LY266097 vs. Lisuride (B125695)

This guide provides a detailed comparison of the biased agonistic properties of two distinct ligands, LY266097 and lisuride, at the human serotonin (B10506) 5-HT2B receptor (5-HT2BR). The 5-HT2B receptor, a G-protein coupled receptor (GPCR), is a key regulator of various physiological processes, and its activation is primarily mediated through Gq/11 proteins and β-arrestin pathways.[1][2][3] Understanding how different ligands selectively modulate these pathways—a phenomenon known as biased agonism or functional selectivity—is critical for the development of safer and more effective therapeutics.[4][5][6][7] This is particularly relevant for the 5-HT2B receptor, as agonist activity at this receptor has been linked to drug-induced valvular heart disease.[1][4]

Ligand Overview

LY266097 is a selective 5-HT2B receptor antagonist with a tetrahydro-beta-carboline structure.[4] However, detailed signaling studies have revealed a more complex pharmacological profile, classifying it as a Gq-biased partial agonist.[1][4][8][9]

Lisuride is an ergoline (B1233604) derivative, structurally similar to the hallucinogen LSD, but functions as a potent 5-HT2B receptor antagonist.[1][8][10][11] Its antagonist properties at the 5-HT2B receptor are considered a key safety feature, distinguishing it from other ergoline-derived drugs that have been associated with cardiac valvulopathy.[2][11][12]

Comparative Signaling Profile

The distinct signaling profiles of LY266097 and lisuride at the 5-HT2B receptor highlight the principle of biased agonism. LY266097 demonstrates a clear preference for the Gq-mediated signaling cascade while failing to engage the β-arrestin pathway. In contrast, lisuride acts as a neutral antagonist, showing no significant agonist activity in either the Gq or β-arrestin pathways.

Quantitative Data Summary

The following table summarizes the functional activity of LY266097 and lisuride at the human 5-HT2B receptor across the two primary signaling pathways.

LigandPathwayActivity TypePotency (EC50/IC50)Efficacy (Emax)
LY266097 Gq ProteinPartial Agonist37 nM (EC50)[4][8]62%[4][8]
Gq ProteinPartial Antagonist78 nM (IC50)[4][8]-
β-arrestin2No Agonist Activity-0%
Lisuride Gq ProteinAntagonist25 nM (IC50)[8][10]No Agonist Activity[8][10]
β-arrestin2Antagonist-No Agonist Activity[1]

Signaling Pathway Diagrams

The following diagrams illustrate the canonical 5-HT2B receptor signaling pathways and a general workflow for assessing biased agonism.

5HT2B_Signaling_Pathways cluster_membrane Plasma Membrane cluster_g_protein Gq-Protein Pathway cluster_arrestin β-Arrestin Pathway Receptor 5-HT2B Receptor Gq Gαq/11 Receptor->Gq Activation GRK GRK Receptor->GRK Activation P Phosphorylation PLC Phospholipase C (PLCβ) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC GRK->Receptor Phosphorylates Arrestin β-Arrestin2 P->Arrestin Recruitment Internalization Receptor Internalization & Desensitization Arrestin->Internalization ERK ERK Activation Arrestin->ERK Ligand Agonist (e.g., LY266097) Ligand->Receptor Binding

Caption: 5-HT2B receptor signaling pathways.

Biased_Agonism_Workflow cluster_assays Functional Assays start Start: Select Ligands (e.g., LY266097, Lisuride) cell_culture Culture Cells Expressing 5-HT2B Receptor start->cell_culture g_protein_assay Gq Pathway Assay (Calcium Flux) cell_culture->g_protein_assay arrestin_assay β-Arrestin Pathway Assay (Recruitment) cell_culture->arrestin_assay data_analysis Data Analysis: Generate Dose-Response Curves Calculate EC50, Emax, Bias Factor g_protein_assay->data_analysis arrestin_assay->data_analysis conclusion Conclusion: Determine Ligand Bias Profile data_analysis->conclusion

Caption: Experimental workflow for assessing biased agonism.

Experimental Protocols

The quantitative data presented in this guide are derived from well-established in vitro pharmacological assays designed to measure distinct signaling events downstream of GPCR activation.

Gq-Protein Pathway Activation (Calcium Flux Assay)

This assay quantifies the activation of the Gq/11 pathway by measuring changes in intracellular calcium concentration, a key downstream event.[4][8][10]

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2B receptor are cultured to an appropriate confluency in 384-well plates.[13]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C, allowing the dye to enter the cells.

  • Compound Addition: A fluorescent imaging plate reader (e.g., FLIPR) is used to measure baseline fluorescence. Serial dilutions of the test compounds (LY266097, lisuride) or a reference agonist are then added to the wells.

  • Signal Detection: The plate reader continuously monitors fluorescence intensity. An increase in fluorescence corresponds to a rise in intracellular calcium, indicating Gq pathway activation.

  • Data Analysis: The peak fluorescence response is measured for each compound concentration. Data are normalized to the response of a reference full agonist (like serotonin) and plotted as a dose-response curve. EC50 (potency) and Emax (efficacy) values are calculated using a non-linear regression model. For antagonists, IC50 values are determined by measuring the inhibition of the reference agonist's response.

β-Arrestin2 Recruitment Assay

This assay measures the recruitment of β-arrestin2 to the activated 5-HT2B receptor, a key event in receptor desensitization and β-arrestin-mediated signaling. The DiscoverX PathHunter® assay is a common platform for this measurement.[14][15][16]

  • Cell Line: A specialized cell line (e.g., CHO-K1) is used, which is engineered to co-express the 5-HT2B receptor fused to a small enzyme fragment (ProLink) and β-arrestin2 fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

  • Cell Plating: Cells are seeded into 384-well assay plates and incubated overnight.[13][16]

  • Compound Stimulation: Test compounds are added to the wells at various concentrations, and the plates are incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[13][16]

  • Signal Detection: A detection reagent containing the enzyme substrate is added. If β-arrestin is recruited to the receptor, the two enzyme fragments complement, forming an active β-galactosidase enzyme that converts the substrate, generating a chemiluminescent signal.[14]

  • Data Analysis: The chemiluminescent signal is read using a plate reader. The data are normalized and analyzed similarly to the calcium flux assay to determine the potency (EC50) and efficacy (Emax) of the compounds for inducing β-arrestin2 recruitment.

References

Decoding Selectivity: A Comparative Guide to LY266097 Hydrochloride's Structural Determinants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of LY266097 hydrochloride, a selective 5-HT2B receptor antagonist, with other relevant compounds. By examining its structural interactions and performance in key assays, this document aims to elucidate the molecular features governing its selectivity and provide a comprehensive resource for researchers in the field of serotonin (B10506) receptor pharmacology and drug discovery.

Unveiling the Structural Basis of Selectivity

This compound achieves its high selectivity for the serotonin 2B receptor (5-HT2B) through a unique binding mode that leverages specific amino acid residues within the receptor's binding pocket. Unlike many other serotonin receptor ligands that primarily interact with the orthosteric binding pocket (the site where the endogenous ligand serotonin binds), LY266097 extends into an "extended binding pocket." This interaction with less conserved residues among the 5-HT2 receptor subtypes is a key determinant of its selectivity.

The tetrahydro-β-carboline core of LY266097 establishes crucial interactions, while its substituted benzyl (B1604629) moiety projects into this extended region. This allows for specific contacts with non-conserved amino acid residues, which are different in the 5-HT2A and 5-HT2C receptors, thus leading to a lower binding affinity for these subtypes.

Performance Comparison: this compound vs. Alternative 5-HT2B Antagonists

The selectivity of this compound is best illustrated by comparing its binding affinities (expressed as pKi values, the negative logarithm of the inhibition constant) for the three human 5-HT2 receptor subtypes against other known antagonists. A higher pKi value indicates a stronger binding affinity.

Compound5-HT2B pKi5-HT2A pKi5-HT2C pKiSelectivity for 5-HT2B over 5-HT2A (fold)Selectivity for 5-HT2B over 5-HT2C (fold)
This compound 9.8[1]7.7[1]7.6[1]~126~158
SB-2047417.95[2]< 5.2[2]5.82[2]> 562~135[2]
RS-1274459.3~7.3~7.0~100~200
Terguride (B126555)8.87[3]9.43[3]-~0.28 (Higher affinity for 5-HT2A)-

Note: Data for RS-127445 and Terguride are compiled from various pharmacological studies. The selectivity fold is calculated as 10^(pKi_5-HT2B - pKi_subtype).

Experimental Protocols

To provide a comprehensive understanding of how the performance data is generated, detailed methodologies for key experiments are outlined below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound and other antagonists for the human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials:

  • Cell membranes expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

  • Radioligand (e.g., [3H]-LSD or a subtype-selective radiolabeled antagonist).

  • Test compounds (this compound and alternatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Plate Preparation: Add binding buffer, test compound at various concentrations, and the radioligand to the wells of a 96-well plate.

  • Incubation: Add the cell membranes expressing the target receptor to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Gq-Mediated Calcium Flux Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels following receptor activation.

Objective: To assess the functional activity of this compound as an antagonist at the 5-HT2B receptor.

Materials:

  • Cells stably expressing the human 5-HT2B receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Agonist (e.g., serotonin).

  • Test compound (this compound).

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.

  • Compound Addition: Add varying concentrations of the test compound (this compound) to the wells and incubate for a short period.

  • Agonist Stimulation: Add a known concentration of the agonist (serotonin) to the wells to stimulate the 5-HT2B receptor.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: To determine the antagonist activity, plot the agonist dose-response curve in the presence and absence of the test compound. A rightward shift in the agonist's EC50 value indicates competitive antagonism. The potency of the antagonist can be quantified by calculating the pA2 value.

Visualizing Molecular Interactions and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the 5-HT2B receptor signaling pathway and a typical experimental workflow for evaluating antagonist selectivity.

G cluster_0 5-HT2B Receptor Signaling Pathway Serotonin Serotonin 5-HT2B_Receptor 5-HT2B_Receptor Serotonin->5-HT2B_Receptor Activates LY266097 LY266097 LY266097->5-HT2B_Receptor Blocks Gq_Protein Gq_Protein 5-HT2B_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC PIP2 PIP2 -> IP3 + DAG PLC->PIP2 Ca_Release Intracellular Ca2+ Release PIP2->Ca_Release PKC_Activation Protein Kinase C Activation PIP2->PKC_Activation Cellular_Response Cellular_Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: 5-HT2B Receptor Signaling Pathway.

G cluster_1 Experimental Workflow for Selectivity Profiling Start Start Compound_Synthesis Synthesize/Obtain Test Compounds Start->Compound_Synthesis Radioligand_Binding Radioligand Binding Assay (5-HT2A, 5-HT2B, 5-HT2C) Compound_Synthesis->Radioligand_Binding Functional_Assay Functional Assay (e.g., Calcium Flux) Compound_Synthesis->Functional_Assay Determine_pKi Determine pKi Values Radioligand_Binding->Determine_pKi Analyze_Selectivity Analyze Selectivity Profile Determine_pKi->Analyze_Selectivity Determine_Antagonist_Potency Determine Antagonist Potency (pA2) Functional_Assay->Determine_Antagonist_Potency Determine_Antagonist_Potency->Analyze_Selectivity End End Analyze_Selectivity->End

Caption: Experimental Workflow for Selectivity Profiling.

References

A Researcher's Guide to Selecting Negative Control Compounds for LY266097 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology, neuroscience, and drug development, the use of appropriate negative controls is paramount for the validation of experimental results. This guide provides a comprehensive comparison of potential negative control compounds for studies involving LY266097 hydrochloride, a selective serotonin (B10506) 5-HT2B receptor antagonist. This document outlines structurally ideal yet commercially unavailable options, readily available alternatives, and detailed experimental protocols to verify their suitability.

LY266097 is a potent and selective antagonist of the 5-HT2B receptor.[1][2] However, some studies have revealed that it also possesses modest partial agonist activity at the Gq signaling pathway while acting as a potent antagonist of β-arrestin2 recruitment, a phenomenon known as biased agonism.[3][4] This dual activity underscores the importance of employing a negative control that is structurally similar to LY266097 but devoid of any activity at the 5-HT2B receptor to dissect the specific effects of receptor antagonism.

The Ideal Negative Control: A Structurally Related but Inactive Analog

Based on structure-activity relationship (SAR) studies, the ideal negative control for LY266097 would be its analog lacking the substituents on the benzyl (B1604629) moiety, namely 1-(phenylmethyl)-2,3,4,9-tetrahydro-6-methyl-1H-pyrido[3,4-b]indole .[4] Research indicates that the removal of these substituents fully abolishes the Gq partial agonism observed with LY266097.[4]

Unfortunately, a direct commercial source for this specific unsubstituted benzyl analog has not been identified. Researchers interested in this ideal negative control would likely need to pursue custom synthesis. General synthetic routes for tetrahydro-β-carboline derivatives are available in the scientific literature and could be adapted for this purpose.

Commercially Available Alternative Negative Controls

Given the limited availability of the ideal negative control, researchers can turn to commercially available 5-HT2B receptor antagonists that are structurally distinct from LY266097. These compounds can help confirm that the observed effects are due to 5-HT2B receptor blockade rather than off-target effects of the tetrahydro-β-carboline scaffold.

Here, we compare LY266097 to three such alternatives: LY272015 , RS 127445 , and SB 204741 .

CompoundChemical ScaffoldSelectivity Profile
This compound Tetrahydro-β-carbolineSelective 5-HT2B antagonist
LY272015 hydrochloride Tetrahydro-β-carbolineHigh-affinity 5-HT2B antagonist, with selectivity over 5-HT2A and 5-HT2C receptors.
RS 127445 hydrochloride NaphthylpyrimidineHigh-affinity and selective 5-HT2B antagonist with over 1000-fold selectivity.[3][5]
SB 204741 Indolyl-isothiazolyl-ureaSelective 5-HT2B antagonist with some activity at 5-HT2C receptors.[1]
Comparative Pharmacological Data

The following table summarizes the reported binding affinities and functional potencies of LY266097 and the alternative negative control compounds at the 5-HT2B receptor.

CompoundKᵢ (nM)pKᵢIC₅₀ (nM)EC₅₀ (nM)
This compound ~1.589.378 (antagonist activity)37-41 (Gq partial agonism)[1][3]
LY272015 hydrochloride 0.75---
RS 127445 hydrochloride 0.329.5--
SB 204741 14.17.8570-

Note: Kᵢ (inhibition constant) reflects the binding affinity of a compound to a receptor. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits a response by 50%. EC₅₀ (half-maximal effective concentration) is the concentration of an agonist that provokes a response halfway between the baseline and maximum response.

Experimental Protocols for Control Compound Validation

To ensure the suitability of a chosen negative control, it is crucial to experimentally verify its lack of activity at the 5-HT2B receptor in the same assays where LY266097 is being tested. Below are detailed protocols for key experiments.

5-HT2B Receptor Binding Assay

This assay determines the binding affinity of the control compound to the 5-HT2B receptor.

Protocol:

  • Cell Culture: Use a cell line stably expressing the human 5-HT2B receptor (e.g., HEK293 or CHO cells).

  • Membrane Preparation: Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled 5-HT2B receptor ligand (e.g., [³H]-5-HT), and varying concentrations of the control compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the control compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the Kᵢ value.

Gq/11-Mediated Calcium Flux Assay

This functional assay assesses the ability of the control compound to either stimulate (agonist activity) or inhibit (antagonist activity) the Gq-mediated signaling pathway.

Protocol:

  • Cell Culture: Plate cells expressing the 5-HT2B receptor in a 96-well plate and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the control compound to the wells.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the control compound before adding a known 5-HT2B receptor agonist (e.g., serotonin) at its EC₈₀ concentration.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Agonist Mode: Determine the EC₅₀ value if the compound elicits a response. A true negative control should not produce a significant increase in intracellular calcium.

    • Antagonist Mode: Determine the IC₅₀ value for the inhibition of the agonist-induced response.

β-Arrestin Recruitment Assay

This assay measures the interaction of β-arrestin with the 5-HT2B receptor upon ligand binding.

Protocol:

  • Cell Line: Use a cell line engineered for a β-arrestin recruitment assay, such as one employing enzyme fragment complementation (e.g., PathHunter®) or bioluminescence resonance energy transfer (BRET). These cells co-express the 5-HT2B receptor and a tagged β-arrestin.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the control compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the control compound before adding a known 5-HT2B receptor agonist.

  • Signal Detection: After incubation, measure the luminescence or BRET signal according to the assay kit manufacturer's protocol.

  • Data Analysis:

    • Agonist Mode: Determine if the control compound induces β-arrestin recruitment. A negative control should not show any significant activity.

    • Antagonist Mode: Determine the IC₅₀ for the inhibition of agonist-induced β-arrestin recruitment.

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the 5-HT2B receptor signaling pathways and a general workflow for validating a negative control compound.

5-HT2B_Signaling_Pathways cluster_membrane Cell Membrane cluster_gq Gq Pathway cluster_arrestin β-Arrestin Pathway 5HT2B 5-HT2B Receptor Gq Gαq/11 5HT2B->Gq Activates GRK GRK 5HT2B->GRK Phosphorylation Agonist 5-HT / Agonist Agonist->5HT2B Activates LY266097 LY266097 LY266097->5HT2B Antagonizes (Biased Agonism) Negative_Control Negative Control Negative_Control->5HT2B No Effect PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC P P GRK->P b_Arrestin β-Arrestin P->b_Arrestin Recruitment Internalization Receptor Internalization & Downstream Signaling b_Arrestin->Internalization

Caption: 5-HT2B receptor signaling pathways.

Experimental_Workflow start Select Potential Negative Control Compound binding_assay 5-HT2B Receptor Binding Assay start->binding_assay functional_assays Functional Assays binding_assay->functional_assays gq_assay Gq/11 (Calcium Flux) Assay functional_assays->gq_assay Test Agonist & Antagonist Modes arrestin_assay β-Arrestin Recruitment Assay functional_assays->arrestin_assay Test Agonist & Antagonist Modes analysis Data Analysis: - No significant binding - No agonist/antagonist activity gq_assay->analysis arrestin_assay->analysis conclusion Compound Validated as Negative Control analysis->conclusion If Criteria Met rejection Compound NOT Suitable as Negative Control analysis->rejection If Criteria NOT Met

References

Safety Operating Guide

Navigating the Safe Disposal of LY266097 Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of potent, biologically active compounds like LY266097 hydrochloride is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe disposal of this selective 5-HT2B receptor antagonist, ensuring compliance with standard laboratory safety protocols.

This compound (CAS RN: 172895-39-5) is a potent research compound and, as such, must be treated as hazardous chemical waste.[1][2] Disposal into sanitary sewers or regular trash is strictly prohibited.[1] The following procedures are based on established guidelines for chemical waste management and are intended to provide essential safety and logistical information for laboratory personnel.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's specific chemical hygiene plan and safety data sheets (SDS) for the most detailed and compliant information. Always handle this compound in a designated area, such as a fume hood, and wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated solutions, and contaminated labware.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or expired this compound powder, along with any grossly contaminated items (e.g., weighing paper, spatulas), in a dedicated, clearly labeled hazardous waste container.[3] The container must be made of a compatible material and have a tightly fitting lid.[2][3]

  • Liquid Waste:

    • Solutions of this compound should be collected in a separate, sealed container designated for halogenated organic waste, given the presence of chlorine in its structure.[3]

    • Do not mix with other waste streams like acids, bases, or non-halogenated solvents to prevent potentially hazardous reactions.[3][4]

    • Aqueous solutions containing this compound should also be treated as hazardous waste and not disposed of down the drain.[1]

  • Contaminated Labware: Glassware and other lab materials that have come into contact with this compound should be decontaminated or disposed of as hazardous waste.[2] For disposable items, place them in the solid chemical waste container. Reusable glassware should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[2][5]

2. Labeling and Storage:

  • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[2][5]

  • Store waste containers in a designated, secure area, away from incompatible materials.[4] The storage area should have secondary containment to mitigate spills.[5]

  • Keep containers sealed at all times, except when adding waste.[2][4]

3. Disposal of Empty Containers:

  • An empty container that originally held this compound must be triple-rinsed with a solvent capable of removing the residue (e.g., ethanol, DMSO).[2][5]

  • The rinsate from this process must be collected and disposed of as hazardous liquid waste.[2]

  • After triple-rinsing, the container can often be disposed of as regular trash, but be sure to deface or remove the original label first.[5] Always check with your institution's specific guidelines.

4. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[1]

  • Do not attempt to treat or neutralize the chemical waste yourself unless you are specifically trained and authorized to do so under your institution's protocols.[4]

Experimental Workflow for Disposal

The logical flow for handling and disposing of this compound waste is critical to maintaining a safe laboratory environment. The following diagram illustrates the decision-making process.

G cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal A This compound Waste (Solid, Liquid, or Contaminated Material) B Is the waste solid or liquid? A->B C Collect in 'Solid Halogenated Organic Waste' Container B->C Solid D Collect in 'Liquid Halogenated Organic Waste' Container B->D Liquid E Securely Cap and Label Container - 'Hazardous Waste' - 'this compound' C->E D->E F Store in Designated Secondary Containment Area E->F G Is container full? F->G H Contact Environmental Health & Safety (EHS) for Waste Pickup G->H Yes I Continue to Collect Waste G->I No I->B

Caption: Waste Disposal Workflow for this compound.

References

Essential Safety and Logistics for Handling LY266097 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential guidance on the safe handling and disposal of LY266097 hydrochloride based on general laboratory safety principles for potent powdered chemical compounds. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for comprehensive and definitive safety information before handling this compound.

This compound is a selective 5-HT2B receptor antagonist.[1] As a potent, powdered substance, proper handling is crucial to ensure personnel safety and prevent contamination. The following procedures provide a framework for the safe operational and disposal plans for this compound in a laboratory setting.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes exposure and ensures the integrity of the compound.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • If the package is compromised, do not open it. Isolate it in a fume hood and contact your institution's Environmental Health and Safety (EHS) office.

  • If the primary container appears damaged, handle it as a potential spill and follow spill cleanup procedures.

2. Storage:

  • Store this compound at -20°C in a tightly sealed container, away from moisture and light.[1][2]

  • Long-term storage at -80°C is recommended for periods up to 6 months.[1] For storage at -20°C, it is advised to use the compound within one month.[1]

  • Ensure the storage location is secure and accessible only to authorized personnel.

3. Weighing and Aliquoting:

  • All handling of the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Before opening the container, allow it to equilibrate to room temperature to prevent condensation.

  • For maximum product recovery, centrifuge the original vial before removing the cap.[2]

  • Use appropriate tools (e.g., anti-static spatulas) to handle the powder.

  • Prepare only the required amount of solution for the experiment to minimize waste.

4. Dissolution:

  • Consult the supplier's datasheet for solubility information. This compound is soluble in DMSO and ethanol.

  • When preparing solutions, add the solvent to the pre-weighed solid.

  • If sonication is required to aid dissolution, ensure the container is properly sealed.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and a critical barrier against exposure to hazardous chemicals.[3] The level of PPE required depends on the specific handling procedure.

Activity Eye and Face Protection Hand Protection Protective Clothing Respiratory Protection
Handling Closed Containers Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Lab coatNot generally required
Weighing and Aliquoting (Solid) Chemical splash goggles or face shield[4]Chemical-resistant gloves (double-gloving recommended)[3]Lab coat or disposable gownN95 respirator or higher, used within a fume hood[3]
Preparing Solutions Chemical splash gogglesChemical-resistant glovesLab coatWork in a fume hood
Handling Solutions Safety glasses with side shieldsChemical-resistant glovesLab coatNot generally required if handled with care
Cleaning Spills (Solid) Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesDisposable coverallsAir-purifying respirator with appropriate cartridges
Cleaning Spills (Liquid) Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesDisposable coverallsAir-purifying respirator with appropriate cartridges

Note: Always inspect gloves for any signs of degradation or puncture before use and change them frequently.[3]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Unused Solid Compound:

  • Unused or expired solid this compound should be disposed of as hazardous chemical waste.

  • Do not dispose of the solid compound in the regular trash.

2. Liquid Waste (Solutions):

  • Collect all solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container.

  • As a hydrochloride salt, the waste will be acidic.[5] Neutralization may be required by your institution's EHS guidelines before collection.[6] To neutralize, slowly add a weak base (e.g., sodium bicarbonate solution) and monitor the pH until it is between 6 and 8.[5][6] This should be done in a fume hood.

  • The neutralized solution should be collected in a labeled hazardous waste container.[5]

3. Contaminated Materials:

  • All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, weighing paper, paper towels) should be collected in a sealed bag or container labeled as hazardous waste.

4. Spill Cleanup:

  • Solid Spills: Carefully sweep the spilled solid material into a designated waste container.[5] Avoid generating dust. The area should then be decontaminated with an appropriate cleaning solution.

  • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbent material in a sealed, labeled hazardous waste container. Decontaminate the spill area.

Always follow your local, state, and federal regulations for hazardous waste disposal.[6][7]

Visual Workflow for Safe Handling

The following diagram outlines the key procedural steps for the safe handling and disposal of this compound.

Safe_Handling_Workflow cluster_prep Preparation & Handling cluster_disposal Waste Management Receiving Receiving & Inspection Storage Store at -20°C (Sealed, Dark, Dry) Receiving->Storage Intact Weighing Weighing in Fume Hood Storage->Weighing Equilibrate Dissolution Solution Preparation Weighing->Dissolution Solid_Waste Contaminated Solids (Gloves, Tips) Weighing->Solid_Waste Contaminated Disposables Dissolution->Solid_Waste Contaminated Disposables Liquid_Waste Liquid Waste (Solutions) Dissolution->Liquid_Waste Unused Solution Waste_Collection Hazardous Waste Collection Solid_Waste->Waste_Collection Neutralization Neutralize (pH 6-8) Liquid_Waste->Neutralization Neutralization->Waste_Collection

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LY266097 hydrochloride
Reactant of Route 2
Reactant of Route 2
LY266097 hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。